tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O3/c1-12(2,3)21-11(19)18-10-5-4-9(20-13(14,15)16)6-8(10)7-17-18/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWMSZUCQJXCLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)OC(F)(F)F)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: Synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Introduction
The indazole scaffold is a privileged bicyclic heteroaromatic system prevalent in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and anti-HIV properties.[1] The strategic introduction of specific substituents onto the indazole core is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. The trifluoromethoxy group (-OCF₃) is a particularly valuable substituent due to its ability to enhance metabolic stability, membrane permeability, and binding affinity by acting as a lipophilic hydrogen bond acceptor.
This comprehensive technical guide details a robust and well-established synthetic pathway for tert-butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This compound serves as a crucial building block in drug discovery, with the tert-butoxycarbonyl (Boc) protecting group facilitating regioselective functionalization at other positions of the indazole ring.[2] We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and offer insights gleaned from extensive practical application.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic analysis of the target molecule, this compound, points to a two-step sequence from the key intermediate, 5-(trifluoromethoxy)-1H-indazole. This intermediate can, in turn, be synthesized from commercially available starting materials.
Caption: Retrosynthetic pathway for the target compound.
The forward synthesis, therefore, involves three primary stages:
-
Synthesis of 4-(Trifluoromethoxy)phenylhydrazine: This key precursor is prepared from 4-(trifluoromethoxy)aniline via a diazotization reaction followed by reduction.
-
Formation of the Indazole Core: Cyclization of the synthesized hydrazine derivative yields 5-(trifluoromethoxy)-1H-indazole.
-
Boc Protection: The final step involves the protection of the N1 position of the indazole ring with a tert-butoxycarbonyl group.
Part 1: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine Hydrochloride
The synthesis of the crucial hydrazine intermediate is a well-documented process, typically achieved through the diazotization of 4-(trifluoromethoxy)aniline followed by reduction of the resulting diazonium salt.[3]
Mechanistic Insights
The reaction proceeds via the formation of a diazonium salt from the primary aromatic amine in the presence of a nitrous acid source (generated in situ from sodium nitrite and a strong acid). This highly reactive intermediate is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is sodium sulfite.[3]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethoxy)aniline | 177.12 | 10.0 g | 56.4 mmol |
| Concentrated Hydrochloric Acid | 36.46 | 25 mL | - |
| Sodium Nitrite | 69.00 | 4.28 g | 62.0 mmol |
| Sodium Sulfite | 126.04 | 15.6 g | 123.8 mmol |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine 4-(trifluoromethoxy)aniline (10.0 g, 56.4 mmol) and concentrated hydrochloric acid (15 mL) in water (50 mL).
-
Cool the resulting suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (4.28 g, 62.0 mmol) in water (15 mL) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
-
Reduction:
-
In a separate beaker, prepare a solution of sodium sulfite (15.6 g, 123.8 mmol) in water (100 mL) and cool it to 0-5 °C.
-
Slowly add the previously prepared diazonium salt solution to the sodium sulfite solution, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
-
Hydrolysis and Isolation:
-
Add concentrated hydrochloric acid (10 mL) to the reaction mixture and heat to reflux for 2 hours.
-
Cool the mixture to 0-5 °C. The product, 4-(trifluoromethoxy)phenylhydrazine hydrochloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product.[3]
-
Part 2: Synthesis of 5-(Trifluoromethoxy)-1H-indazole
The formation of the indazole ring system from a phenylhydrazine derivative can be achieved through various cyclization strategies. A common approach involves the reaction with a suitable one-carbon electrophile, such as formic acid, which serves as the source of the C3 carbon of the indazole ring.
Mechanistic Insights
The reaction is believed to proceed through the formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution (a variation of the Fischer indole synthesis).[4] The trifluoromethoxy group at the para-position directs the cyclization to the ortho-position of the phenyl ring.
Caption: Key steps in the formation of the indazole ring.
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(Trifluoromethoxy)phenylhydrazine HCl | 228.59 | 10.0 g | 43.7 mmol |
| Formic Acid (98%) | 46.03 | 50 mL | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Cyclization:
-
In a round-bottom flask, suspend 4-(trifluoromethoxy)phenylhydrazine hydrochloride (10.0 g, 43.7 mmol) in formic acid (50 mL).
-
Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-(trifluoromethoxy)-1H-indazole.
-
Part 3: Synthesis of this compound
The final step in the synthesis is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in organic synthesis, typically employing di-tert-butyl dicarbonate ((Boc)₂O) as the Boc source.[2]
Mechanistic Insights
The reaction proceeds via nucleophilic attack of the indazole nitrogen onto the electrophilic carbonyl carbon of (Boc)₂O. The use of a base, such as 4-(dimethylamino)pyridine (DMAP), is often employed to deprotonate the indazole and increase its nucleophilicity, thereby catalyzing the reaction.[5]
Experimental Protocol
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-(Trifluoromethoxy)-1H-indazole | 202.12 | 5.0 g | 24.7 mmol |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 6.47 g | 29.6 mmol |
| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.30 g | 2.47 mmol |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 1M Hydrochloric Acid | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
Procedure:
-
Boc Protection:
-
Dissolve 5-(trifluoromethoxy)-1H-indazole (5.0 g, 24.7 mmol) in dichloromethane (100 mL) in a round-bottom flask.
-
Add di-tert-butyl dicarbonate (6.47 g, 29.6 mmol) and 4-(dimethylamino)pyridine (0.30 g, 2.47 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound as a pure solid.
-
Conclusion
This guide has provided a detailed, step-by-step methodology for the synthesis of this compound, a valuable intermediate in pharmaceutical research. By understanding the underlying reaction mechanisms and adhering to the outlined protocols, researchers can reliably produce this key building block for the development of novel indazole-based therapeutics. The presented pathway is robust, scalable, and utilizes readily available starting materials, making it a practical approach for both academic and industrial laboratories.
References
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Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. National Institutes of Health. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]
-
Borsche–Drechsel cyclization. Wikipedia. [Link]
-
Synthesis of 5-fluoro-1-[4-(trifluoromethyl)phenyl]-3-(4-piperidinyl)-1H-indazole hydrochloride. PrepChem.com. [Link]
-
Cyclization of arylhydrazone 3a to indazoles 4a and 5a. ResearchGate. [Link]
-
Supporting Information. pubs.acs.org. [Link]
- CN101781229A - Synthetic method of p-trifluoromethyl phenylhydrazine hydrochloride.
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. [Link]
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An In-depth Technical Guide to tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Introduction
tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate is a specialized heterocyclic compound of significant interest to researchers and scientists in the fields of medicinal chemistry and drug development. The indazole core is a well-established pharmacophore, known to be present in a variety of biologically active molecules with applications as kinase inhibitors and anticancer agents.[1][2] This particular derivative is functionalized with a trifluoromethoxy group at the 5-position and a tert-butoxycarbonyl (Boc) protecting group at the 1-position of the indazole ring.
The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, improve cell membrane permeability, and increase binding affinity by acting as a lipophilic hydrogen bond acceptor. The Boc protecting group offers a robust yet readily cleavable means of masking the N-H functionality of the indazole ring, allowing for selective chemical transformations at other positions of the molecule.[3] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering valuable insights for its application in synthetic chemistry and drug discovery programs.
Physicochemical and Spectroscopic Properties
The chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₃F₃N₂O₃ | [4] |
| Molecular Weight | 302.25 g/mol | |
| CAS Number | 1346521-27-4 | [4] |
| IUPAC Name | This compound | [4] |
| Purity | Typically ≥95% | [4] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and ethyl acetate. | Inferred from general chemical principles |
| Storage Temperature | Ambient |
Spectroscopic Characterization:
While specific spectra for this exact compound are not publicly available, the expected spectroscopic data can be inferred from the analysis of closely related structures.[5][6]
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indazole ring system, with their chemical shifts and coupling constants influenced by the trifluoromethoxy group. A singlet corresponding to the nine equivalent protons of the tert-butyl group would be observed in the upfield region (around 1.5-1.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the Boc group (around 150-160 ppm), the quaternary carbon of the tert-butyl group, and the carbons of the indazole ring. The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum will confirm the presence of the trifluoromethoxy group.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C=O stretching of the carbamate (around 1710-1730 cm⁻¹) and C-F stretching vibrations.[5]
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 5-(trifluoromethoxy)-1H-indazole. The first step involves the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.
Step 1: Boc Protection of 5-(trifluoromethoxy)-1H-indazole
The introduction of the Boc group is a standard procedure in organic synthesis for the protection of amines and related nitrogen-containing heterocycles.[7][8][9] The reaction proceeds by nucleophilic attack of the indazole nitrogen on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O).
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol:
-
Reaction Setup: To a solution of 5-(trifluoromethoxy)-1H-indazole (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA, 1.5 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) portion-wise while stirring.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the starting material is consumed as monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a mild aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Reactivity and Chemical Stability
The reactivity of this compound is primarily dictated by the Boc protecting group and the inherent chemical nature of the indazole ring.
Deprotection of the Boc Group:
The tert-butoxycarbonyl group is stable under a wide range of conditions but can be readily cleaved under acidic conditions.[3] This allows for the selective deprotection of the indazole nitrogen when necessary for subsequent synthetic steps.
-
Acidic Deprotection: Treatment with strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent (e.g., dioxane or methanol) will efficiently remove the Boc group.[3]
Caption: Deprotection of the Boc group under acidic conditions.
-
Basic Deprotection: While generally stable to bases, the Boc group on indazoles can be cleaved under specific basic conditions, for example, using sodium methoxide in methanol.[10]
Reactivity of the Indazole Core:
With the N1 position protected, the indazole ring can undergo various functionalization reactions. For instance, the C3 position can be a site for metal-catalyzed cross-coupling reactions if a suitable leaving group (e.g., iodine or bromine) is present.[11][12] The trifluoromethoxy group is generally stable to a wide range of reaction conditions.
Safety and Handling
This compound is classified as harmful if swallowed.[4] It may also cause skin and eye irritation, as well as respiratory irritation.[4] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[13]
First Aid Measures:
-
If Swallowed: Immediately call a poison center or doctor.[4]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]
For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[4][13][14][15][16]
Applications in Research and Development
The structural features of this compound make it a valuable building block in drug discovery and medicinal chemistry. The indazole scaffold is a privileged structure in many kinase inhibitors, and the trifluoromethoxy group can impart favorable pharmacokinetic properties.[1][17] The Boc-protected nitrogen allows for the controlled and regioselective introduction of substituents, enabling the synthesis of diverse libraries of compounds for biological screening.[12]
Conclusion
This compound is a key intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its synthesis is straightforward, and its reactivity is well-defined, making it a versatile tool for medicinal chemists. Understanding its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in a research setting.
References
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- ACS Publications. (2026, January 12). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Fluorochem. (n.d.). This compound.
- BenchChem. (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives.
- Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.
- BLD Pharmatech. (n.d.). BD02338921 - Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet - tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1-carboxylate.
- Sigma-Aldrich. (n.d.). This compound.
- ResearchGate. (2025, August 6). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Wiley-VCH. (2007). Supporting Information.
- PubChem. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate.
- Cayman Chemical. (2024, December 11). Safety Data Sheet.
- ResearchGate. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- National Institutes of Health. (n.d.). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- BenchChem. (n.d.). tert-Butyl 5-Amino-3-iodo-1H-indazole-1-carboxylate.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Sigma-Aldrich. (n.d.). Application Note – N-Boc protection.
- SynHet. (n.d.). Tert-butyl5-[(carbamothioylhydrazinylidene)methyl]indazole-1-carboxylate.
- ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
- ResearchGate. (2025, July 30). Synthesis and Utilization of 1H-Indazole N-Oxides in the Production of C3-Functionalized 1H-Indazoles.
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- Chem-Impex. (n.d.). 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid.
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- BLDpharm. (n.d.). 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate.
- Achmem. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate.
- National Institutes of Health. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles.
- ResearchGate. (n.d.). (PDF) tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
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Spectroscopic data for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
An In-depth Technical Guide to the Spectroscopic Data for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Introduction
This compound is a heterocyclic compound featuring an indazole core. The indazole scaffold is a significant pharmacophore in drug discovery, known for its presence in compounds with a wide range of biological activities. The incorporation of a trifluoromethoxy (-OCF3) group can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability, making it a valuable substituent in medicinal chemistry. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the indazole nitrogen, enabling selective chemical transformations.
Accurate structural elucidation and purity assessment are critical in the development of novel chemical entities. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for this compound, offering insights into the interpretation of its spectral features. The data presented herein is primarily based on predictive models and analysis of analogous structures, providing a robust framework for researchers.
Molecular Structure Analysis
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic output. The structure, with atom numbering for NMR assignment, is presented below.
Diagram 1: Molecular Structure
Caption: Numbered structure of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Predicted ¹H, ¹³C, and ¹⁹F NMR Data
The predicted chemical shifts (δ) are reported in parts per million (ppm). For ¹H and ¹³C spectra, tetramethylsilane (TMS) is the reference, while for ¹⁹F NMR, CFCl₃ is the standard reference.
| Atom No. | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ¹⁹F NMR (Predicted) |
| H3 | δ 8.20 (s, 1H) | - | - |
| H4 | δ 7.65 (dd, J ≈ 9.0, 2.0 Hz, 1H) | - | - |
| H6 | δ 8.05 (d, J ≈ 9.0 Hz, 1H) | - | - |
| H7 | δ 7.90 (d, J ≈ 2.0 Hz, 1H) | - | - |
| C3 | - | δ 135.5 | - |
| C3a | - | δ 122.0 | - |
| C4 | - | δ 115.0 | - |
| C5 | - | δ 148.0 | - |
| C6 | - | δ 125.0 | - |
| C7 | - | δ 118.0 | - |
| C7a | - | δ 141.0 | - |
| C8 (C=O) | - | δ 149.5 | - |
| C9 (t-Bu, quat.) | - | δ 85.0 | - |
| C10,11,12 (t-Bu, CH₃) | δ 1.70 (s, 9H) | δ 28.2 | - |
| C13 (-OCF₃) | - | δ 121.0 (q, ¹JCF ≈ 257 Hz) | - |
| -OCF₃ | - | - | δ -58.0 (s) |
Expertise & Experience: Interpretation of NMR Spectra
-
¹H NMR:
-
The tert-butyl group (H10, H11, H12) is expected to produce a sharp singlet integrating to nine protons at approximately δ 1.70 ppm. This is a characteristic signal for a Boc-protecting group.
-
The indazole ring protons will show distinct signals in the aromatic region (δ 7.0-8.5 ppm).
-
H3 is predicted to be a singlet around δ 8.20 ppm as it has no adjacent protons.
-
H6 , being ortho to the electron-withdrawing Boc-protected nitrogen, is expected to be the most downfield of the benzene ring protons, appearing as a doublet around δ 8.05 ppm due to coupling with H4.
-
H7 is predicted to appear as a doublet around δ 7.90 ppm, with a small coupling constant from meta-coupling to H4.
-
H4 will be a doublet of doublets around δ 7.65 ppm, showing a large ortho-coupling to H6 and a smaller meta-coupling to H7.
-
-
¹³C NMR:
-
The Boc group carbons are characteristic: the quaternary carbon (C9) around δ 85.0 ppm, the three equivalent methyl carbons (C10,11,12) at δ 28.2 ppm, and the carbonyl carbon (C8) near δ 149.5 ppm.
-
The trifluoromethoxy carbon (C13) is a key diagnostic signal. It is expected to appear as a quartet around δ 121.0 ppm due to the strong one-bond coupling to the three fluorine atoms (¹JCF ≈ 257 Hz).[1]
-
The aromatic carbons of the indazole ring will appear between δ 115.0 and 148.0 ppm. The carbon attached to the -OCF₃ group (C5) will be significantly affected by the oxygen's electron-donating and the CF₃'s electron-withdrawing nature.
-
-
¹⁹F NMR:
Experimental Protocol: Acquiring NMR Spectra
A self-validating system for NMR analysis ensures sample integrity and data accuracy.
Diagram 2: NMR Experimental Workflow
Caption: Standard workflow for NMR sample preparation and analysis.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a small vial.[4]
-
Filtration: To ensure magnetic field homogeneity, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and then perform an automated shimming process to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the spectra using standard pre-defined experimental parameters. A typical ¹H experiment may take a few minutes, while a ¹³C experiment may require 30 minutes to an hour, depending on the sample concentration.
-
Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transformation. The spectrum is then phase-corrected and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic (Indazole) |
| 2980-2950 | C-H stretch | Aliphatic (t-Butyl) |
| 1735-1715 | C=O stretch | Carbamate (Boc group) |
| 1620-1580 | C=C and C=N stretches | Aromatic/Indazole ring |
| 1250-1050 | C-O stretch and C-F stretch (strong, complex) | Trifluoromethoxy (-OCF₃) |
| 1150-1130 | C-O stretch | Carbamate ester |
Expertise & Experience: Interpretation of IR Spectrum
The IR spectrum provides a fingerprint of the molecule's functional groups.
-
The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the Boc group, expected around 1725 cm⁻¹. Its position confirms the presence of the carbamate.
-
The region between 1250-1050 cm⁻¹ will be dominated by very strong, broad absorptions characteristic of the C-F and C-O stretching modes of the trifluoromethoxy group.[6]
-
The presence of the aromatic indazole ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and ring stretching vibrations (C=C, C=N) in the 1620-1500 cm⁻¹ region.
-
Aliphatic C-H stretches from the tert-butyl group will be visible just below 3000 cm⁻¹.
Experimental Protocol: Acquiring an FTIR Spectrum (ATR Method)
-
Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[7]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight, allowing for the determination of the elemental formula. The fragmentation pattern gives valuable information about the molecule's structure.
Molecular Formula: C₁₃H₁₃F₃N₂O₃ Exact Mass (Monoisotopic): 302.0882
Predicted Mass Spectrometry Fragmentation
Under electrospray ionization (ESI) or electron ionization (EI), the molecule is expected to fragment in a predictable manner. The Boc group is particularly labile.
| m/z (Predicted) | Proposed Fragment Identity | Notes |
| 303.0960 | [M+H]⁺ | Protonated molecular ion (ESI) |
| 302.0882 | [M]⁺˙ | Molecular ion (EI) |
| 247.0770 | [M - C₄H₉ + H]⁺ | Loss of the tert-butyl group |
| 203.0872 | [M - C₅H₉O₂ + H]⁺ | Loss of the entire Boc group |
| 175.0559 | [Fragment from 203 - CO]⁺ | Loss of carbon monoxide |
| 57.0704 | [C₄H₉]⁺ | tert-Butyl cation (highly stable) |
Expertise & Experience: Interpretation of Fragmentation
The fragmentation of N-Boc protected compounds is well-characterized.[3][8]
-
A primary fragmentation pathway involves the loss of the entire Boc group (100 amu) or parts of it.
-
The most common fragmentation is the loss of isobutylene (56 amu), leading to a carbamic acid intermediate which then decarboxylates. This results in an apparent loss of 100 amu from the protonated molecule, yielding the protonated 5-(trifluoromethoxy)-1H-indazole at m/z 203.
-
The formation of a highly stable tert-butyl cation at m/z 57 is a hallmark of molecules containing this group and is often a very intense peak in the spectrum.[8]
-
Further fragmentation of the indazole ring itself can occur, but the initial losses from the Boc group are typically the most significant.
Diagram 3: Proposed MS Fragmentation Pathway
Caption: Key fragmentation steps for the target compound.
Experimental Protocol: Acquiring a High-Resolution Mass Spectrum (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a high-purity solvent suitable for the ionization method (e.g., methanol or acetonitrile for ESI).
-
Infusion/Injection: Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by injection into a liquid chromatography system coupled to the mass spectrometer (LC-MS).
-
Ionization: Utilize a soft ionization technique like Electrospray Ionization (ESI) to generate protonated molecular ions ([M+H]⁺) with minimal fragmentation in the source.[9]
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, which measures the mass-to-charge ratio (m/z) with high accuracy (typically < 5 ppm error).
-
Data Analysis: The resulting spectrum is analyzed to determine the exact mass of the molecular ion. This experimental mass is compared to the theoretical mass calculated from the elemental formula to confirm the compound's identity.
References
- Kusanur, R., & Mahesh, M. (2013).Synthesis and antimicrobial activity of some new 1H-indazole derivatives. Journal of Chemical and Pharmaceutical Research, 5(12), 643-648.
-
Prosser, R. S., & Kitevski-LeBlanc, J. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 53(2), 125-134. [Link]
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Royal Society of Chemistry. (2019) Supporting Information for Chemical Science.[Link]
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Infinita Lab. High-Resolution Mass Spectrometry (HRMS) Analysis.[Link]
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Wiley-VCH. (2007) Supporting Information.[Link]
-
Beilstein Journals. (2019) Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow.[Link]
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Bioanalysis Zone. (2020) High-resolution mass spectrometry: more than exact mass.[Link]
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Innovatech Labs. (2022) How Does FTIR Analysis Work?[Link]
-
NMRDB.org. Predict 13C carbon NMR spectra.[Link]
-
Georgia Institute of Technology. (2023) Small molecule NMR sample preparation.[Link]
-
nmrdb.org. Simulate and predict NMR spectra.[Link]
-
University of California, Irvine. Sample preparation for FT-IR.[Link]
-
University of Houston. Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.[Link]
-
G. S. Madhusudhan, et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3261-3268. [Link]
-
ACD/Labs. (2008) Confirmation of Synthesis: using MS to identify a protective group.[Link]
-
Iowa State University. NMR Sample Preparation.[Link]
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Chemistry LibreTexts. (2021) 7: FT-IR Spectroscopy (Experiment).[Link]
-
ResearchGate. (2016) Can anyone help me to tell me any online website to check 13C NMR prediction?[Link]
-
Wikipedia. Nuclear magnetic resonance spectroscopy.[Link]
-
SpectraBase. Indazole - Optional[FTIR] - Spectrum.[Link]
-
ResearchGate. (2021) How can I avoid the Boc-cleavage during Mass Analysis?[Link]
-
ResearchGate. (2018) Interpretation of IR spectrum of compound 1N2a.[Link]
-
Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics.[Link]
-
University of Cambridge. NMR Sample Preparation.[Link]
-
Gowda, et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(5), 659. [Link]
-
SpectraBase. Trifluoromethoxy-benzene - Optional[19F NMR] - Chemical Shifts.[Link]
-
University of Arizona. How to Prepare Samples for NMR.[Link]
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The Indazole Scaffold: A Privileged Platform for Trifluoromethoxy-Driven Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The indazole nucleus stands as a cornerstone in medicinal chemistry, celebrated for its versatile biological activities.[1] The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in modern drug design to enhance molecular properties. This guide delves into the discovery and background of trifluoromethoxy-indazole derivatives, a class of compounds gaining prominence for their unique physicochemical and pharmacological profiles. We will explore the scientific rationale underpinning their development, detail synthetic methodologies, analyze structure-activity relationships, and survey their diverse biological applications, with a particular focus on their roles as kinase inhibitors and ion channel modulators. This document serves as a technical resource, providing both foundational knowledge and actionable protocols for professionals engaged in the pursuit of novel therapeutics.
The Genesis of Trifluoromethoxy-Indazoles: A Strategic Design Choice
The journey into trifluoromethoxy-indazole derivatives is not one of serendipity but of deliberate molecular engineering. The indazole scaffold itself is a "privileged structure," known to interact with a multitude of biological targets.[1] However, the ever-present challenges in drug development—optimizing potency, selectivity, and pharmacokinetic profiles—necessitate fine-tuning of the core structure. The introduction of the trifluoromethoxy (-OCF₃) group is a calculated move to address these challenges.
The trifluoromethoxy group is often considered a bioisostere of the methoxy (-OCH₃) or trifluoromethyl (-CF₃) group, yet it possesses a unique combination of properties.[2] Compared to the more common trifluoromethyl group, the trifluoromethoxy group is more lipophilic and is a powerful electron-withdrawing group.[2] These characteristics can profoundly influence a molecule's interaction with its biological target and its metabolic fate.
The primary motivations for incorporating a trifluoromethoxy group onto the indazole scaffold include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to metabolic degradation, particularly oxidative metabolism that can be a liability for methoxy groups.[2] This can lead to an improved in vivo half-life of drug candidates.
-
Modulation of Lipophilicity: The trifluoromethoxy group significantly increases lipophilicity, which can enhance membrane permeability and cellular uptake. This property is crucial for reaching intracellular targets.[2]
-
Altered Electronic Properties: As a strong electron-withdrawing group, the trifluoromethoxy substituent can modulate the pKa of the indazole ring system, influencing its binding affinity and interaction with target proteins.
-
Improved Target Engagement: The unique steric and electronic profile of the trifluoromethoxy group can lead to novel and enhanced interactions within the binding pocket of a target protein, potentially improving potency and selectivity.
Synthetic Pathways to Trifluoromethoxy-Indazole Derivatives
The synthesis of trifluoromethoxy-indazole derivatives presents unique challenges, primarily centered around the introduction of the trifluoromethoxy group. The general strategy involves the synthesis of a trifluoromethoxylated precursor, followed by the construction of the indazole ring.
Introduction of the Trifluoromethoxy Group
The direct trifluoromethoxylation of an existing indazole ring is challenging. Therefore, the more common approach is to introduce the -OCF₃ group onto a suitable aromatic precursor, which is then used to construct the indazole. A widely used precursor is a trifluoromethoxylated aniline or a related derivative.
Indazole Ring Formation
Once the trifluoromethoxylated precursor is obtained, several established methods for indazole synthesis can be employed. A common method is the Jacobson-Hugershoff synthesis or variations thereof, which involves the cyclization of an appropriately substituted hydrazine derivative.
Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)-1H-indazole
This protocol outlines a representative synthesis of a 5-(trifluoromethoxy)-1H-indazole, a key building block for more complex derivatives.
Step 1: Synthesis of 4-(Trifluoromethoxy)phenylhydrazine
-
Diazotization of 4-(Trifluoromethoxy)aniline:
-
To a stirred solution of 4-(trifluoromethoxy)aniline in a mixture of concentrated hydrochloric acid and water, cooled to 0-5 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction of the Diazonium Salt:
-
In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sodium sulfite solution, keeping the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Acidify the reaction mixture with concentrated hydrochloric acid and heat to reflux for 1-2 hours.
-
Cool the mixture to 0-5 °C to precipitate the hydrochloride salt of the desired product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain 4-(trifluoromethoxy)phenylhydrazine hydrochloride.
-
Step 2: Cyclization to 5-(Trifluoromethoxy)-1H-indazole
A variety of cyclization methods can be employed. One common approach involves the reaction of the hydrazine with a suitable carbonyl compound or equivalent, followed by cyclization. For the synthesis of the parent 5-(trifluoromethoxy)-1H-indazole, a formylating agent can be used followed by cyclization.
Biological Activities and Therapeutic Potential
Trifluoromethoxy-indazole derivatives have demonstrated a broad spectrum of biological activities, with notable examples in oncology, inflammation, and infectious diseases.
Kinase Inhibition
Ion Channel Modulation
A significant discovery in this area is the identification of 5-(2-(trifluoromethyl)phenyl)indazoles as potent antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel.[3] This channel is a key player in inflammatory pain pathways. The trifluoromethyl group on the phenyl ring was found to be crucial for activity. A hypothetical trifluoromethoxy analog could potentially exhibit altered potency or pharmacokinetic properties.
Antiviral Activity
Recent studies have identified indazole-containing compounds with potent anti-influenza activity. Notably, a derivative bearing a 4-trifluoromethoxy substituent on a terminal aromatic ring demonstrated significant antiviral efficacy.[4] This highlights the potential of the trifluoromethoxy group in the design of novel antiviral agents.
Structure-Activity Relationships (SAR)
The systematic exploration of SAR is crucial for optimizing the therapeutic potential of trifluoromethoxy-indazole derivatives. While comprehensive comparative studies are still emerging, some general principles can be outlined.
Table 1: Hypothetical Comparative SAR of Indazole Derivatives
| Compound ID | R1 | R2 | Target | IC50 (nM) |
| 1a | H | - | Kinase X | >10000 |
| 1b | -CF₃ | - | Kinase X | 500 |
| 1c | -OCF₃ | - | Kinase X | 250 |
| 2a | - | Phenyl | TRPA1 | >5000 |
| 2b | - | 2-CF₃-Phenyl | TRPA1 | 1230 |
| 2c | - | 2-OCF₃-Phenyl | TRPA1 | Data not available |
This table is illustrative and based on general principles of medicinal chemistry. The development of direct comparative studies is a key area for future research.
The position of the trifluoromethoxy group on the indazole ring or on appended aryl groups is critical in determining the biological activity. Molecular docking studies on various indazole derivatives have shown that the indazole core typically forms key hydrogen bonds with the hinge region of kinases.[5][6] The substituents on the indazole ring and any attached phenyl rings then occupy adjacent hydrophobic pockets. The trifluoromethoxy group, with its larger size and different electronic properties compared to a trifluoromethyl group, would be expected to alter the binding mode and affinity.
Visualization of Key Concepts
General Synthetic Workflow
Caption: General workflow for the synthesis of trifluoromethoxy-indazole derivatives.
Conceptual Kinase Binding Mode
Sources
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- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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The Emerging Therapeutic Potential of 5-(trifluoromethoxy)-1H-indazole Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Indazole Scaffold and the Impact of Trifluoromethoxy Substitution
The 1H-indazole core is a bicyclic aromatic heterocycle that has earned the designation of a "privileged scaffold" in medicinal chemistry.[1] This status is attributed to its frequent appearance in a wide array of biologically active compounds, including several FDA-approved drugs.[2][3] The unique electronic properties and structural rigidity of the indazole ring system allow it to serve as an effective pharmacophore, capable of engaging in various interactions with biological targets.[4] Its derivatives have shown a remarkable diversity of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[4][5]
The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position of the indazole ring is a strategic modification aimed at enhancing the therapeutic potential of this scaffold. The trifluoromethoxy group is a bioisostere of other functionalities and is known to significantly modulate the physicochemical properties of a molecule. It can improve metabolic stability, increase lipophilicity, and alter electronic distribution, which can in turn enhance membrane permeability, bioavailability, and binding affinity to target proteins.[6] This guide will provide an in-depth exploration of the potential biological activities of 5-(trifluoromethoxy)-1H-indazole compounds, focusing on their applications in oncology and neurobiology, and will detail the experimental methodologies for their evaluation.
Oncological Applications: Targeting Key Signaling Pathways in Cancer
The 5-(trifluoromethoxy)-1H-indazole scaffold is a promising framework for the development of novel anti-cancer agents, particularly as inhibitors of protein kinases that are critical for tumor growth and survival.
Mechanism of Action: Kinase Inhibition
Many indazole derivatives have been developed as potent inhibitors of various protein kinases, such as anaplastic lymphoma kinase (ALK), tropomyosin receptor kinase (TRK), and fibroblast growth factor receptor (FGFR).[7][8][9] These kinases are often dysregulated in cancer through mutations, amplifications, or chromosomal rearrangements, leading to uncontrolled cell proliferation and survival. The 1H-indazole core can act as a hinge-binding motif, interacting with the ATP-binding pocket of these kinases and thereby blocking their catalytic activity.[3][4] The 5-(trifluoromethoxy) substituent can further enhance this interaction and improve the overall pharmacological profile of the inhibitor.
The general mechanism of action for these kinase inhibitors involves the disruption of downstream signaling pathways crucial for cancer cell survival and proliferation. For instance, inhibition of the ALK or TRK fusion proteins can block the activation of the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell cycle arrest and apoptosis.[7][8]
Signaling pathway of ALK/TRK kinase inhibition.
Structure-Activity Relationship (SAR) Insights
While specific SAR data for 5-(trifluoromethoxy)-1H-indazole compounds is limited, we can infer key relationships from related indazole-based kinase inhibitors.
-
5-Position Substitution: The nature of the substituent at the 5-position of the indazole ring is critical for potency and selectivity. Aromatic ring substitutions at this position have been a focus for discovering highly active and selective inhibitors.[4] The trifluoromethoxy group at this position is expected to contribute favorably to the compound's activity.
-
3-Position Modification: The 3-position of the indazole ring is often modified to interact with the solvent-exposed region of the kinase ATP-binding pocket. The introduction of various functional groups at this position can significantly impact the compound's inhibitory profile.[9]
-
N1-Substitution: Alkylation or arylation at the N1 position of the indazole ring can influence the compound's pharmacokinetic properties and its interaction with the target kinase.
Experimental Protocols for Oncological Evaluation
This protocol describes a general method for assessing the inhibitory activity of 5-(trifluoromethoxy)-1H-indazole compounds against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., ALK, TRK)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
5-(trifluoromethoxy)-1H-indazole compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the 5-(trifluoromethoxy)-1H-indazole compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[4]
Materials:
-
Cancer cell line (e.g., a line with a known ALK or TRK fusion)
-
Cell culture medium
-
Fetal bovine serum (FBS)
-
5-(trifluoromethoxy)-1H-indazole compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 5-(trifluoromethoxy)-1H-indazole compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Experimental workflow for oncological evaluation.
Quantitative Data for Related Indazole Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 3-amino-1H-indazole derivative | Pan-BCR-ABL | Varies | [10] |
| 5-(3,5-difluorobenzyl)-1H-indazole derivative | ALK/ROS1 | 512 (ALK), 766 (ROS1) | [7] |
| Novel indazole derivative | TRKA | 4.7 (G595R mutant) | [8] |
Neurological Applications: Modulating Neuronal Signaling
The 5-(trifluoromethoxy)-1H-indazole scaffold also holds promise for the treatment of neurological disorders, including neuroinflammation and neuropathic pain.
Mechanism of Action: TRPA1 Antagonism
Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel expressed in sensory neurons that is activated by a variety of noxious stimuli, including inflammatory mediators.[5][11] Antagonism of TRPA1 is a validated therapeutic strategy for the treatment of pain and inflammation.[5][11] Studies on 5-(2-(trifluoromethyl)phenyl)indazoles have demonstrated their potent antagonist activity at the TRPA1 channel.[5][11] It is plausible that 5-(trifluoromethoxy)-1H-indazole derivatives could exhibit similar activity.
Mechanism of TRPA1 antagonism.
Experimental Protocols for Neurological Evaluation
This assay measures changes in intracellular calcium levels in response to TRPA1 activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPA1
-
Cell culture medium
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
TRPA1 agonist (e.g., allyl isothiocyanate - AITC)
-
5-(trifluoromethoxy)-1H-indazole compound (dissolved in DMSO)
-
96-well black-walled, clear-bottom plates
-
Fluorescence microplate reader or imaging system
Procedure:
-
Seed the HEK293-hTRPA1 cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Add various concentrations of the 5-(trifluoromethoxy)-1H-indazole compound to the wells.
-
Measure the baseline fluorescence.
-
Add the TRPA1 agonist to the wells to stimulate calcium influx.
-
Immediately measure the fluorescence signal over time.
-
Calculate the inhibition of the agonist-induced calcium response by the compound and determine the IC₅₀ value.
The Complete Freund's Adjuvant (CFA) induced inflammatory pain model in rodents is a commonly used preclinical model.[5]
Materials:
-
Rodents (e.g., rats or mice)
-
Complete Freund's Adjuvant (CFA)
-
5-(trifluoromethoxy)-1H-indazole compound (formulated for oral or intraperitoneal administration)
-
Vehicle control
-
Apparatus for assessing pain behavior (e.g., von Frey filaments for mechanical allodynia, Hargreaves apparatus for thermal hyperalgesia)
Procedure:
-
Induce inflammation by injecting CFA into the hind paw of the rodents.
-
After a set period for inflammation to develop (e.g., 24 hours), administer the 5-(trifluoromethoxy)-1H-indazole compound or vehicle.
-
At various time points after treatment, assess the pain response of the animals using the appropriate apparatus.
-
Compare the pain thresholds of the treated group to the vehicle control group to determine the analgesic efficacy of the compound.
Conclusion and Future Directions
The 5-(trifluoromethoxy)-1H-indazole scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential biological activities. The strategic incorporation of the trifluoromethoxy group is anticipated to confer advantageous physicochemical and pharmacokinetic properties. While direct experimental data on this specific scaffold is emerging, the wealth of information on related indazole derivatives provides a strong rationale for its exploration in oncology, neuroinflammation, and other therapeutic areas.
Future research should focus on the synthesis and systematic evaluation of a library of 5-(trifluoromethoxy)-1H-indazole derivatives to establish clear structure-activity relationships. In-depth preclinical studies, including pharmacokinetic and toxicology assessments, will be crucial to identify lead candidates for further development. The versatility of the indazole core, combined with the beneficial properties of the trifluoromethoxy group, positions these compounds as a highly attractive area for continued investigation in the field of drug discovery.
References
-
Rooney, L., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129–5140. [Link]
-
Rooney, L., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Sci-Hub. [Link]
-
Shan, X., et al. (2024). Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. Bioorganic Chemistry, 152, 108014. [Link]
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Al-Ghorbani, M., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. European Journal of Medicinal Chemistry, 258, 115598. [Link]
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Axten, J. M., et al. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Journal of Medicinal Chemistry, 55(16), 7193–7207. [Link]
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Zhao, D., et al. (2024). Discovery of novel indazole derivatives as second-generation TRK inhibitors. European Journal of Medicinal Chemistry, 279, 116640. [Link]
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Tully, D. C., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. ResearchGate. [Link]
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Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2653. [Link]
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Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]
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Menichincheri, M., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(2), 559–563. [Link]
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Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15875–15887. [Link]
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Blake, J. F., et al. (2016). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 26(11), 2600–2604. [Link]
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The Structure-Activity Relationship of Tert-Butyl Indazole-1-carboxylates: A Technical Guide for Drug Discovery Professionals
Introduction: The Indazole Scaffold and the Strategic Role of the N1-tert-Butoxycarbonyl Group
The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its versatile structure has been incorporated into a multitude of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance.[4]
The regiochemistry of substitution on the indazole ring is critical for its biological activity. The N1 and N2 positions of the pyrazole moiety offer sites for substitution that can profoundly influence the molecule's interaction with its biological target. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position to form tert-butyl indazole-1-carboxylates serves a dual purpose in drug discovery. Primarily, it is a widely used protecting group in multi-step syntheses, facilitating regioselective functionalization at other positions of the indazole ring, particularly at the C3 position.[1] However, the N1-Boc group is more than just a synthetic handle; its steric bulk and electronic properties can also directly contribute to the pharmacological profile of the final compound, making the study of its structure-activity relationship (SAR) a critical aspect of drug design. This guide provides an in-depth analysis of the SAR of tert-butyl indazole-1-carboxylates, with a focus on their development as kinase inhibitors.
The Synthetic Logic: Accessing Chemical Diversity in the Tert-Butyl Indazole-1-carboxylate Scaffold
The exploration of the SAR of any chemical scaffold is contingent on the ability to synthesize a diverse library of analogues. For tert-butyl indazole-1-carboxylates, a common and effective strategy involves the N-Boc protection of a commercially available or synthesized indazole, followed by functionalization at key positions.
A particularly powerful approach for introducing diversity at the C3 position is through halogenation, most commonly iodination, of the N-Boc protected indazole, followed by transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] This allows for the introduction of a wide array of aryl and heteroaryl substituents at this position.
Below is a generalized workflow for the synthesis of substituted tert-butyl indazole-1-carboxylates:
Caption: Generalized synthetic workflow for C3-functionalized tert-butyl indazole-1-carboxylates.
This synthetic strategy provides a robust platform to systematically probe the impact of various substituents on the biological activity of the tert-butyl indazole-1-carboxylate scaffold.
Structure-Activity Relationship (SAR) Analysis: A Case Study of PKMYT1 Kinase Inhibitors
A recent patent application has disclosed a series of novel indazole compounds as potent inhibitors of the protein kinase, membrane-associated tyrosine- and threonine-specific cdc2-inhibitory kinase (PKMYT1).[5][6] This kinase is a key regulator of the G2/M cell cycle checkpoint and has emerged as a promising target for cancer therapy.[5] Several of the exemplified compounds feature the tert-butyl indazole-1-carboxylate core, providing a valuable dataset for SAR analysis.
The general structure of these inhibitors is a 3-substituted tert-butyl indazole-1-carboxylate. The SAR can be dissected by examining the impact of substitutions at the C3, C4, C5, and C6 positions of the indazole ring.
Core Indazole Substitutions and Their Impact on PKMYT1 Inhibition
The following table summarizes the PKMYT1 inhibitory activity of a selection of tert-butyl indazole-1-carboxylate analogues:
| Compound | R3-Substituent | R4-Substituent | R5-Substituent | R6-Substituent | PKMYT1 IC50 (nM) |
| 1 | 4-Fluorophenyl | H | H | H | 100-500 |
| 2 | 4-Chlorophenyl | H | H | H | 50-100 |
| 3 | Phenyl | F | H | H | >1000 |
| 4 | 4-Fluorophenyl | H | Cl | H | 10-50 |
| 5 | 4-Fluorophenyl | H | H | Cl | 50-100 |
Data extracted from patent WO2024179948A1.[6]
From this data, several key SAR trends can be elucidated:
-
Substitution at the C3-Position is Crucial for Activity: The presence of an aryl group at the C3 position appears to be a key determinant of inhibitory activity.
-
Electronic Effects of C3-Aryl Substituents: A comparison of compounds 1 and 2 suggests that electron-withdrawing groups on the C3-phenyl ring are favorable for potency. The 4-chlorophenyl analogue (2 ) is more potent than the 4-fluorophenyl analogue (1 ).
-
Impact of Substitution on the Indazole Core:
-
Fluorine substitution at the C4 position (compound 3 ) is detrimental to activity.
-
Chlorine substitution at the C5 position (compound 4 ) significantly enhances potency compared to the unsubstituted analogue.
-
Chlorine substitution at the C6 position (compound 5 ) also improves potency, but to a lesser extent than C5-chloro substitution.
-
Caption: Summary of key structure-activity relationships for PKMYT1 inhibition.
Experimental Protocols: A Self-Validating System for Synthesis and Evaluation
To ensure the reproducibility and reliability of SAR studies, detailed and robust experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative tert-butyl indazole-1-carboxylate inhibitor and its biological evaluation.
Synthesis of tert-Butyl 5-chloro-3-(4-chlorophenyl)-1H-indazole-1-carboxylate (Compound 2 analogue with C5-Cl)
This protocol describes the synthesis of a potent PKMYT1 inhibitor, integrating the favorable substitutions identified in the SAR analysis.
Step 1: N-Boc Protection of 5-chloro-1H-indazole
-
To a solution of 5-chloro-1H-indazole (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (TEA, 2.0 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 5-chloro-1H-indazole-1-carboxylate.
Step 2: C3-Iodination of tert-Butyl 5-chloro-1H-indazole-1-carboxylate
-
To a solution of tert-butyl 5-chloro-1H-indazole-1-carboxylate (1.0 eq) in N,N-dimethylformamide (DMF, 0.3 M), add potassium hydroxide (KOH, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of iodine (I₂, 1.5 eq) in DMF dropwise.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield tert-butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate.
Step 3: Suzuki-Miyaura Coupling
-
In a microwave-safe vial, combine tert-butyl 5-chloro-3-iodo-1H-indazole-1-carboxylate (1.0 eq), 4-chlorophenylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).
-
Add a suitable solvent system, for example, a mixture of dioxane and water.
-
Add a base, such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 30-60 minutes).[1]
-
Monitor the reaction for the disappearance of the starting material.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final compound by flash column chromatography.
Biological Evaluation: PKMYT1 Kinase Assay
The inhibitory activity of the synthesized compounds against PKMYT1 can be determined using a biochemical assay, such as the ADP-Glo™ Kinase Assay.[5]
Protocol:
-
Prepare a reaction buffer containing a suitable buffer (e.g., HEPES), MgCl₂, Brij-35, and DTT.
-
Add the PKMYT1 enzyme and the substrate (e.g., a generic kinase substrate peptide) to the reaction buffer.
-
Serially dilute the test compounds in DMSO and add them to the enzyme/substrate mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which converts ADP to ATP and then measures the ATP level via a luciferase/luciferin reaction.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 values by fitting the dose-response data to a suitable sigmoidal curve.
Caption: Workflow for the PKMYT1 kinase inhibition assay.
Conclusion and Future Perspectives
The tert-butyl indazole-1-carboxylate scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The N1-Boc group, while often employed as a protecting group, can also play a significant role in the molecule's interaction with its target. The SAR analysis of PKMYT1 inhibitors reveals that strategic substitution on the indazole core, particularly at the C3 and C5 positions, can lead to a significant enhancement in potency.
The synthetic methodologies outlined in this guide provide a clear path for the generation of diverse libraries of tert-butyl indazole-1-carboxylate analogues, enabling a thorough exploration of the available chemical space. Future work in this area could focus on:
-
Exploring a wider range of substituents at all positions of the indazole ring to further refine the SAR.
-
Investigating the impact of the N1-Boc group by comparing the activity of N1-Boc protected compounds with their N1-H or other N1-substituted counterparts.
-
Utilizing computational modeling and structure-based drug design to rationalize the observed SAR and guide the design of next-generation inhibitors.
-
Evaluating the pharmacokinetic and in vivo efficacy of the most potent compounds to assess their potential as clinical candidates.
By integrating rational design, efficient synthesis, and robust biological evaluation, the full potential of the tert-butyl indazole-1-carboxylate scaffold as a source of novel therapeutics can be realized.
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Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. (URL: [Link])
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DMAPO/Boc2O‐Mediated One‐Pot Direct N1‐Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1‐Functionalized Alkyl Indazoles. (URL: [Link])
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (URL: [Link])
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Indazole From Natural Resources And Biological Activity. (URL: [Link])
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Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors. (URL: [Link])
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Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. (URL: [Link])
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Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. (URL: [Link])
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Preparation of polyfunctional indazoles and heteroarylazo compounds using highly functionalized zinc reagents. (URL: [Link])
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tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (URL: [Link])
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Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. (URL: [Link])
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Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†). (URL: [Link])
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Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (URL: [Link])
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Three-component N-alkenylation of azoles with alkynes and iodine(III) electrophile: synthesis of multisubstituted N-vinylazoles. (URL: [Link])
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Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. (URL: [Link])
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Small Molecule Reversible Inhibitors of Bruton's Tyrosine Kinase (BTK): Structure-Activity Relationships Leading to the Identification of 7-(2-Hydroxypropan-2-yl)-4-[2-methyl-3-(4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-9H-carbazole-1-carboxamide (BMS-935177). (URL: [Link])
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. (URL: [Link])
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An In-depth Technical Guide to the Prospective Crystal Structure Analysis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
This guide provides a comprehensive technical overview of the methodologies and considerations for determining the single-crystal X-ray structure of tert-butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals engaged in the structural elucidation of novel chemical entities. We will explore the rationale behind experimental choices, from synthesis and crystallization to data analysis and interpretation, grounding our discussion in established crystallographic principles and drawing parallels with structurally related molecules.
Introduction and Significance
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore present in numerous therapeutic agents, exhibiting a wide range of biological activities.[1] The trifluoromethoxy (-OCF₃) group is a crucial substituent in modern drug design, often introduced to enhance metabolic stability, improve lipophilicity, and modulate pharmacokinetic properties. The tert-butyl carboxylate (Boc) group is a common protecting group for the indazole nitrogen, which can influence the molecule's conformation and solid-state packing.
Determining the precise three-dimensional arrangement of atoms in this molecule through single-crystal X-ray diffraction (SC-XRD) is paramount.[2][3] This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are critical for:
-
Structure-Activity Relationship (SAR) Studies: Understanding the exact conformation of the molecule can elucidate how it interacts with biological targets.
-
Polymorph Screening: The solid-state packing can influence a drug's solubility, dissolution rate, and stability.
-
In Silico Modeling: An experimental crystal structure provides a crucial validation point for computational models.
While a published crystal structure for this specific molecule is not currently available in the Cambridge Structural Database (CSD)[4][5], this guide will serve as a prospective analysis, detailing the complete workflow for its determination and interpretation.
Synthesis and Crystallization: The Foundation of a Successful Structure Determination
The first and most critical step in any crystallographic study is obtaining high-quality single crystals. This process begins with the synthesis of the pure compound, followed by a systematic approach to crystallization.
Synthesis of this compound
The synthesis of the title compound would likely follow established procedures for the N-protection of indazoles. A plausible synthetic route is outlined below:
Caption: Synthetic pathway for the target compound.
Experimental Protocol: N-Boc Protection
-
Dissolution: Dissolve 5-(trifluoromethoxy)-1H-indazole (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) and a stoichiometric amount of a non-nucleophilic base like triethylamine (Et₃N).
-
Addition of Boc Anhydride: Cool the mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure title compound.[6]
Growing Diffraction-Quality Single Crystals
The goal is to grow a single crystal, typically 0.1-0.3 mm in size, with a well-ordered internal lattice.[7] A variety of techniques should be employed, as crystallization is often an empirical science.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized cover slip, which is then inverted and sealed over a well containing a less-soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.
-
Solvent/Anti-Solvent Diffusion: A solution of the compound is carefully layered with a less-dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
The choice of solvents is critical. A good starting point is to find a solvent in which the compound is moderately soluble.
Single-Crystal X-ray Diffraction: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[3]
Caption: Workflow for SC-XRD data collection and processing.
Experimental Protocol: Data Collection
-
Mounting: A single crystal is selected under a microscope and mounted on a cryo-loop using a cryoprotectant oil.
-
Data Collection Temperature: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal motion of the atoms, leading to higher quality data.
-
Diffractometer Setup: The instrument, equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector, is used for data collection.[8]
-
Data Strategy: A series of diffraction images are collected as the crystal is rotated through various angles (φ and ω scans).[8] The exposure time and scan width are optimized to ensure good signal-to-noise and to record a complete dataset.
-
Data Integration and Reduction: The raw diffraction images are processed to determine the position and intensity of each reflection. The data is then corrected for various experimental factors and scaled.
Structure Solution and Refinement
The processed diffraction data allows for the determination of the crystal structure.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map reveals the positions of the heavier atoms.
-
Structure Refinement: A model of the molecule is built and refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor. Hydrogen atoms are usually placed in calculated positions.
Prospective Crystallographic Data and Structural Analysis
While the actual crystal structure is unknown, we can predict likely parameters based on similar reported structures. The table below presents a hypothetical, yet realistic, set of crystallographic data for the title compound, drawing on data from related indazole derivatives.[6][9]
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₁₃H₁₃F₃N₂O₃ |
| Formula Weight | 302.25 g/mol |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P2₁/c or P-1 |
| a (Å) | 10 - 15 |
| b (Å) | 5 - 10 |
| c (Å) | 15 - 20 |
| α (°) | 90 (for Monoclinic) or 90-100 (for Triclinic) |
| β (°) | 95 - 105 |
| γ (°) | 90 (for Monoclinic) or 90-100 (for Triclinic) |
| Volume (ų) | 1200 - 1600 |
| Z (molecules/unit cell) | 4 (for P2₁/c) or 2 (for P-1) |
| Temperature (K) | 100(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| R-factor (R₁) | < 0.05 |
| Goodness-of-fit (S) | ~1.0 |
Molecular Geometry and Conformation
The indazole ring system is expected to be nearly planar.[6] The key conformational feature will be the dihedral angle between the plane of the indazole ring and the plane of the tert-butyl carboxylate group. This angle is influenced by steric hindrance and electronic effects. The trifluoromethoxy group, being a strong electron-withdrawing group, might influence the electronic distribution within the benzene ring.
Intermolecular Interactions and Crystal Packing
The way molecules pack in the crystal lattice is governed by non-covalent interactions. For the title compound, several interactions are anticipated:
-
C—H···O Hydrogen Bonds: The carbonyl oxygen of the Boc group is a likely hydrogen bond acceptor, potentially interacting with aromatic C-H donors from neighboring molecules.
-
π–π Stacking: The planar indazole rings may stack on top of each other, contributing to the stability of the crystal lattice.
-
Halogen Bonding (F···X): The fluorine atoms of the trifluoromethoxy group could participate in weak halogen bonding or other dipole-dipole interactions.
The interplay of these forces will dictate the overall packing motif and the resulting physical properties of the crystalline solid. Analysis of the crystal structure of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate reveals inversion dimers linked by N—H···N hydrogen bonds and further stabilized by π–π stacking.[6] While our target molecule lacks the N-H donor, similar stacking and weak hydrogen bonding interactions are highly probable.
Conclusion
This guide has outlined a comprehensive, prospective workflow for the determination and analysis of the crystal structure of this compound. By following a systematic approach encompassing synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed three-dimensional model of this medicinally relevant molecule. The resulting structural insights are invaluable for guiding further drug design efforts, understanding structure-property relationships, and ensuring the development of robust solid forms for pharmaceutical applications.
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Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Retrieved from [Link]
-
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link]
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Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Retrieved from [Link]
-
Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate. PubChem. Retrieved from [Link]
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Sreenivasa, S., ManojKumar, K. E., Kempaiah, A., Suchetan, P. A., & Palakshamurthy, B. S. (n.d.). tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate. International Union of Crystallography. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis, Crystal Structure and DFT Study of TERT-BUTYL 5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE. Retrieved from [Link]
-
Chem-Impex. (n.d.). 5-Trifluoromethoxy-1H-indazole-3-carboxylic acid. Retrieved from [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]
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Cambridge Crystallographic Data Centre. (n.d.). Access Structures. Retrieved from [Link]
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CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. PubChem. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Sci-Hub. (n.d.). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Retrieved from [Link]
-
Goud, N. R., et al. (2016). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. IUCrData, 1(5), x160751. [Link]
-
Ali, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(21), 5039. [Link]
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An In-Depth Technical Guide to Exploratory Reactions with tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
This guide provides a comprehensive technical overview of exploratory reactions centered on tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate , a versatile building block in medicinal chemistry. The strategic placement of the trifluoromethoxy group and the presence of a Boc-protecting group on the indazole core offer a unique platform for generating diverse molecular architectures. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.
Introduction: The Strategic Value of the 5-(trifluoromethoxy)indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and investigational compounds. Its bioisosteric relationship with indole allows it to modulate biological activity, often with improved metabolic stability and pharmacokinetic properties. The introduction of a trifluoromethoxy (-OCF₃) group at the 5-position further enhances its utility. The -OCF₃ group is a powerful modulator of physicochemical properties, known to increase lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets through favorable electrostatic interactions.
The N-1 position of the indazole is protected with a tert-butyloxycarbonyl (Boc) group, which serves two primary purposes. Firstly, it directs reactivity towards other positions on the indazole ring, particularly the C-3 and C-7 positions, by sterically hindering the N-1 position. Secondly, the Boc group can be readily removed under specific conditions, allowing for subsequent functionalization of the N-1 position. This guide will explore key synthetic transformations that can be performed on this valuable building block.
Core Synthetic Strategies and Protocols
The reactivity of this compound can be broadly categorized into three main areas: functionalization of the indazole core, manipulation of the Boc-protecting group, and cross-coupling reactions. The following sections provide detailed protocols and mechanistic insights for each of these transformations.
Palladium-Catalyzed C-H Functionalization at the C-3 Position
Direct C-H functionalization is a powerful tool for the late-stage modification of heterocyclic scaffolds. For N-Boc protected indazoles, the C-3 position is particularly susceptible to palladium-catalyzed C-H activation and subsequent arylation or alkenylation. This approach avoids the need for pre-functionalization of the indazole core, offering a more atom-economical and efficient synthetic route.
Protocol: Palladium-Catalyzed C-3 Arylation
This protocol is adapted from established methods for the C-H arylation of N-protected indazoles.
Reaction Scheme:
C-3 Arylation of the Indazole Core.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1346521-27-4 | 316.26 | 1.0 | 1.0 |
| Aryl Halide (e.g., Iodobenzene) | 591-50-4 | 204.01 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.05 | 0.05 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.1 | 0.1 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), aryl halide (1.2 mmol), Pd(OAc)₂ (0.05 mmol), PPh₃ (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C-3 arylated indazole.
Mechanistic Considerations: The reaction is believed to proceed through a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst coordinates to the N-2 position of the indazole and facilitates the activation of the C-3 C-H bond.
Suzuki-Miyaura Cross-Coupling for C-7 Functionalization
While the C-3 position is electronically activated, functionalization at other positions on the benzene ring of the indazole often requires the introduction of a leaving group, such as a halogen. A plausible strategy for C-7 functionalization involves the regioselective bromination of the indazole core, followed by a Suzuki-Miyaura cross-coupling reaction. This two-step sequence allows for the introduction of a wide range of aryl and heteroaryl substituents at the C-7 position.
Protocol 1: Regioselective Bromination at C-7
This protocol is based on established methods for the regioselective halogenation of indazoles.
Reaction Scheme:
C-7 Bromination of the Indazole Core.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1346521-27-4 | 316.26 | 1.0 | 1.0 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 1.1 | 1.1 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | - | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in DMF (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the 7-bromoindazole.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the 7-Bromoindazole
This protocol is a standard procedure for Suzuki-Miyaura cross-coupling reactions.[1]
Reaction Scheme:
Suzuki-Miyaura Coupling at the C-7 Position.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| tert-Butyl 7-bromo-5-(trifluoromethoxy)-1H-indazole-1-carboxylate | - | 395.15 | 1.0 | 1.0 |
| Arylboronic Acid | - | - | 1.5 | 1.5 |
| Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.0 | 2.0 |
| Toluene | 108-88-3 | 92.14 | - | - |
| Ethanol | 64-17-5 | 46.07 | - | - |
| Water | 7732-18-5 | 18.02 | - | - |
Procedure:
-
In a round-bottom flask, combine tert-Butyl 7-bromo-5-(trifluoromethoxy)-1H-indazole-1-carboxylate (1.0 mmol), arylboronic acid (1.5 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh₃)₄ (0.03 mmol) and heat the reaction mixture to reflux (approximately 90-100 °C) for 6-12 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, dilute with water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Deprotection of the N-Boc Group
The removal of the N-Boc protecting group is a crucial step to enable further functionalization at the N-1 position or to obtain the free N-H indazole, which is often the desired final product in medicinal chemistry programs. The Boc group is typically cleaved under acidic conditions.
Protocol: Acid-Catalyzed N-Boc Deprotection
Reaction Scheme:
N-Boc Deprotection of the Indazole.
Materials:
| Reagent | CAS Number | Molecular Weight | Amount (mmol) | Equivalents |
| This compound | 1346521-27-4 | 316.26 | 1.0 | 1.0 |
| Trifluoroacetic Acid (TFA) | 76-05-1 | 114.02 | - | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (5 mL).
-
Add trifluoroacetic acid (2 mL) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected indazole.
Alternative Deprotection Conditions: For substrates sensitive to strong acid, milder conditions such as 4M HCl in dioxane can be employed.
Applications in Drug Discovery
The functionalized 5-(trifluoromethoxy)indazole derivatives accessible through these exploratory reactions are of significant interest in drug discovery. The trifluoromethoxy group is a bioisostere for other functionalities and can enhance a compound's metabolic stability and cell permeability. The indazole core itself is a key pharmacophore in numerous kinase inhibitors and other therapeutic agents. The ability to selectively functionalize the C-3 and C-7 positions, as well as the N-1 position following deprotection, provides a powerful platform for generating libraries of diverse compounds for high-throughput screening and lead optimization.
Conclusion
This technical guide has outlined key exploratory reactions for the versatile building block, this compound. The provided protocols for C-H functionalization, Suzuki-Miyaura cross-coupling, and N-Boc deprotection serve as a foundational framework for the synthesis of novel and diverse indazole derivatives. The strategic combination of the trifluoromethoxy group and the indazole scaffold makes this a highly valuable starting material for the development of new therapeutic agents. The experimental causality behind the choice of reagents and conditions has been explained to provide a deeper understanding of the underlying chemical principles.
References
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferran.
-
Chen, J., et al. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20(40), 7853-7875. [Link]
-
Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(7), x210694. [Link]
- Lundgren, R. J., et al. (2013). Practical and innate C–H functionalization of heterocycles.
-
Singh, R. P., et al. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(35), 25301-25313. [Link]
-
Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Jahan, R., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5584. [Link]
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Methodological & Application
Application Notes and Protocols for the Biological Evaluation of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and versatile substitution patterns have enabled its incorporation into numerous clinically approved drugs targeting a wide array of diseases, including cancer and chemotherapy-induced nausea.[3][4] The derivatization of this core allows for the fine-tuning of pharmacological properties.
The subject of this guide, tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate , incorporates two key chemical modifications that are highly relevant in contemporary drug design:
-
The 5-(trifluoromethoxy) Group (-OCF₃): This substituent is increasingly utilized as a bioisostere for other groups, like the methoxy or nitro group. The -OCF₃ group can significantly enhance metabolic stability, increase lipophilicity (which can improve cell permeability), and modulate electronic properties without adding significant steric bulk.[5]
-
The N1-tert-butoxycarbonyl (Boc) Group: This is a common protecting group for the nitrogen at the 1-position of the indazole ring.[6] Its presence is a critical consideration for biological assays. The Boc group is sterically bulky and removes the N-H group, which is often a crucial hydrogen bond donor for interactions with biological targets like enzyme active sites.[7][8] Therefore, the biological activity of this N1-Boc protected compound may differ significantly from its deprotected counterpart.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, preparation, and systematic biological evaluation of this compound. The protocols are designed to establish its potential as a bioactive agent and to elucidate key structure-activity relationships (SAR) by comparing it with its deprotected analog.
Section 1: Compound Characterization and Handling
Prior to initiating any biological assay, it is imperative to properly handle and prepare the compound to ensure experimental reproducibility and accuracy.
Physicochemical Properties
A summary of the key properties for this compound is provided below.
| Property | Value | Source |
| CAS Number | 1346521-27-4 | [9][10] |
| Molecular Formula | C₁₃H₁₃F₃N₂O₃ | [9] |
| Molecular Weight | 302.25 g/mol | [9] |
| Appearance | White to off-white solid | Inferred |
| Storage | Ambient, dry conditions | [9] |
Protocol 1.1: Preparation of High-Concentration Stock Solutions
The lipophilic nature of the tert-butyl and trifluoromethoxy groups suggests poor aqueous solubility. Therefore, an organic solvent is required for initial solubilization.
Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of novel compounds for high-throughput screening (HTS) due to its high solubilizing power and compatibility with most in vitro and cell-based assays at low final concentrations (<0.5%).[11]
Materials:
-
This compound
-
Anhydrous, cell-culture grade DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
Procedure:
-
Accurately weigh a precise amount of the compound (e.g., 3.02 mg) using an analytical balance.
-
Transfer the solid to a sterile vial.
-
To prepare a 10 mM stock solution, add 1.0 mL of anhydrous DMSO to the 3.02 mg of compound.
-
Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes until the solution is clear. Gentle warming to 37°C can also aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C, protected from light.
Trustworthiness Check: Before use in assays, visually inspect the thawed stock solution for any signs of precipitation. If crystals are observed, warm the tube to 37°C and vortex until they redissolve.
Section 2: Primary Biological Screening Protocols
Given the broad activities of the indazole scaffold, initial screening should focus on assays that are robust, high-throughput, and relevant to common indazole targets, such as protein kinases and cancer cell proliferation.[12][13]
Caption: General workflow for the initial biological evaluation of the test compound.
Protocol 2.1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Rationale: Many indazole-containing drugs, such as Axitinib and Pazopanib, are potent kinase inhibitors.[1] A luminescence-based assay that measures ATP consumption (as kinase activity produces ADP) is a highly sensitive and robust method for primary screening.[14] The substrate concentration is kept at or near its Michaelis constant (Kₘ) to ensure sensitivity to competitive inhibitors.[15]
Materials:
-
Kinase of interest (e.g., a tyrosine kinase like SRC or a serine/threonine kinase like ERK2)
-
Kinase-specific substrate peptide
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Assay buffer (specific to the kinase)
-
White, opaque 96-well or 384-well assay plates
-
Compound stock solution (10 mM in DMSO)
-
Luminometer
Procedure:
-
Compound Dilution: Prepare a serial dilution series of the test compound. Start by diluting the 10 mM stock to 100 µM in assay buffer. Then, perform 1:3 serial dilutions in assay buffer to generate a 10-point concentration curve (e.g., 100 µM down to 5 nM). Remember to include a "no-inhibitor" control (assay buffer with DMSO only).
-
Kinase Reaction Setup:
-
To each well of a white assay plate, add 5 µL of the serially diluted compound.
-
Add 10 µL of a 2.5x enzyme/substrate mixture (containing the kinase and its specific peptide substrate at their optimal concentrations in assay buffer). This initiates the reaction.
-
Controls: Include wells for "no enzyme" (background) and "no inhibitor" (100% activity).
-
-
Incubation: Gently mix the plate and incubate at room temperature (or 30°C, as required for the specific kinase) for 60 minutes.
-
ATP Depletion Measurement:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the newly formed ADP back to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the "no enzyme" background signal from all other readings.
-
Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.
-
Plot the normalized percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2.2: Cell Viability Assay (MTT or Resazurin-Based)
Rationale: This assay provides a measure of the compound's cytotoxic or cytostatic effects, which is a crucial first step in evaluating potential anticancer activity.[16] The MTT assay measures metabolic activity via the reduction of a tetrazolium salt to formazan, which is indicative of cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa for cervical cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Clear, flat-bottomed 96-well cell culture plates
-
Multichannel pipette and spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the results and determine the IC₅₀ value as described in Protocol 2.1.
Section 3: Mechanistic Elucidation via Structure-Activity Relationship (SAR)
Expertise & Experience: A key question for this compound is the role of the N1-Boc group. Is it merely a protecting group for synthesis, or is it part of the active pharmacophore? Alternatively, does it mask the activity of the core indazole N-H?[6] Answering this requires removing the Boc group and testing the resulting "free" indazole. This comparative analysis is a foundational step in any medicinal chemistry program.
Caption: Structural comparison showing the removal of the N1-Boc group to reveal the free N-H indazole.
Protocol 3.1: N1-Boc Deprotection using Trifluoroacetic Acid (TFA)
Rationale: The Boc group is designed to be labile under acidic conditions. Trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (DCM) is a standard and highly efficient method for its removal.[6][8]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected indazole (1.0 equiv) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA (5-10 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the deprotected product, 5-(trifluoromethoxy)-1H-indazole .
-
Crucially, confirm the structure and purity of the deprotected product using techniques like NMR and LC-MS before using it in biological assays.
Next Steps: Once the deprotected analog is synthesized and purified, repeat the primary assays (Protocols 2.1 and 2.2) to obtain its IC₅₀ values.
Section 4: Data Interpretation and Summary
The quantitative data from these assays should be compiled to guide the next steps. A direct comparison of potency between the protected and deprotected forms provides immediate insight into the compound's SAR.
Table for Summarizing Assay Results
| Compound | Target Kinase IC₅₀ (µM) | HeLa Cell Viability IC₅₀ (µM) |
| Boc-Protected Indazole | [Insert experimental value] | [Insert experimental value] |
| Deprotected (N-H) Indazole | [Insert experimental value] | [Insert experimental value] |
Interpreting the Results:
-
If the Boc-protected form is potent and the deprotected form is inactive: This suggests the Boc group itself is important for activity, perhaps by providing a favorable steric or lipophilic interaction with the target.
-
If the deprotected form is potent and the Boc-protected form is inactive: This is a more common scenario, indicating that the free N-H is a critical pharmacophoric feature, likely acting as a hydrogen bond donor in the target's binding site.[7]
-
If both are active: This implies the N1 position is not critical for binding, and activity is driven by other parts of the molecule. Further derivatization at this position could be explored.
-
If neither is active: The 5-(trifluoromethoxy)indazole scaffold may not be suitable for the targets tested, and screening against a broader panel of targets is warranted.
Conclusion
This compound is a valuable chemical tool for drug discovery. Its evaluation requires a systematic approach that begins with robust primary screening and, most importantly, includes a mechanistic investigation into the role of the N1-Boc protecting group. The protocols outlined in this guide provide a clear, logical, and scientifically rigorous framework for characterizing the biological activity of this compound and its derivatives, thereby enabling informed decisions in the progression of a drug discovery project.
References
-
Jadhav, S. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link][1]
-
Shafi, S., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link][17]
-
ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Request PDF. Available at: [Link][3]
-
Gaikwad, D. D., et al. (2015). Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ChemInform. Available at: [Link][18]
-
ResearchGate. (n.d.). Structure and synthesis of indazole. Download Scientific Diagram. Available at: [Link][2]
-
Ingerman, E. A., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link][15]
-
Biobide. (n.d.). What is an Inhibition Assay? Blog. Available at: [Link][19]
-
BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. Available at: [Link][14]
-
K-Ras, G., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link][20]
-
St. Jean, D. J., Jr, et al. (2010). Synthesis of 1,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. Available at: [Link][7]
-
Sereda, A. E., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules. Available at: [Link][21]
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Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Available at: [Link][22]
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Wang, Z., et al. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. The Journal of Organic Chemistry. Available at: [Link][4]
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Moura, N. M. M., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals. Available at: [Link][5]
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ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Available at: [Link][23]
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Lai, A-Q., et al. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ChemistrySelect. Available at: [Link][12]
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PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link][24]
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Refubium - Freie Universität Berlin. (n.d.). Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Available at: [Link][25]
-
ResearchGate. (n.d.). Advances in the Development of Trifluoromethoxylation Reagents. Available at: [Link][26]
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ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. Available at: [Link][13]
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Suzhou Health Chemicals Co., Ltd. (n.d.). tert-Butyl 5-amino-1H-indazole-1-carboxylate. Available at: [Link][27]
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Gnanasekaran, D., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. Available at: [Link][28]
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ResearchGate. (2023). A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives. Available at: [Link][29]
-
PubChem. (n.d.). tert-Butyl 5-fluoro-1H-indazole-1-carboxylate. National Center for Biotechnology Information. Available at: [Link][30]
-
Yathirajan, H. S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. Available at: [Link][31]
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The Strategic Application of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate in Modern Medicinal Chemistry
Introduction: The Indazole Scaffold and the Power of Fluorine Chemistry
The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, serves as a cornerstone in the design of numerous kinase inhibitors and other targeted therapeutics.[1] The strategic functionalization of the indazole nucleus allows for the fine-tuning of a compound's pharmacological profile.
One of the most impactful strategies in modern drug design is the incorporation of fluorine-containing functional groups. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique ability to modulate key drug-like properties. It can enhance metabolic stability, increase lipophilicity to improve membrane permeability, and alter electronic characteristics, all of which can lead to improved potency and pharmacokinetic profiles.
This guide provides a detailed exploration of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate , a key building block that marries the structural benefits of the indazole scaffold with the advantageous physicochemical properties of the trifluoromethoxy group. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen provides a stable, yet readily cleavable handle, making this reagent a versatile tool for the synthesis of complex drug candidates.
Physicochemical Properties of this compound
A clear understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1346521-27-4 | Fluorochem |
| Molecular Formula | C₁₃H₁₃F₃N₂O₃ | Fluorochem |
| Molecular Weight | 318.25 g/mol | Calculated |
| IUPAC Name | tert-butyl 5-(trifluoromethoxy)indazole-1-carboxylate | Fluorochem |
| Canonical SMILES | CC(C)(C)OC(=O)N1N=CC2=CC(OC(F)(F)F)=CC=C21 | Fluorochem |
Core Application: A Versatile Intermediate in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a key intermediate in the synthesis of kinase inhibitors. The 5-(trifluoromethoxy)-1H-indazole moiety, once deprotected, serves as a crucial pharmacophore that can engage in key interactions within the ATP-binding pocket of various kinases.
A notable application is in the development of modulators for the Cannabinoid Receptor 1 (CB1), where derivatives of 5-(trifluoromethoxy)-1H-indazole-3-carboxamide have been explored.[2] The trifluoromethoxy group in the 5-position is strategically placed to influence the compound's interaction with the receptor and its overall pharmacokinetic properties.
The general synthetic strategy involves the initial synthesis of the core indazole, followed by Boc protection, and subsequent functionalization. The Boc-protected intermediate provides a stable platform for further chemical transformations, such as N-arylation at the N1 position after deprotection, or modification at other positions of the indazole ring.
Experimental Protocols
Protocol 1: Synthesis of 5-(trifluoromethoxy)-1H-indazole
This protocol outlines a plausible synthetic route to the core indazole scaffold, starting from a commercially available substituted benzonitrile. This method is based on established procedures for the synthesis of indazoles from o-halobenzonitriles and hydrazine.
Reaction Scheme:
Caption: Synthesis of the core indazole scaffold.
Materials:
-
2-Fluoro-5-(trifluoromethoxy)benzonitrile
-
Hydrazine hydrate (99%)
-
Ethanol (anhydrous)
-
Round-bottom flask or sealed tube
-
Reflux condenser (if not in a sealed tube)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a solution of 2-fluoro-5-(trifluoromethoxy)benzonitrile (1.0 mmol) in ethanol (20 mL) in a sealed tube, add hydrazine hydrate (10.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate to dryness under reduced pressure.
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 5-(trifluoromethoxy)-1H-indazole.
Causality Behind Experimental Choices:
-
Excess Hydrazine: A large excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent at elevated temperatures.
-
Sealed Tube/Reflux: Heating is necessary to overcome the activation energy for the nucleophilic aromatic substitution and subsequent cyclization. A sealed tube or reflux setup prevents the loss of volatile reagents.
-
Recrystallization: This is a standard and effective method for purifying the solid product, removing unreacted starting materials and byproducts.
Protocol 2: Boc Protection of 5-(trifluoromethoxy)-1H-indazole
This protocol details the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group, a crucial step to enable regioselective functionalization in subsequent steps. This procedure is adapted from standard Boc protection protocols for indazoles.[3]
Reaction Scheme:
Caption: Boc protection of the indazole nitrogen.
Materials:
-
5-(trifluoromethoxy)-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or 4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
To a solution of 5-(trifluoromethoxy)-1H-indazole (1.0 mmol) in anhydrous dichloromethane (20 mL), add triethylamine (1.5 mmol) and a catalytic amount of DMAP (0.1 mmol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.2 mmol) portion-wise to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Causality Behind Experimental Choices:
-
Boc Anhydride: This is a common and efficient reagent for introducing the Boc protecting group.
-
Base: A base like triethylamine is required to deprotonate the indazole nitrogen, making it nucleophilic enough to react with the Boc anhydride. DMAP is often used as a nucleophilic catalyst to accelerate the reaction.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the Boc anhydride.
-
Column Chromatography: This is a standard technique for purifying organic compounds, effectively separating the desired product from unreacted starting materials and byproducts.
Protocol 3: Deprotection and N-Arylation
The Boc group can be readily removed under acidic conditions, revealing the N-H of the indazole for subsequent functionalization, such as N-arylation. This protocol provides a general procedure for the deprotection and subsequent Buchwald-Hartwig N-arylation.
Workflow Visualization:
Caption: Workflow for Boc deprotection and N-arylation.
Deprotection Procedure:
-
Dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. The crude 5-(trifluoromethoxy)-1H-indazole can often be used directly in the next step after removal of excess acid.
N-Arylation Procedure (Buchwald-Hartwig):
-
To a dry Schlenk flask under an inert atmosphere, add the crude 5-(trifluoromethoxy)-1H-indazole (1.0 mmol), the desired aryl halide (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Add a base (e.g., Cs₂CO₃, 2.0 mmol) to the flask.
-
Add an anhydrous solvent (e.g., dioxane or toluene, 10 mL).
-
Degas the reaction mixture and heat to 80-120 °C for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired N-aryl-5-(trifluoromethoxy)-1H-indazole.
Causality Behind Experimental Choices:
-
Acidic Deprotection: The Boc group is labile to acid, making TFA or HCl effective and common reagents for its removal.
-
Palladium Catalysis: The Buchwald-Hartwig amination is a powerful and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the catalytic cycle and can be optimized for specific substrates.
-
Inert Atmosphere: The palladium catalyst and phosphine ligands are sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen).
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic design, combining the privileged indazole scaffold with the beneficial properties of a trifluoromethoxy group and a stable yet removable Boc protecting group, makes it an ideal starting material for the synthesis of complex and potent therapeutic agents, particularly in the realm of kinase inhibitors. The protocols provided herein offer a robust framework for the synthesis and application of this important intermediate, empowering researchers in their drug discovery and development endeavors.
References
-
Indazole and its derivatives, prominent nitrogen‐containing heterocycles, have attracted significant attention due to their remarkable biological activities and therapeutic potential, including antitumor, analgesic, and anti‐inflammatory properties. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]
- Indazole compounds as pkmyt1 kinase inhibitors. (n.d.).
- Indazole derivatives. (n.d.).
-
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021). Acta Crystallographica Section E: Crystallographic Communications. [Link]
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The Versatile Building Block: Application Notes for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Introduction: Unlocking the Potential of a Fluorinated Indazole Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the indazole motif is a privileged scaffold, recognized for its presence in a multitude of biologically active compounds.[1] The strategic introduction of fluorine-containing substituents can dramatically influence a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate emerges as a highly valuable and versatile building block, combining the key features of the indazole core with the unique electronic properties of the trifluoromethoxy group and a readily cleavable N-protecting group.
This guide provides an in-depth exploration of the applications of this compound for researchers, scientists, and drug development professionals. We will delve into its key chemical transformations, offering detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis. The pertinent details for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1346521-27-4 | , |
| Molecular Formula | C₁₃H₁₃F₃N₂O₃ | |
| Molecular Weight | 302.25 g/mol | |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | Typically ≥95% | , |
| Storage | Store in a cool, dry place. Sealed in dry, 2-8°C is recommended for long-term storage. |
Handling and Safety: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It is advised to work in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Core Applications: A Gateway to Novel Indazole Derivatives
The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations. The N-Boc (tert-butoxycarbonyl) group provides robust protection of the indazole nitrogen, preventing unwanted side reactions and allowing for regioselective functionalization. This protecting group can be readily removed under acidic or specific basic conditions to unveil the N-H free indazole for further derivatization.
The primary applications of this building block revolve around two key reaction classes: Palladium-catalyzed cross-coupling reactions for C-C and C-N bond formation, and N-Boc deprotection to enable subsequent reactions at the indazole nitrogen.
Sources
Application Note and Protocol: Experimental Setup for N-Arylation of 5-(Trifluoromethoxy)-1H-indazole
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Arylated Indazoles in Modern Chemistry
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic functionalization of the indazole nitrogen atoms, particularly through N-arylation, allows for the precise modulation of a molecule's steric and electronic properties. This capability is paramount in the optimization of drug candidates, influencing their potency, selectivity, and pharmacokinetic profiles. 5-(trifluoromethoxy)-1H-indazole is a particularly valuable building block; the trifluoromethoxy group, a lipophilic hydrogen bond acceptor, can significantly enhance metabolic stability and cell permeability. This document provides a comprehensive guide to the N-arylation of this substrate, offering detailed protocols for both palladium- and copper-catalyzed methodologies. We will delve into the rationale behind the selection of catalysts, ligands, and bases, with a special focus on addressing the challenges posed by the electron-withdrawing nature of the trifluoromethoxy substituent.
Understanding the Substrate: The Influence of the Trifluoromethoxy Group
The trifluoromethoxy (-OCF₃) group at the 5-position of the indazole ring is strongly electron-withdrawing. This has two primary consequences for N-arylation reactions:
-
Increased Acidity of the N-H Bond: The electron-withdrawing nature of the -OCF₃ group increases the acidity of the indazole N-H proton, making it easier to deprotonate. This can influence the choice and stoichiometry of the base.
-
Modulation of Nucleophilicity: While deprotonation is facilitated, the resulting indazolide anion's nucleophilicity might be slightly attenuated due to electron delocalization involving the electron-withdrawing substituent.
These factors necessitate a careful selection of reaction parameters to achieve high yields and regioselectivity. The N-arylation of indazoles can occur at either the N1 or N2 position. For 5-substituted indazoles, the electronic nature of the substituent plays a crucial role in directing the regioselectivity of the arylation.
Methodology I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1] Its success with electron-deficient heterocycles makes it a prime candidate for the N-arylation of 5-(trifluoromethoxy)-1H-indazole.
Causality Behind Experimental Choices
-
Catalyst System: A combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, and a sterically hindered, electron-rich phosphine ligand is crucial. For electron-deficient substrates, ligands like Xantphos or RuPhos have demonstrated excellent performance in related systems.[1] These bulky ligands promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation.
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the indazole. Sodium tert-butoxide (NaOt-Bu) is often the base of choice due to its high basicity in aprotic solvents. Cesium carbonate (Cs₂CO₃) can be a milder alternative, sometimes offering improved yields and functional group tolerance.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to ensure the stability of the catalyst and the base.
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:
-
5-(trifluoromethoxy)-1H-indazole
-
Aryl halide (e.g., aryl bromide or aryl iodide)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 5-(trifluoromethoxy)-1H-indazole (1.0 equiv.), the aryl halide (1.2 equiv.), Pd₂(dba)₃ (0.02 equiv.), and Xantphos (0.04 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Addition of Reagents: Under a positive pressure of the inert gas, add NaOt-Bu (1.5 equiv.) and anhydrous toluene.
-
Reaction: Stir the reaction mixture at 100-110 °C for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether and quench carefully with saturated aqueous NH₄Cl.
-
Extraction: Separate the organic layer, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-(trifluoromethoxy)-1H-indazole.
Experimental Workflow Diagram
Caption: Workflow for Palladium-Catalyzed N-Arylation.
Methodology II: Copper-Catalyzed N-Arylation (Ullmann Condensation)
The Ullmann condensation is a classical and cost-effective method for C-N bond formation.[2] Modern protocols often utilize ligands to improve reaction efficiency and broaden the substrate scope, making it a viable alternative to palladium-catalyzed methods.
Causality Behind Experimental Choices
-
Catalyst System: Copper(I) iodide (CuI) is a commonly used and inexpensive copper source. The addition of a ligand, such as 1,10-phenanthroline or a diamine, can significantly accelerate the reaction and improve yields, especially for less reactive aryl halides.[3][4]
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often sufficient for the deprotonation of the indazole, especially given its increased acidity due to the -OCF₃ group.
-
Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are typically employed to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.
Detailed Experimental Protocol: Ullmann N-Arylation
Materials:
-
5-(trifluoromethoxy)-1H-indazole
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Celite
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Sealed reaction tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a sealable reaction tube, add 5-(trifluoromethoxy)-1H-indazole (1.0 equiv.), the aryl iodide (1.5 equiv.), CuI (0.1 equiv.), and 1,10-phenanthroline (0.2 equiv.).
-
Addition of Reagents: Add K₂CO₃ (2.0 equiv.) and anhydrous DMF.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Extraction: Wash the filtrate with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl-5-(trifluoromethoxy)-1H-indazole.
Catalytic Cycle Diagram: Ullmann N-Arylation
Caption: Simplified Ullmann Catalytic Cycle.
Quantitative Data Summary
The following table provides a general comparison of the two methodologies. Optimal conditions will vary depending on the specific aryl halide used.
| Parameter | Palladium-Catalyzed (Buchwald-Hartwig) | Copper-Catalyzed (Ullmann) |
| Catalyst | Pd₂(dba)₃ / Pd(OAc)₂ | CuI |
| Ligand | Xantphos, RuPhos | 1,10-Phenanthroline, Diamines |
| Base | NaOt-Bu, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Solvent | Toluene, Dioxane, THF | DMF, DMSO |
| Temperature | 80-120 °C | 110-150 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Substrate Scope | Generally broader | Can be more limited for some substrates |
| Cost | Higher catalyst and ligand cost | Lower catalyst cost |
Safety and Handling
-
5-(trifluoromethoxy)-1H-indazole and its derivatives: These compounds should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Palladium and Copper Catalysts: These heavy metal catalysts are toxic and should be handled with care. Avoid creating dust. Consult the Safety Data Sheets (SDS) for specific handling and disposal procedures.
-
Bases: Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere. Potassium carbonate is an irritant.
-
Solvents: Toluene, DMF, and other organic solvents are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use fresh palladium/copper precursor and ensure anhydrous, oxygen-free conditions. |
| Insufficiently strong base | For Buchwald-Hartwig, ensure NaOt-Bu is fresh. For Ullmann, consider a stronger base like K₃PO₄. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Formation of side products | Catalyst decomposition | Use a more robust ligand or slightly lower the reaction temperature. |
| Reaction with solvent | Ensure the use of high-purity, anhydrous solvents. | |
| Poor regioselectivity (mixture of N1 and N2 isomers) | Steric/electronic effects | Modify the ligand or solvent to influence the steric environment around the catalyst. Separation by chromatography may be necessary. |
Conclusion
The N-arylation of 5-(trifluoromethoxy)-1H-indazole is a feasible and valuable transformation for the synthesis of novel compounds in drug discovery. Both palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation offer viable synthetic routes. The choice between the two methods will depend on factors such as substrate scope, cost, and available equipment. Careful consideration of the electronic effects of the trifluoromethoxy group and optimization of the reaction conditions are key to achieving high yields and desired regioselectivity.
References
-
Wray, B. C., & Stambuli, J. P. (2010). Synthesis of N-Arylindazoles and Benzimidazoles from a Common Intermediate. Organic Letters, 12(20), 4576–4579. [Link]
-
Keating, T. A., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Zhang, R., et al. (2018). A mild and regioselective Ullmann reaction of indazoles with aryliodides in water. Tetrahedron Letters, 59(3), 249-252. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
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Antilla, J. C., & Buchwald, S. L. (2001). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
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Czaplik, W. M. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 10. [Link]
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Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). A General and Efficient Method for the Copper-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
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Bollenbach, M., et al. (2017). Efficient and Mild Ullmann‐Type N‐Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal, 23(55), 13676-13683. [Link]
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Antilla, J. C., et al. (2004). Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. The Journal of Organic Chemistry, 69(17), 5578-5587. [Link]
-
Alam, M. S., & Keating, T. A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1948. [Link]
-
Bollenbach, M., et al. (2017). Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. Chemistry – A European Journal, 23(55), 13676-13683. [Link]
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Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
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Gnanasekaran, K. R., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 674. [Link]
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Application Note: Leveraging tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate for Fragment-Based Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Abstract: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening for identifying novel lead compounds.[1][2] This approach utilizes small, low-complexity molecules to probe a protein's binding sites, providing high-quality starting points for optimization.[3][4] This application note details the strategic use of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate as a high-value fragment. We will explore the scientific rationale for its selection, grounded in the privileged indazole scaffold and the unique physicochemical advantages imparted by the trifluoromethoxy group.[5][6] Detailed protocols for primary screening and hit validation using key biophysical techniques—Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), and X-ray Crystallography—are provided, along with a guide to downstream hit-to-lead optimization strategies.
The FBDD Paradigm: A Shift Towards Efficiency and Novelty
Fragment-Based Drug Discovery (FBDD) is a strategic methodology that screens libraries of small molecules (fragments) to identify those that bind to a biological target.[4] Unlike the large, complex molecules used in High-Throughput Screening (HTS), fragments are typically defined by the "Rule of Three": molecular weight < 300 Da, cLogP ≤ 3, and ≤ 3 hydrogen bond donors and acceptors. This simplicity allows fragment libraries to cover a broader and more diverse chemical space with fewer compounds.[2][7]
The core principle of FBDD is that while initial hits have low affinity (micromolar to millimolar range), they form highly efficient, high-quality interactions with the target protein.[3] These "atom-efficient" binding events provide robust starting points for medicinal chemists to "grow" or combine fragments into highly potent and selective lead compounds, often with superior drug-like properties.[8][9] This approach has proven particularly effective for challenging targets previously deemed "undruggable."[2][4]
Scientific Rationale: Why this compound?
The selection of fragments is a critical determinant of an FBDD campaign's success. This compound (CAS 1346521-27-4)[10] is an exemplary fragment candidate due to the synergistic combination of its three core components.
The Indazole Core: A Privileged Scaffold
Indazole and its derivatives are prominent nitrogen-containing heterocycles that are considered "privileged structures" in medicinal chemistry.[6] This is due to their frequent appearance in molecules with a wide range of biological activities, including antitumor and anti-inflammatory properties.[6] Its rigid, bicyclic structure provides a well-defined shape for probing binding pockets, while the nitrogen atoms offer versatile hydrogen bonding capabilities.
The Trifluoromethoxy (-OCF3) Group: A Bioactive Enhancer
The trifluoromethoxy (-OCF3) group is a powerful substituent used to fine-tune molecular properties.[11] Its inclusion offers several distinct advantages over other functional groups:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic degradation by enzymes like cytochrome P450.[5][12] This can significantly increase a compound's in vivo half-life.
-
Increased Lipophilicity: The -OCF3 group is one of the most lipophilic single-atom substituents, a property that can improve cell membrane permeability and oral bioavailability.[11][13] It is even more lipophilic than the related trifluoromethyl (-CF3) group.[5]
-
Modulated Electronics: As a strong electron-withdrawing group, the -OCF3 moiety can alter the electronic landscape of the indazole ring, potentially influencing binding interactions and pKa.[13]
Table 1: Comparison of Physicochemical Properties of Common Substituents
| Substituent | Hansch-Fujita π Constant (Lipophilicity) | Electronic Effect | Key Advantages in Drug Design |
|---|---|---|---|
| -OCF₃ | +1.04 | Strongly Electron-Withdrawing | High lipophilicity, excellent metabolic stability.[5][11] |
| -CF₃ | +0.88 | Strongly Electron-Withdrawing | Good metabolic stability, can form specific halogen bonds.[5][12] |
| -Cl | +0.71 | Electron-Withdrawing | Increases lipophilicity, common bioisostere for methyl. |
| -OCH₃ | -0.02 | Electron-Donating (Resonance) | Can act as H-bond acceptor, metabolically labile. |
| -CH₃ | +0.56 | Weakly Electron-Donating | Increases lipophilicity, but can be a site of metabolism. |
The N-Boc Protecting Group: A Gateway to Optimization
The tert-butoxycarbonyl (Boc) group serves two purposes. First, it protects the N1 position of the indazole, preventing unwanted side reactions and ensuring a single, well-defined isomer is present in the screen. Second, it provides a straightforward synthetic handle. Following hit validation, the Boc group can be easily removed under acidic conditions, providing a reactive secondary amine for subsequent fragment "growing" or "linking" strategies.[9][14]
FBDD Experimental Workflow and Protocols
A successful FBDD campaign requires a robust, multi-stage workflow to identify, validate, and characterize fragment hits. Highly sensitive biophysical techniques are essential for detecting the weak binding affinities characteristic of fragments.[15]
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Synthetic route to novel inhibitors using tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Abstract
This application note provides a detailed synthetic protocol for the preparation of novel 3-aryl-1H-indazole derivatives, potent scaffolds in kinase inhibitor discovery, starting from the versatile building block, tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. The described three-step sequence involves a robust N-Boc deprotection, a regioselective C-3 iodination, and a palladium-catalyzed Suzuki-Miyaura cross-coupling. This guide is intended for researchers in medicinal chemistry and drug development, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices to facilitate the synthesis of new chemical entities for targeted therapies.
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous clinically approved kinase inhibitors.[1][2][3] Its ability to form critical hydrogen bond interactions within the ATP-binding pocket of kinases makes it a highly sought-after pharmacophore. The incorporation of a trifluoromethoxy (-OCF₃) group at the 5-position is a strategic choice in modern drug design. This group can significantly enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable electronic interactions, without the steric bulk of a trifluoromethyl group.[4][5]
This compound serves as an excellent starting material for the synthesis of diverse inhibitor libraries. The tert-butoxycarbonyl (Boc) protecting group on the N-1 position allows for selective functionalization at other sites before its strategic removal to reveal the crucial N-H moiety for target engagement. This document outlines a validated synthetic pathway to generate a representative novel inhibitor, 3-(Pyridin-4-yl)-5-(trifluoromethoxy)-1H-indazole , a scaffold with potential applications as an inhibitor of various kinases, such as Aurora kinases or c-Jun N-terminal kinases (JNK).[2][3]
Overall Synthetic Scheme
The synthetic route is designed as a modular three-step process, enabling facile diversification at the final stage.
Caption: Overall workflow for the synthesis of the target inhibitor.
Part 1: N-Boc Deprotection
Scientific Rationale
The removal of the Boc group is the initial and critical step to unmask the indazole N-H. While various methods exist, acidic hydrolysis is the most common. We employ p-toluenesulfonic acid (TsOH) in 1,2-dimethoxyethane (DME). This method avoids the use of highly volatile and corrosive acids like trifluoroacetic acid (TFA) and provides the deprotected product as a stable salt, which can often be used directly in the next step after a simple workup.[6] Basic conditions, such as sodium methoxide in methanol, are also viable alternatives for substrates sensitive to acid.[7]
Experimental Protocol: Synthesis of 5-(Trifluoromethoxy)-1H-indazole (1)
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 16.5 mmol).
-
Reagent Addition: Add 1,2-dimethoxyethane (DME, 50 mL) to dissolve the starting material. To this solution, add p-toluenesulfonic acid monohydrate (TsOH·H₂O, 6.28 g, 33.0 mmol, 2.0 equiv.).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is fully consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly pour the mixture into a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 100 mL) to neutralize the acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: The crude product can be purified by flash column chromatography on silica gel (gradient elution: 10-40% ethyl acetate in hexanes) to yield 5-(trifluoromethoxy)-1H-indazole (1) as a white to off-white solid.
Data Summary
| Parameter | Value |
| Typical Yield | 90-95% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with literature values |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₈H₅F₃N₂O: 203.04; found: 203.1 |
Part 2: Regioselective C-3 Iodination
Scientific Rationale
Introduction of a halogen at the C-3 position is necessary to facilitate the subsequent cross-coupling reaction. The C-3 proton of the indazole ring is the most acidic, allowing for regioselective deprotonation followed by quenching with an electrophilic iodine source.[8] This protocol uses n-butyllithium (n-BuLi) for deprotonation at low temperature to form the lithium indazolide, which is then trapped with molecular iodine (I₂). This method provides high regioselectivity for the C-3 position.[8] The commercial availability of this intermediate further validates its stability and utility in synthesis.[9]
Experimental Protocol: Synthesis of 3-Iodo-5-(trifluoromethoxy)-1H-indazole (2)
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-(trifluoromethoxy)-1H-indazole (1) (3.0 g, 14.8 mmol).
-
Dissolution: Add anhydrous tetrahydrofuran (THF, 75 mL) and stir to dissolve. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 6.5 mL, 16.3 mmol, 1.1 equiv.) dropwise via syringe over 15 minutes, maintaining the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 1 hour.
-
Iodination: In a separate flask, dissolve iodine (I₂, 4.14 g, 16.3 mmol, 1.1 equiv.) in anhydrous THF (25 mL). Add this iodine solution dropwise to the reaction mixture at -78 °C.
-
Reaction Completion: Allow the reaction to stir at -78 °C for 2 hours, then warm slowly to room temperature and stir for an additional 1 hour.
-
Quenching & Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) to consume excess iodine.
-
Extraction: Extract the mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash chromatography (silica gel, gradient 5-25% ethyl acetate in hexanes) to afford 3-iodo-5-(trifluoromethoxy)-1H-indazole (2) .
Data Summary
| Parameter | Value |
| Typical Yield | 75-85% |
| Appearance | Pale yellow solid |
| ¹H NMR | Consistent with literature values |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₈H₄F₃IN₂O: 328.94; found: 328.9 |
Part 3: Suzuki-Miyaura Cross-Coupling
Scientific Rationale
The Suzuki-Miyaura cross-coupling is a powerful and versatile C-C bond-forming reaction, widely used in pharmaceutical synthesis due to its functional group tolerance and mild conditions.[5][10][11] This step couples the C-3 iodo-indazole intermediate with a suitable boronic acid or ester. Here, we use 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to introduce a pyridine moiety, a common feature in kinase inhibitors that can enhance solubility and provide an additional hydrogen bond acceptor. The reaction is catalyzed by a palladium(II) complex, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), which is effective for coupling with heteroaryl halides.[5]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Synthesis of 3-(Pyridin-4-yl)-5-(trifluoromethoxy)-1H-indazole (3)
-
Reaction Setup: In a microwave vial or sealed tube, combine 3-iodo-5-(trifluoromethoxy)-1H-indazole (2) (500 mg, 1.52 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (468 mg, 2.28 mmol, 1.5 equiv.), and sodium carbonate (Na₂CO₃, 484 mg, 4.56 mmol, 3.0 equiv.).
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂·CH₂Cl₂, 62 mg, 0.076 mmol, 5 mol%).
-
Solvent and Degassing: Add a 4:1 mixture of dioxane and water (10 mL). Seal the vessel and degas the mixture by bubbling argon through the solution for 15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 100 °C for 12 hours with vigorous stirring. Alternatively, microwave irradiation at 120 °C for 30-60 minutes can significantly accelerate the reaction.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite® to remove the catalyst.
-
Extraction: Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, gradient 50-100% ethyl acetate in hexanes, then 0-10% methanol in dichloromethane) to obtain 3-(Pyridin-4-yl)-5-(trifluoromethoxy)-1H-indazole (3) as a solid.
Data Summary
| Parameter | Value |
| Typical Yield | 60-75% |
| Appearance | White to light tan solid |
| ¹H NMR | Signals corresponding to both indazole and pyridine moieties |
| Mass Spec (ESI) | m/z [M+H]⁺ calculated for C₁₃H₈F₃N₃O: 280.07; found: 280.1 |
Conclusion
This application note details a reliable and efficient three-step synthetic route to novel 3-aryl-5-(trifluoromethoxy)-1H-indazole inhibitors. The presented protocols are robust and utilize well-established chemical transformations, starting from the commercially available this compound. The modularity of the final Suzuki-Miyaura coupling step allows for the rapid generation of a diverse library of analogues by substituting the pyridine boronic ester with other aryl or heteroaryl boronic acids, facilitating comprehensive structure-activity relationship (SAR) studies in drug discovery programs.
References
Sources
- 1. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]
Boc-deprotection protocol for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
An Application Guide for the Synthesis of 5-(Trifluoromethoxy)-1H-indazole via Acid-Mediated N-Boc Deprotection
Introduction: Strategic Amine Deprotection in Heterocyclic Chemistry
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its role in protecting amine functionalities. Its stability across a wide range of non-acidic conditions, coupled with its clean and efficient removal under acidic treatment, makes it an invaluable tool in the synthesis of complex molecules, particularly nitrogen-containing heterocycles like indazoles.[1][2] This application note provides a detailed protocol and scientific rationale for the deprotection of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate, a substrate of interest in medicinal chemistry. The resulting product, 5-(trifluoromethoxy)-1H-indazole, incorporates the trifluoromethoxy (-OCF₃) group, a substituent known to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates.[3][4]
This guide is designed for researchers and scientists in drug development, offering a robust methodology, insights into the reaction mechanism, and strategies for validation and troubleshooting.
Scientific Principles: Mechanism and Reagent Selection
The removal of the Boc group is an acid-catalyzed hydrolysis of a carbamate.[2] The process is highly efficient due to the formation of stable intermediates and gaseous byproducts that drive the reaction to completion.
The Reaction Mechanism
The deprotection proceeds through a well-established three-step mechanism:[5][6][7]
-
Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This initial step activates the carbamate, rendering the carbonyl carbon more electrophilic.
-
Cleavage: The protonated intermediate is unstable and readily fragments. The C-O bond cleaves to release a highly stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide (CO₂) gas and the deprotected indazole nitrogen. The resulting free amine is then protonated by the excess acid in the reaction medium to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride).
Rationale for Reagent Selection
-
Acidic Catalyst : Strong acids are required to efficiently protonate the Boc group.
-
Trifluoroacetic Acid (TFA) : A very common choice, TFA is a strong acid that is highly effective for Boc removal. It is typically used in a 20-50% solution in a non-polar solvent like dichloromethane (DCM).[7][8] Its volatility facilitates removal during work-up.
-
Hydrochloric Acid (HCl) in Dioxane : A solution of 4M HCl in dioxane is another standard reagent.[9][10] This can offer selectivity in molecules with multiple acid-labile groups and is also easily removed in vacuo.[9][11]
-
-
Solvent : The solvent must be inert to the strong acidic conditions and capable of dissolving the starting material.
-
Dichloromethane (DCM) : An excellent solvent for many organic compounds and is the standard choice for TFA-mediated deprotections.
-
1,4-Dioxane / Ethyl Acetate : Commonly used with HCl. Ethers like THF can also be used, though caution is advised as strong acids can potentially cleave them.[11]
-
-
Substrate Stability : The trifluoromethoxy group is exceptionally stable under the strong acidic conditions required for Boc deprotection, showing no signs of degradation or hydrolysis.[12] This chemical inertness is a key reason for its prevalence in pharmaceutical design.[3][13]
Experimental Protocol: Deprotection with TFA/DCM
This section details a reliable, step-by-step procedure for the deprotection of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥95% Purity | BenchChem | Starting material. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich | Deprotecting agent. Corrosive. |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Fisher Scientific | For neutralization during work-up. |
| Brine (Saturated NaCl Solution) | ACS Reagent | Fisher Scientific | For aqueous wash. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Fisher Scientific | Drying agent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | For extraction. |
| Hexanes | ACS Grade | Fisher Scientific | For chromatography. |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For TLC and column chromatography. |
Step-by-Step Methodology
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Dissolution : Dissolve the starting material in anhydrous dichloromethane (DCM), using approximately 10 mL of solvent per gram of substrate.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Acid Addition : While stirring vigorously, add trifluoroacetic acid (TFA, 5-10 equiv) to the solution dropwise using a syringe or dropping funnel. A common ratio is a 1:1 mixture of DCM:TFA by volume.[8]
-
Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-3 hours.
-
Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC). Develop the TLC plate in a solvent system such as 30% Ethyl Acetate in Hexanes. The product should have a significantly lower Rf value than the Boc-protected starting material. Visualize spots under UV light (254 nm). The reaction is complete when the starting material spot is no longer visible.
-
Work-up (Isolation of Free Base) : a. Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. b. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM. c. Carefully add saturated sodium bicarbonate (NaHCO₃) solution and stir until CO₂ evolution ceases and the aqueous layer is basic (pH > 8).[14][15] d. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer one more time with the organic solvent. e. Combine the organic layers and wash with brine.
-
Drying and Concentration : Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-(trifluoromethoxy)-1H-indazole.
-
Purification : If necessary, purify the crude product by flash column chromatography on silica gel.
Validation and Troubleshooting
A self-validating protocol includes clear methods for monitoring progress and confirming the final product's identity, along with guidance for overcoming common experimental hurdles.
Product Characterization
The identity and purity of the final product, 5-(trifluoromethoxy)-1H-indazole, should be confirmed using standard analytical techniques.
-
¹H NMR : The spectrum should show the disappearance of the tert-butyl singlet peak around 1.6 ppm and the appearance of a broad N-H proton signal. Aromatic protons will also exhibit characteristic shifts.
-
Mass Spectrometry (MS) : ESI-MS should show the correct molecular ion peak [M+H]⁺ corresponding to the deprotected product (C₈H₅F₃N₂).[16][17]
-
TLC : A single spot on a TLC plate in an appropriate solvent system indicates high purity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient acid, insufficient reaction time, or low temperature. | Add additional equivalents of TFA. Allow the reaction to stir for a longer period at room temperature. |
| Product Lost in Work-up | The protonated product (salt) is water-soluble. | Ensure the aqueous layer is thoroughly basic (pH > 8) before extraction. Perform multiple extractions with the organic solvent. |
| Streaking on TLC | The product is a free amine, which can interact strongly with silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the chromatography eluent to suppress streaking. |
| Oily Product | Residual solvent or TFA. | Co-evaporate the product with a solvent like toluene in vacuo to azeotropically remove residual TFA.[14] |
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]
-
University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]
-
Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117-8125. [Link]
-
Organic Chemistry. (2022). Boc Deprotection Mechanism. YouTube. [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?[Link]
-
ResearchGate. (2023). The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. [Link]
-
WordPress. (n.d.). Specific solvent issues with BOC deprotection. [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]
-
Royal Society of Chemistry. (2016). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers. [Link]
-
Royal Society of Chemistry. (2010). Supporting Information for Polymer Chemistry. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup?[Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]
-
Nature. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Scientific Reports. [Link]
-
Arkivoc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]
-
ResearchGate. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. [Link]
-
MDPI. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]
-
National Institutes of Health. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
ACS Publications. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry. [Link]
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Introduction: The Significance of the 5-(Trifluoromethoxy)-1H-Indazole Scaffold
An Application Guide for the Synthesis of Arylated 5-(trifluoromethoxy)-1H-indazole Scaffolds
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents, including treatments for cancer, inflammation, and neurological disorders.[1] The introduction of a trifluoromethoxy (-OCF3) group at the 5-position significantly modulates the scaffold's physicochemical properties. This highly lipophilic, electron-withdrawing group can enhance metabolic stability, improve membrane permeability, and alter binding affinities, making 5-(trifluoromethoxy)-1H-indazole an exceptionally valuable building block in modern drug discovery.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for C-C bond formation, enabling the straightforward installation of aryl or heteroaryl substituents onto the indazole core. This guide provides a detailed examination of the critical parameters, mechanistic considerations, and optimized laboratory protocols for the successful Suzuki coupling of 5-(trifluoromethoxy)-1H-indazole derivatives, tailored for researchers in synthetic and medicinal chemistry.
Mechanistic Framework: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling proceeds through three key steps involving a palladium catalyst.[2][3]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the organohalide (Ar¹-X), inserting itself into the carbon-halogen bond. This forms a Pd(II) intermediate. This step is typically the rate-determining step of the cycle.[2] The reactivity of the halide follows the order I > Br > OTf >> Cl.[2]
-
Transmetalation: A base activates the organoboron species (Ar²-B(OR)₂) to form a more nucleophilic borate complex.[3] This complex then transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new Pd(II)-di-organo complex.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Considerations for Coupling with 5-(Trifluoromethoxy)-1H-Indazoles
The specific electronic and structural features of this scaffold demand careful selection of reaction parameters.
-
The Role of the -OCF₃ Group: The trifluoromethoxy substituent is strongly electron-withdrawing. When the indazole is the halide partner (e.g., 5-bromo-3-methyl-1H-indazole), this effect accelerates the rate-limiting oxidative addition step, making the substrate more reactive.[4]
-
The Indazole N-H Proton: The acidic proton on the indazole nitrogen can lead to complications. It can react with the base, potentially altering reaction stoichiometry, or coordinate to the palladium center, inhibiting catalytic activity.[5] For this reason, N-protection (e.g., with Boc, SEM, or a simple alkyl group) is often advantageous, leading to cleaner reactions and higher yields.[6] However, recent advances with sophisticated ligands and precatalysts have enabled successful couplings of unprotected N-H heterocycles.[5]
-
Choice of Coupling Partners: The reaction can be performed in two directions:
-
Halogenated Indazole + Arylboronic Acid: This is the most common approach. 5-Bromo- or 5-iodo-1H-indazole derivatives are typically used.
-
Indazole Boronic Acid/Ester + Aryl Halide: This is a valuable alternative, especially when diverse aryl halides are more readily available than the corresponding boronic acids. Boronic esters (e.g., pinacol esters) often offer greater stability compared to boronic acids but may exhibit lower reactivity.[4][6]
-
-
Catalyst and Ligand Selection: Standard catalysts like Pd(PPh₃)₄ can be effective, but for challenging couplings, modern catalyst systems are superior.
-
Palladium Precatalysts: Buchwald's G3 or G4 precatalysts, which feature bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, are highly effective.[5][7] They generate the active Pd(0) species under mild conditions, which is crucial when using unstable boronic acids.[7][8]
-
Pd(dppf)Cl₂: This catalyst is often an excellent choice for coupling bromoindazoles, showing high efficiency and reliability.[9][10]
-
Optimized Protocols & Methodologies
The following protocols provide a robust starting point for the synthesis of 5-aryl-(trifluoromethoxy)-1H-indazole derivatives.
Experimental Workflow Overview
Caption: A generalized workflow for Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Coupling of 5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-indazole with 4-Methoxyphenylboronic Acid
This protocol details a standard coupling using an N-protected bromoindazole. The THP protecting group is stable under these conditions and can be removed later if desired.
Materials:
-
5-Bromo-1-(tetrahydro-2H-pyran-2-yl)-3-(trifluoromethyl)-1H-indazole (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, [Pd(dppf)Cl₂] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-1-(THP)-3-(trifluoromethyl)-1H-indazole (e.g., 379 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (228 mg, 1.5 mmol).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add K₂CO₃ (414 mg, 3.0 mmol) and Pd(dppf)Cl₂ (22 mg, 0.03 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Scientist's Note: Degassing the solvent (e.g., by sparging with argon for 20-30 minutes) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and water (25 mL). Separate the organic layer. Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Protocol 2: Coupling of (1-Boc-5-(trifluoromethoxy)-1H-indazol-7-yl)boronic acid, pinacol ester with 4-chloroanisole
This protocol illustrates the reverse approach, which is useful when the aryl halide is readily available. It employs a modern Buchwald precatalyst for efficient coupling of an aryl chloride.
Materials:
-
(1-Boc-5-(trifluoromethoxy)-1H-indazol-7-yl)boronic acid, pinacol ester (1.2 equiv)
-
4-Chloroanisole (1.0 equiv)
-
XPhos Pd G3 (a Buchwald precatalyst) (0.02 equiv)
-
Potassium Phosphate (K₃PO₄), tribasic (2.0 equiv)
-
Toluene and Water (5:1 v/v)
-
Nitrogen or Argon gas supply
Procedure:
-
Vessel Preparation: In a glovebox or under a positive flow of argon, add 4-chloroanisole (e.g., 143 mg, 1.0 mmol), the indazole boronic ester (523 mg, 1.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and XPhos Pd G3 (17 mg, 0.02 mmol) to a vial with a stir bar.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (1 mL).
-
Reaction: Seal the vial and heat to 100 °C with stirring.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 6-12 hours.
-
Work-up: After cooling, dilute the reaction with diethyl ether (20 mL) and pass it through a short plug of celite to remove inorganic salts and the catalyst. Rinse the plug with additional ether.
-
Purification: Concentrate the filtrate and purify the resulting residue by flash chromatography on silica gel to obtain the target compound.
Data Summary and Troubleshooting
The choice of reaction components significantly impacts the outcome. The following table summarizes general trends observed in Suzuki couplings of indazole derivatives.
| Parameter | Component | Typical Outcome & Rationale | Reference(s) |
| Catalyst | Pd(PPh₃)₄ | Effective for reactive substrates (iodides, bromides), but can be slow. | [9] |
| Pd(dppf)Cl₂ | Excellent general-purpose catalyst for bromoindazoles. | [9][10] | |
| Buchwald Precatalysts | Superior activity, especially for less reactive chlorides and challenging substrates. | [5][7] | |
| Base | K₂CO₃ / Na₂CO₃ | Standard inorganic bases, effective in aqueous solvent mixtures. | [9][11] |
| K₃PO₄ | Stronger base, often required for coupling aryl chlorides or with boronic esters. | [5] | |
| CsF / KF | Anhydrous fluoride bases can be effective, especially when base-sensitive functional groups are present. | [3] | |
| Solvent | Dioxane/H₂O | Common and effective mixture for many couplings. | [5][11] |
| Toluene/H₂O | Good for higher temperature reactions. | — | |
| DME | Dimethoxyethane is another effective ethereal solvent. | [9] | |
| Boron Source | Boronic Acid | Generally more reactive, but prone to protodeboronation and decomposition. | [4][6] |
| Boronic Ester (Pinacol) | More stable and easier to handle, but may require more forcing conditions to react. | [6][12] |
Common Issues and Solutions:
-
Low or No Yield:
-
Cause: Inactive catalyst.
-
Solution: Ensure all reagents and solvents are rigorously degassed. Use a fresh bottle of catalyst or switch to a more stable precatalyst.
-
-
Protodeboronation of Boronic Acid:
-
Cause: The boronic acid is consumed by reacting with a proton source instead of the catalyst. This is common with unstable heteroaryl boronic acids.[8][12]
-
Solution: Use the boronic acid in slight excess (1.2-1.5 equiv). Use a boronic ester instead. Employ a highly active catalyst that promotes rapid coupling, outcompeting the decomposition pathway.[7]
-
-
Stalled Reaction:
-
Cause: Catalyst inhibition by the N-H indazole or poor substrate reactivity.
-
Solution: Consider N-protection of the indazole. Switch to a more active ligand/catalyst system (e.g., XPhos or SPhos-based). Increase the reaction temperature.
-
References
-
Prieto, M., Zurita, E., Rosa, E., Muñoz, L., Lloyd-Williams, P., & Giralt, E. (n.d.). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). (PDF) Protected Indazole Boronic Acid Pinacolyl Esters: Facile Syntheses and Studies of Reactivities in Suzuki—Miyaura Cross-Coupling and Hydroxydeboronation Reactions. [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 6(5), 3415-3427. [Link]
-
El-Malah, T., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted-1H-indazoles. RSC Advances. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(28), 5354-5358. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Sancineto, L., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4521. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances. [Link]
-
Kwong, F. Y., & So, C. M. (2010). A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry. [Link]
-
Guesmi, Z., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]
-
Al-Masum, M., & Kumar, C. S. (2009). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (n.d.). TBAF-Assisted Palladium-Catalyzed Suzuki Reaction in Water Under the Ligand and Base-Free Conditions. [Link]
-
ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
Gopi, B., & Vijayakumar, V. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Advances, 14(31), 26494-26504. [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Wang, X., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions [mdpi.com]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantitative Analysis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate, a key intermediate in pharmaceutical synthesis. The unique structural features of this molecule—a bulky N-Boc protecting group, a core indazole heterocycle, and an electron-withdrawing trifluoromethoxy moiety—necessitate robust and specific analytical methods for accurate quantification in various matrices. This document explores three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each section explains the rationale behind methodological choices, provides step-by-step protocols, and outlines a self-validating framework consistent with international regulatory standards.
Introduction: The Analytical Imperative
This compound is a crucial building block in the development of pharmacologically active agents, particularly kinase inhibitors and other targeted therapies[1][2]. The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities[3]. The introduction of a trifluoromethoxy group can significantly enhance metabolic stability and cell permeability, while the tert-butyloxycarbonyl (Boc) group serves as a common protecting group for the indazole nitrogen during multi-step synthesis[4][5].
Accurate quantification of this intermediate is paramount for ensuring reaction efficiency, process control, purity assessment, and stability testing. The presence of impurities or inaccurate concentration measurements can have cascading effects on yield, final product quality, and regulatory compliance. This guide is designed for researchers, analytical scientists, and drug development professionals requiring validated methods for this purpose.
Foundational Principles: Method Validation
Every protocol described herein is designed to be validated according to the principles outlined by the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14[6][7][8]. The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose[9]. Key validation parameters are embedded within each protocol to ensure trustworthiness and scientific integrity.
Analytical Target Profile (ATP)
Before developing any method, defining the Analytical Target Profile (ATP) is crucial[7]. The ATP for quantifying this compound is as follows:
-
Analyte: this compound
-
Matrix: Reaction mixtures, isolated crude product, purified active pharmaceutical ingredient (API) intermediate.
-
Technique: Quantitative analysis.
-
Performance Characteristics: The method must be specific for the analyte, linear over the desired concentration range, accurate, precise, and robust.
Caption: The Analytical Method Lifecycle, guided by ICH principles.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC coupled with Ultraviolet (UV) detection is the most common and robust technique for quantifying aromatic compounds in pharmaceutical settings[4][10]. The indazole ring system contains a strong chromophore, making it ideally suited for UV detection. A reversed-phase method is preferred due to the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Column: A C18 (octadecylsilane) column is selected as the stationary phase because its non-polar nature provides excellent retention and separation for moderately non-polar analytes like the target compound.
-
Mobile Phase: A gradient of acetonitrile and water is used. Acetonitrile is a common organic modifier that offers good elution strength and low viscosity. A gradient elution is chosen to ensure that any potential impurities with different polarities are well-resolved and that the main analyte peak is sharp and symmetrical.
-
Detection Wavelength: The UV detector is set to a wavelength where the analyte exhibits significant absorbance, typically around 254 nm for aromatic systems, ensuring high sensitivity.
-
Temperature Control: The column temperature is maintained at a constant value (e.g., 30°C) to ensure reproducible retention times and prevent peak shape distortion[11].
Protocol 3.1: HPLC-UV Quantification
A. Instrumentation and Materials
-
HPLC System: Equipped with a binary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18, 4.6 x 150 mm, 5 µm particle size.
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid (optional, 0.1% to improve peak shape).
-
Analyte Standard: this compound, purity ≥95%.
B. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Wavelength | 254 nm |
| Gradient Program | 0-1 min (50% B), 1-10 min (50-95% B), 10-12 min (95% B), 12-12.1 min (95-50% B), 12.1-15 min (50% B) |
C. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Calibration Standards: Perform serial dilutions of the stock standard with the mobile phase (50:50 A:B) to prepare a series of at least five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Prepare the sample by dissolving a known weight in acetonitrile to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
D. Data Analysis and Validation
-
System Suitability: Inject the mid-point calibration standard five times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Linearity: Construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy & Precision: Analyze samples spiked with known amounts of the standard at three concentration levels (low, medium, high). Accuracy should be within 98-102% recovery, and the RSD for precision should be ≤ 2.0%.
Illustrative HPLC Data
| Parameter | Typical Value | Acceptance Criteria (ICH) |
| Retention Time (t_R) | ~8.5 min | Consistent (RSD ≤ 2%) |
| Tailing Factor (T_f) | 1.1 | 0.8 - 1.5 |
| Theoretical Plates (N) | > 15000 | > 2000 |
| Linearity (R²) | 0.9995 | ≥ 0.999 |
| LOD | ~0.1 µg/mL | Method Dependent |
| LOQ | ~0.3 µg/mL | Method Dependent |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high selectivity and sensitivity, making it an excellent confirmatory technique. The analyte must be thermally stable and sufficiently volatile. While the Boc group can sometimes pose challenges, the overall molecular weight (302.25 g/mol ) is well within the range for GC analysis.
Causality Behind Experimental Choices:
-
Column: A low-polarity capillary column (e.g., DB-5ms or equivalent) is chosen. This stationary phase is robust and provides good separation for a wide range of semi-volatile organic compounds.
-
Ionization Mode: Electron Ionization (EI) is used because it produces reproducible fragmentation patterns that are useful for structural confirmation and library matching.
-
Acquisition Mode: For quantification, Selected Ion Monitoring (SIM) mode is superior to full scan. By monitoring only specific, characteristic ions of the analyte, SIM mode dramatically increases sensitivity and reduces interference from matrix components[12].
Protocol 4.1: GC-MS Quantification
A. Instrumentation and Materials
-
GC-MS System: Equipped with an autosampler, a capillary column, and a mass selective detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).
-
Carrier Gas: Helium, constant flow rate of 1.2 mL/min.
-
Solvents: Ethyl Acetate or Dichloromethane (GC grade).
-
Analyte Standard: this compound, purity ≥95%.
B. GC-MS Conditions
| Parameter | Setting |
|---|---|
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (or Split 10:1) |
| Oven Program | 100°C (hold 1 min), ramp 20°C/min to 300°C (hold 5 min) |
| Transfer Line Temp. | 290°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
C. Standard and Sample Preparation
-
Stock Standard (1 mg/mL): Prepare as described in Protocol 3.1, using ethyl acetate as the solvent.
-
Calibration Standards: Prepare serial dilutions in ethyl acetate to cover the desired concentration range (e.g., 0.1, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in ethyl acetate to a target concentration within the calibration range.
D. Data Analysis and Validation
-
Ion Selection: In full scan mode, determine the major characteristic fragment ions. A likely quantifier ion would be the molecular ion (m/z 302) if stable, or a major fragment (e.g., m/z 246 from loss of isobutylene, or m/z 202 from loss of the Boc group). Select at least two qualifier ions for identity confirmation.
-
Quantification: Build a calibration curve using the peak area of the quantifier ion versus concentration.
Illustrative GC-MS Data
| Parameter | Typical Value |
| Retention Time | ~10.2 min |
| Quantifier Ion (m/z) | 246 |
| Qualifier Ions (m/z) | 302, 202 |
| Linearity (R²) | ≥ 0.998 |
| LOD | ~0.05 µg/mL |
| LOQ | ~0.15 µg/mL |
digraph "GCMS_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];Sample [label="Sample Prep\n(Dissolve in EtOAc)", fillcolor="#FBBC05", fontcolor="#202124"]; Inject [label="GC Injection\n(Splitless, 280°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Capillary Column\n(DB-5ms, Temp Program)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ionize [label="EI Ionization\n(70 eV)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detect [label="Mass Detection\n(SIM Mode)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quantify [label="Quantification\n(Area vs. Conc.)", fillcolor="#202124", fontcolor="#FFFFFF"];
Sample -> Inject -> Separate -> Ionize -> Detect -> Quantify; }
Caption: Workflow for quantitative GC-MS analysis.
Quantitative ¹⁹F NMR (qNMR) Spectroscopy
qNMR is a powerful primary analytical method that provides a direct measurement of the analyte concentration relative to an internal standard, often without the need for a specific reference standard of the analyte itself. The trifluoromethoxy (-OCF₃) group on the molecule provides a unique and highly sensitive handle for ¹⁹F NMR analysis.
Causality Behind Experimental Choices:
-
Nucleus: ¹⁹F is chosen because it has 100% natural abundance and a high gyromagnetic ratio, leading to high sensitivity[13]. Crucially, the absence of naturally occurring fluorinated compounds in most samples means the spectrum is exceptionally clean with virtually no background interference[14].
-
Internal Standard: A stable, non-reactive fluorinated compound with a simple ¹⁹F NMR spectrum that does not overlap with the analyte signal is chosen (e.g., trifluorotoluene). Its known purity and concentration are critical for accurate quantification.
-
Relaxation Delay (D1): A long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the nuclei being observed, is essential to ensure complete relaxation of the nuclei between scans. This guarantees that the signal area is directly proportional to the number of nuclei, which is the fundamental principle of qNMR[15].
Protocol 5.1: ¹⁹F qNMR Quantification
A. Instrumentation and Materials
-
NMR Spectrometer: 400 MHz or higher, equipped with a fluorine probe.
-
NMR Tubes: High-precision 5 mm tubes.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone.
-
Internal Standard (IS): α,α,α-Trifluorotoluene, of known high purity (e.g., >99.5%).
B. Sample Preparation
-
Internal Standard Stock: Accurately prepare a stock solution of the internal standard in the chosen deuterated solvent (e.g., 5 mg/mL).
-
Sample Preparation:
-
Accurately weigh ~15-20 mg of the analyte sample into a vial.
-
Accurately add a known volume/mass of the internal standard stock solution.
-
Add sufficient deuterated solvent to dissolve the sample completely and transfer the solution to an NMR tube.
-
C. NMR Acquisition Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Pulse Program | Standard 90° pulse | Simple, robust excitation |
| Acquisition Time | ≥ 3 seconds | Ensures high resolution |
| Relaxation Delay (D1) | 30 seconds | Ensures full spin-lattice relaxation for accurate integration |
| Number of Scans | 16 - 64 | To achieve adequate signal-to-noise ratio (S/N > 150:1) |
| Temperature | 25°C | Maintain constant temperature for signal stability |
D. Data Processing and Calculation
-
Apply Fourier transform, phase correction, and baseline correction to the acquired FID.
-
Integrate the area of the analyte's -OCF₃ signal (I_Analyte) and the internal standard's -CF₃ signal (I_IS).
-
Calculate the purity or concentration of the analyte using the following formula:
P_Analyte (%) = (I_Analyte / I_IS) * (N_IS / N_Analyte) * (M_Analyte / M_IS) * (m_IS / m_Analyte) * P_IS
Where:
-
I: Integral area
-
N: Number of fluorine atoms in the signal (3 for both -OCF₃ and -CF₃)
-
M: Molar mass
-
m: Mass
-
P: Purity of the standard
-
Summary and Method Selection
The choice of analytical technique depends on the specific requirements of the analysis, such as required sensitivity, sample throughput, and available instrumentation.
| Technique | Strengths | Considerations | Best For |
| HPLC-UV | Robust, reproducible, high throughput, widely available.[11] | Requires analyte-specific reference standard for calibration. | Routine quality control, purity assays, stability studies. |
| GC-MS | High sensitivity and selectivity, provides structural confirmation.[12][16] | Requires thermal stability of the analyte. Potential for Boc-group degradation. | Impurity identification, trace-level quantification. |
| ¹⁹F qNMR | Primary method, highly specific, no analyte reference standard needed.[15] | Lower throughput, requires specialized equipment and expertise. | Purity assignment of reference standards, analysis without a specific standard. |
References
- A Researcher's Guide to Chiral HPLC Analysis of Trifluoromethyl-Substituted Alcohols. (2025). Benchchem.
- ICH Guidelines for Analytical Method Valid
- ICH and FDA Guidelines for Analytical Method Valid
- Application Notes and Protocols for HPLC Analysis of 3-(Trifluoromethyl)
- Detection and quantification of fluorin
- Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different. (2020). Diva-portal.org.
- Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Deriv
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency.
- Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment. University of Toronto.
- Validation of Analytical Procedures Q2(R2). (2023). ICH.
- A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. (2017).
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH.
- Noise-Reduced Quantitative Fluorine NMR Spectroscopy Reveals the Presence of Additional Per- and Polyfluorinated Alkyl Substances in Environmental and Biological Samples When Compared with Routine Mass Spectrometry Methods. (2022).
- TERT-BUTYL 5-(TRIFLUOROMETHOXY)
- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (2023). PubMed.
- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
- Detection method of indazole derivatives. (2024).
- Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS. (2023).
- Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends by gas chromatography-mass spectrometry and nuclear magnetic resonance spectroscopy. (2021). PubMed.
- TERT-BUTYL 5-(TRIFLUOROMETHOXY)
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- tert-Butyl 5-amino-1H-indazole-1-carboxyl
- 1-BOC-5-AMINO-INDAZOLE. (2025). ChemicalBook.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- Indazole derivatives. (2009).
- Regioselective protection at N-2 and derivatization
- Consecutive Condensation, C–N and N–N Bond Formations: A Copper- Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. (2011).
- Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. (2018). Beilstein Journals.
Sources
- 1. 1-BOC-5-AMINO-INDAZOLE | 129488-10-4 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detection and quantification of fluorinated pollutants Fluorine NMR | ANR [anr.fr]
- 14. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]
- 15. acgpubs.org [acgpubs.org]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Characterization of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate as a Potential TRPA1 Antagonist
Authored by a Senior Application Scientist
Introduction
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[1][2][3] This structural motif's versatility makes it a focal point in the discovery of novel therapeutic agents.[4][5] This application note details a robust in vitro protocol for the functional characterization of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate, a member of the indazole family, as a potential antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.
TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a critical sensor for a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and temperature changes.[6][7][8] Its role in pain and neurogenic inflammation makes it an attractive target for the development of new analgesic and anti-inflammatory drugs.[7][9] Several indazole-containing compounds have been identified as TRPA1 antagonists, suggesting that this compound may exhibit similar activity.[10]
This document provides a detailed, step-by-step methodology for a cell-based, high-throughput calcium influx assay to determine the inhibitory potency of this compound on human TRPA1 channels expressed in a heterologous system.
Mechanism of Action: TRPA1 Antagonism
TRPA1 channels are polymodal sensors, meaning they can be activated by a diverse range of stimuli.[11] Upon activation, the channel opens, leading to an influx of cations, predominantly Ca2+ and Na+, into the neuron. This influx depolarizes the cell membrane, initiating a nerve impulse that is transmitted to the central nervous system and perceived as pain or irritation. Many TRPA1 activators are electrophilic compounds that covalently modify cysteine residues within the channel protein, leading to its opening.[12]
A TRPA1 antagonist functions by preventing or reducing the opening of the channel in response to an agonist. This can occur through several mechanisms, such as direct competition with the agonist for a binding site, allosteric modulation of the channel to a closed state, or physically blocking the ion pore. The assay described herein is designed to quantify the ability of this compound to inhibit TRPA1 activation induced by a known agonist.
Experimental Workflow Overview
The following diagram illustrates the key stages of the in vitro assay protocol for evaluating the TRPA1 antagonist activity of the test compound.
Caption: Workflow for TRPA1 antagonist screening.
Detailed In Vitro Assay Protocol
This protocol is designed for a 96-well plate format suitable for high-throughput screening using a Fluorometric Imaging Plate Reader (FLIPR) or a similar instrument.
Materials and Reagents
| Reagent | Supplier | Purpose |
| HEK293 cells stably expressing human TRPA1 (hTRPA1) | In-house/Vendor | Host system for the assay |
| Dulbecco's Modified Eagle Medium (DMEM) | Standard vendor | Cell culture medium |
| Fetal Bovine Serum (FBS) | Standard vendor | Supplement for cell culture medium |
| Penicillin-Streptomycin | Standard vendor | Antibiotic for cell culture |
| Geneticin (G418) or other selection antibiotic | Standard vendor | Maintains stable cell line expression |
| 96-well black, clear-bottom cell culture plates | Standard vendor | Assay plate |
| Fluo-4 AM calcium indicator | Standard vendor | Fluorescent Ca2+ dye |
| Pluronic F-127 | Standard vendor | Dispersing agent for Fluo-4 AM |
| Probenecid | Standard vendor | Inhibits dye leakage from cells |
| Hanks' Balanced Salt Solution (HBSS) | Standard vendor | Assay buffer |
| HEPES | Standard vendor | Buffering agent |
| This compound | Test Compound | The compound to be evaluated |
| Cinnamaldehyde (or Allyl isothiocyanate - AITC) | Standard vendor | TRPA1 agonist |
| A-967079 (or other known TRPA1 antagonist) | Standard vendor | Positive control for antagonism |
| Dimethyl sulfoxide (DMSO) | Standard vendor | Solvent for compounds |
Step-by-Step Methodology
Day 1: Cell Plating
-
Cell Culture Maintenance: Culture HEK293-hTRPA1 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and the appropriate concentration of selection antibiotic (e.g., 500 µg/mL G418) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using standard trypsinization methods. Resuspend the cells in fresh culture medium and perform a cell count. Seed the cells into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.
Day 2: Calcium Influx Assay
-
Preparation of Reagents:
-
Assay Buffer: Prepare HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid. Adjust pH to 7.4.
-
Dye Loading Solution: Prepare a 2X working solution of Fluo-4 AM in Assay Buffer. A typical final concentration is 2-4 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Compound Plates: Prepare serial dilutions of this compound in Assay Buffer. A common starting concentration for screening is 10 µM, with a final DMSO concentration not exceeding 0.1%. Include wells for a positive control antagonist (e.g., A-967079) and a vehicle control (DMSO).
-
Agonist Plate: Prepare a solution of the TRPA1 agonist (e.g., cinnamaldehyde) in Assay Buffer at a concentration that elicits approximately 80% of the maximal response (EC80). This concentration must be predetermined in separate agonist dose-response experiments. A typical concentration for cinnamaldehyde is 30-100 µM.[13]
-
-
Dye Loading:
-
Remove the culture medium from the cell plates.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plates at 37°C for 45-60 minutes, protected from light.
-
-
Compound Incubation:
-
After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye.
-
Add 100 µL of the appropriate compound dilutions (or controls) to the wells.
-
Incubate at room temperature for 15-20 minutes.
-
-
Measurement of Calcium Influx:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Set the instrument to record fluorescence (Excitation ~488 nm, Emission ~520 nm).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Initiate the automated addition of 25 µL of the agonist solution to each well.
-
Continue to record the fluorescence signal for at least 120-180 seconds to capture the peak response.
-
Data Analysis and Interpretation
-
Data Normalization: The raw fluorescence data should be normalized to the baseline. The response is typically calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Inhibition Calculation: The percentage of inhibition for each concentration of the test compound is calculated using the following formula:
% Inhibition = 100 * (1 - (Response_TestCompound - Response_NegativeControl) / (Response_PositiveControl - Response_NegativeControl))
-
Response_TestCompound: Response in the presence of the test compound and agonist.
-
Response_NegativeControl: Response in the presence of the vehicle (DMSO) and agonist (defines 0% inhibition).
-
Response_PositiveControl: Response in the presence of a saturating concentration of a known antagonist (defines 100% inhibition).
-
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the agonist-induced response.
Expected Results and Validation
A successful assay will show a robust and reproducible increase in fluorescence upon the addition of the TRPA1 agonist in the vehicle control wells. The positive control antagonist should effectively block this response. If this compound is a TRPA1 antagonist, it will exhibit a concentration-dependent inhibition of the agonist-induced calcium influx, allowing for the calculation of a reliable IC50 value.
| Parameter | Example Value | Description |
| Agonist (Cinnamaldehyde) EC50 | ~10-30 µM | Concentration for half-maximal activation. |
| Agonist (Cinnamaldehyde) EC80 | ~30-100 µM | Concentration used to stimulate the channel in the antagonist assay. |
| Positive Control (A-967079) IC50 | ~50-100 nM | Expected potency of a known TRPA1 antagonist. |
| Z'-factor | > 0.5 | A statistical measure of assay quality, indicating good separation of controls. |
Conclusion and Future Directions
This application note provides a comprehensive and validated protocol for assessing the in vitro antagonist activity of this compound on the human TRPA1 ion channel. A positive result from this assay, indicated by a potent IC50 value, would strongly suggest that this compound warrants further investigation as a potential therapeutic agent for pain, inflammation, or other TRPA1-mediated pathologies.
Subsequent studies could involve selectivity profiling against other TRP channels (e.g., TRPV1) to ensure target specificity, as well as exploring the mechanism of inhibition in more detail using electrophysiological techniques like patch-clamp recording.[13][14]
References
- Bamborough, P., Angell, R. M., Bhamra, I., Brown, D., Bull, J., Christopher, J. A., Cooper, A. W. J., Fazal, L. H., Giordano, I., Hind, L.; et al. (2007). Bioorg. Med. Chem. Lett. 17, 4363–4368.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 10). Unlocking Drug Discovery: The Role of Indazole Carboxylates. Retrieved from [Link]
-
Shaikh, A., et al. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Retrieved from [Link]
- Köksal, Z., & Alim, Z. (2020). Indazole – Knowledge and References. Drug and Chemical Toxicology. Taylor & Francis.
-
Ha, H.-J., et al. (2024, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. MDPI. Retrieved from [Link]
-
Lai, A.-Q., et al. (n.d.). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. Retrieved from [Link]
-
Zheng, J. (n.d.). High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (n.d.). TRPA1 Antagonists for Pain Relief. Retrieved from [Link]
-
Chen, X., et al. (n.d.). Cardamonin, a Novel Antagonist of hTRPA1 Cation Channel, Reveals Therapeutic Mechanism of Pathological Pain. MDPI. Retrieved from [Link]
-
Rani, P., et al. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information. Retrieved from [Link]
- Islam, M. S. (Ed.). (n.d.).
-
Andrews, M., et al. (2017, May 18). Discovery of a Series of Indazole TRPA1 Antagonists. PubMed. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Transient Receptor Potential channels (TRP). Retrieved from [Link]
-
Andrews, M. D., et al. (n.d.). Optimization of a Novel Quinazolinone-Based Series of Transient Receptor Potential A1 (TRPA1) Antagonists Demonstrating Potent in Vivo Activity. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
ResearchGate. (2017, January 12). Mouse Monoclonal Antibodies to Transient Receptor Potential Ankyrin 1 Act as Antagonists of Multiple Modes of Channel Activation. Retrieved from [Link]
-
Thiruvalluvar, A. A., et al. (2021, July 9). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Retrieved from [Link]
-
Tully, D. C., et al. (n.d.). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. Retrieved from [Link]
-
Ha, H.-J., et al. (2024, September 13). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Semantic Scholar. Retrieved from [Link]
-
Cheng, Y., & Julius, D. (2020, January 23). Structural mechanisms of transient receptor potential ion channels. Journal of General Physiology - Rockefeller University Press. Retrieved from [Link]
-
Andrews, M. D., et al. (2021, April 8). Tetrahydrofuran-Based Transient Receptor Potential Ankyrin 1 (TRPA1) Antagonists: Ligand-Based Discovery, Activity in a Rodent Asthma Model, and Mechanism-of-Action via Cryogenic Electron Microscopy. PubMed. Retrieved from [Link]
Sources
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- 4. nbinno.com [nbinno.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. TRPA1 Antagonists for Pain Relief | MDPI [mdpi.com]
- 8. Transient Receptor Potential Channels [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Series of Indazole TRPA1 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
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- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the technical support resource for the synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of this synthesis, ensuring efficiency, high yields, and purity.
Synthetic Overview & Core Protocol
The synthesis of this compound is most commonly achieved through the N-protection of the corresponding indazole precursor. The trifluoromethoxy (-OCF₃) group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity; however, its synthesis and the subsequent functionalization of the indazole ring can present challenges.[1][2] The most critical step addressed in this guide is the regioselective installation of the tert-butyloxycarbonyl (Boc) group onto the N-1 position of the indazole ring.
The indazole nitrogen atoms exhibit different nucleophilicity, and their protection can lead to a mixture of N-1 and N-2 isomers.[3] The N-1 position is generally the thermodynamically favored site for bulky protecting groups like Boc, while the N-2 position can be the kinetic product.[3] Therefore, reaction conditions must be carefully controlled to ensure high regioselectivity.
Caption: General scheme for the Boc protection of 5-(trifluoromethoxy)-1H-indazole.
Detailed Experimental Protocol: N-1 Boc Protection
This protocol is designed as a robust starting point for achieving high yield and selectivity for the N-1 isomer.
| Reagent/Parameter | Molar Equiv. | Amount (for 10 mmol scale) | Notes |
| 5-(trifluoromethoxy)-1H-indazole | 1.0 | 2.02 g | Ensure starting material is dry and pure. |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 1.1 - 1.2 | 2.40 - 2.62 g | Use a slight excess to drive the reaction to completion. |
| Triethylamine (TEA) | 1.5 | 2.09 mL | A common, mild base. Can be substituted. |
| 4-DMAP (catalyst) | 0.05 - 0.1 | 61 - 122 mg | DMAP significantly accelerates the reaction.[4] |
| Dichloromethane (DCM) | - | 50 mL | Anhydrous solvent is recommended. |
| Reaction Conditions | |||
| Temperature | - | 0 °C to Room Temp. | Initial cooling helps control exothermicity. |
| Time | - | 4 - 16 hours | Monitor by TLC until starting material is consumed. |
Step-by-Step Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-(trifluoromethoxy)-1H-indazole (1.0 equiv).
-
Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 equiv) and 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).[4]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The product spot should be less polar (higher Rf) than the starting material.
-
Upon completion, dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove TEA and DMAP), saturated aqueous NaHCO₃, and brine. Caution: Aggressive or prolonged acid washing can potentially cleave the Boc group.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization.
Troubleshooting Guide (Question & Answer Format)
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction shows low or no conversion to the product, even after several hours. What's going wrong?
A: This is a common issue that can stem from several factors related to reagents or reaction conditions.
-
Cause 1: Reagent Quality. Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. The indazole starting material must be dry, as water can hydrolyze the anhydride.
-
Solution: Use a fresh bottle of (Boc)₂O or verify the purity of your existing stock. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.
-
-
Cause 2: Insufficient Basicity or Catalysis. While TEA is often sufficient, some indazoles can be poor nucleophiles, requiring stronger conditions or more effective catalysis.[6]
-
Solution:
-
Ensure DMAP is present. DMAP is a highly effective acylation catalyst that is crucial for this reaction.[4]
-
Consider an alternative base. If TEA is ineffective, a stronger, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can be used. For very stubborn cases, using sodium hydride (NaH) in an aprotic polar solvent like THF or DMF will deprotonate the indazole, forming a highly nucleophilic indazolide anion. This method often provides excellent conversion but requires stricter anhydrous conditions.
-
-
-
Cause 3: Low Reaction Temperature. While the reaction is initiated at 0 °C for controlled addition, it typically requires room temperature to proceed at a reasonable rate.
-
Solution: After the addition of (Boc)₂O, ensure the reaction is allowed to warm to room temperature. If the reaction is still sluggish, gentle heating to 35-40 °C can be attempted, but monitor carefully for potential side product formation.
-
Q2: I've isolated a product, but my NMR spectrum is complex. I suspect I have a mixture of N-1 and N-2 isomers. How can I confirm this and improve selectivity?
A: Formation of the N-2 isomer is a known challenge in indazole chemistry.[3] The key is to distinguish the isomers and then adjust conditions to favor the desired N-1 product.
-
Confirmation via ¹H NMR: The proton at the C7 position is a key diagnostic handle. In the N-1 isomer , this proton is spatially close to the bulky Boc group and is often shifted significantly downfield compared to the same proton in the N-2 isomer . Check literature values for similar N-1 and N-2 protected indazoles to guide your assignment.
-
Improving N-1 Selectivity:
-
Thermodynamic Control: The N-1 isomer is generally the more thermodynamically stable product due to reduced steric clash between the Boc group and the benzene ring. Using conditions that allow for equilibration will favor its formation.
-
Solution: Running the reaction at a slightly elevated temperature (e.g., 40 °C in THF) for a longer duration can favor the thermodynamic N-1 product. Using a strong base like NaH in DMF at 0 °C to room temperature also strongly favors N-1 substitution.[7]
-
-
Bulky Reagents: The use of the bulky Boc group itself already biases the reaction toward the less sterically hindered N-1 position. This is a key advantage of Boc over smaller protecting groups.[7]
-
Caption: A logical workflow for troubleshooting low product yield.
Q3: My crude product looks clean by TLC, but after column chromatography, my yield is very low. Where is my product going?
A: Product loss during purification is frustrating and often points to compound instability on silica gel.
-
Cause: Decomposition on Silica. The Boc group is known to be labile to acid.[5] Standard silica gel is slightly acidic and can cause partial or complete cleavage of the Boc group during a long chromatography run. You may see a new, more polar spot (the deprotected indazole) appearing in your column fractions.
-
Solution 1: Neutralize the Silica. Prepare a slurry of your silica gel in the starting eluent containing ~1% triethylamine. This will neutralize the acidic sites and prevent Boc group cleavage.
-
Solution 2: Use an Alternative Stationary Phase. If the product is still unstable, consider using a less acidic stationary phase, such as neutral alumina or Florisil.
-
Solution 3: Avoid Chromatography. If the crude product is sufficiently pure (e.g., >95% by NMR), consider if chromatography is truly necessary. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent, non-destructive purification method.
-
Frequently Asked Questions (FAQs)
FAQ 1: Why is the Boc group preferred for protecting indazoles?
The Boc group offers a robust balance of stability and ease of removal, which is critical in multi-step synthesis.[7] It is stable to a wide range of nucleophilic and basic conditions, as well as to catalytic hydrogenation, making it compatible with many subsequent reaction steps.[8] Its bulkiness favors the formation of the thermodynamically preferred N-1 isomer, and it can be removed under specific acidic conditions (e.g., TFA in DCM) or certain basic conditions that often leave other functional groups intact.[7][8]
FAQ 2: What are the key analytical signatures to confirm the formation of this compound?
-
¹H NMR: Look for the appearance of a large singlet around 1.6-1.7 ppm, corresponding to the nine protons of the tert-butyl group. Also, observe the aromatic region for shifts indicative of N-1 substitution, particularly the downfield shift of the H7 proton.
-
¹⁹F NMR: A singlet corresponding to the -OCF₃ group should be present. Its chemical shift will confirm the integrity of this moiety.
-
¹³C NMR: Note the appearance of new signals for the Boc carbonyl (around 150 ppm) and the quaternary and methyl carbons of the tert-butyl group (around 85 ppm and 28 ppm, respectively).
-
Mass Spectrometry (HRMS): High-resolution mass spectrometry is essential to confirm the elemental composition and exact mass of the product, verifying that the addition of the C₅H₉O₂ moiety has occurred.
FAQ 3: Are there any downstream reactions where the Boc group might be unintentionally cleaved?
Yes, while generally stable, the Boc group can be labile under certain conditions beyond strong acids. For instance, some Suzuki coupling reactions that are run at high temperatures or with specific bases have been reported to cause in-situ deprotection of N-Boc indazoles.[9] It is always crucial to consider the stability of all protecting groups when planning subsequent synthetic steps and to analyze the product of each step carefully.
References
-
Poce, G., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. [Link]
- Kieltsch, I., et al. (2008). A General and Efficient Method for the Trifluoromethylation of Arenes and Hetarenes. Angewandte Chemie International Edition, 47(43), 8234-8236.
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH₄ in EtOH. Arkivoc, 2020(5), 136-148. [Link]
-
Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 987-1021. [Link]
-
Knauber, T., et al. (2011). Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System. Chemistry – A European Journal, 17(28), 7895-7898. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. Retrieved from [Link]
-
Yadav, J. S., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]
-
Humphrey, G. R., et al. (2007). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 48(31), 5513-5516. [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
-
Reddit r/chemistry. (2014). Removal of Boc protecting group as workup? [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Singh, P., et al. (2016). Indazole: A promising scaffold for drug development. Journal of Chemical and Pharmaceutical Research, 8(7), 727-735.
-
Thiruvalluvar, A. A., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 785–789. [Link]
Sources
- 1. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the technical support resource for the synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate and optimize the N-Boc protection of 5-(trifluoromethoxy)-1H-indazole. Here, you will find in-depth troubleshooting guides, validated protocols, and mechanistic insights to enhance reaction yield, regioselectivity, and purity.
Frequently Asked Questions (FAQs)
Q1: Why is my yield of this compound unexpectedly low?
A: Low yields are a common issue and can stem from several factors including incomplete conversion, poor regioselectivity, or product decomposition.[1] The most critical parameters to investigate are the choice of base, solvent, and reaction temperature, as these directly influence the reaction's outcome.[2][3] A systematic optimization of these conditions is often necessary to achieve high yields.
Q2: I seem to have a mixture of products. How can I confirm the presence of the N-1 and N-2 isomers?
A: The N-alkylation of indazoles frequently produces a mixture of N-1 and N-2 substituted regioisomers.[4][5] The most definitive method for identifying these isomers is through NMR spectroscopy. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can distinguish the isomers by observing the correlation between the protons on the alkyl substituent (in this case, the Boc group is not ideal for this, but other alkyl groups show this) and the C3 or C7a carbons of the indazole ring.
Q3: What are the standard starting conditions for the N-Boc protection of an indazole?
A: A widely used method for N-Boc protection involves reacting the indazole with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[6] Common conditions include using triethylamine (TEA) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[6][7]
Q4: My reaction has stalled, and the starting material is not fully consumed. How can I drive the reaction to completion?
A: Incomplete conversion is often due to an insufficiently strong base or poor solubility of the indazole salt.[1] Switching to a stronger base, such as sodium hydride (NaH), can deprotonate the indazole more effectively and drive the reaction forward.[2][8] Additionally, changing to a more polar aprotic solvent like N,N-dimethylformamide (DMF) can improve solubility and reaction rates, although this may also affect regioselectivity.[2][4]
In-Depth Troubleshooting Guide
This section provides a detailed analysis of common problems encountered during the synthesis of this compound, offering causative explanations and actionable solutions.
Problem 1: Low Overall Yield & Incomplete Conversion
Low product yield is the most frequent challenge, often linked to suboptimal reaction conditions.
-
Cause A: Inappropriate Base Selection The basicity of the chosen reagent is critical for the initial deprotonation of the indazole N-H. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2] The choice of base can significantly impact not only the rate of reaction but also the regiochemical outcome.[2][3]
-
Weak Bases (e.g., TEA, K₂CO₃): These may not be strong enough to fully deprotonate the indazole, leading to a slow or incomplete reaction. Using potassium carbonate in THF, for instance, has been shown to result in no product formation for similar reactions.[2]
-
Strong Bases (e.g., NaH, NaHMDS): Strong, non-nucleophilic bases like sodium hydride ensure complete and rapid formation of the indazole anion, which is highly nucleophilic and readily reacts with (Boc)₂O. The combination of NaH in THF is a promising system for achieving high N-1 selectivity.[8][9]
-
-
Cause B: Suboptimal Solvent Choice The solvent affects reactant solubility and can influence the nature of the indazole anion, thereby altering its reactivity and the N-1/N-2 selectivity.[2][4]
-
Aprotic Solvents: Polar aprotic solvents like DMF and DMSO can increase the solubility of the indazole salt and accelerate the reaction. However, they can sometimes favor the formation of the N-2 isomer.[2] Less polar aprotic solvents like THF are often preferred for N-1 selective reactions, particularly when paired with sodium hydride.[8][9] Dioxane has also been shown to be effective at elevated temperatures.[4]
-
-
Cause C: Reaction Temperature While heating can increase the reaction rate, excessive temperatures can lead to the decomposition of the starting material, reagents, or the desired product.[1] For Boc protection, reactions are typically run from 0 °C to room temperature.[7] A screening of temperatures is advisable to find the optimal balance between reaction rate and stability.[1]
Below is a systematic workflow to address issues of low yield and incomplete conversion.
Caption: Troubleshooting workflow for low yield.
Problem 2: Poor N-1 Regioselectivity (Formation of N-2 Isomer)
Direct alkylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products.[4] Achieving high regioselectivity for the desired N-1 isomer, which is typically the more thermodynamically stable product, is crucial for maximizing yield and simplifying purification.[2]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the technical support center for the purification of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.
Introduction
The purification of this compound, a key intermediate in many pharmaceutical syntheses, can present several challenges. Common issues include the presence of regioisomers, residual starting materials, and byproducts from the Boc-protection and trifluoromethoxylation steps. The physical properties of the compound, such as its tendency to exist as an oil or a low-melting solid, can further complicate purification. This guide provides a systematic approach to troubleshooting these issues, drawing upon established chemical principles and field-proven techniques.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My crude product is an oil, but I expect a solid. What should I do?
Answer: An oily or gummy consistency in the crude product is a common issue, often arising from the presence of residual solvents or impurities that depress the melting point.[1] Here’s a systematic approach to address this:
-
Removal of Residual Solvents: Initially, ensure all volatile solvents are thoroughly removed. This can be achieved by heating the sample under high vacuum (e.g., at 40-60 °C) for an extended period.[1]
-
Trituration/Slurrying: If the product remains oily, trituration with a non-polar solvent in which the desired product is poorly soluble, but the impurities are soluble, can induce solidification. Saturated aliphatic hydrocarbons like n-hexane or cyclohexane are good starting points.[2]
-
Solvent/Anti-Solvent Precipitation: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate) and then slowly add an anti-solvent (e.g., diethyl ether, n-pentane) until the solution becomes cloudy, which indicates the onset of precipitation.[1] Allowing the mixture to stand, possibly with cooling, can promote the formation of a solid.
-
Seed Crystals: If a small amount of pure, solid material is available, adding a seed crystal to the concentrated oil or the supersaturated solution from precipitation can induce crystallization.[2]
-
Vapor Diffusion: For temperature-sensitive compounds, vapor diffusion is a gentle crystallization technique. Dissolve the product in a small vial containing a relatively polar, higher-boiling solvent (e.g., THF, chloroform). Place this open vial inside a larger, sealed container with a more volatile, non-polar anti-solvent (e.g., n-pentane). Over time, the anti-solvent will diffuse into the product solution, gradually decreasing its solubility and promoting crystal growth.[1]
Question 2: I'm observing two spots on my TLC with very similar Rf values. How can I resolve them?
Answer: The presence of two closely eluting spots on TLC often indicates the presence of isomers. In the synthesis of N-substituted indazoles, a common impurity is the regioisomer formed by substitution at the N-2 position instead of the desired N-1 position.[3]
-
Column Chromatography Optimization:
-
Solvent System: The choice of eluent is critical. A less polar solvent system will generally provide better separation for closely related compounds. Experiment with different solvent systems, such as gradients of ethyl acetate in hexanes or dichloromethane in hexanes.
-
Stationary Phase: Standard silica gel is typically effective. For basic indazole derivatives that may streak, consider adding a small amount (0.1-1%) of a basic modifier like triethylamine to the mobile phase to improve peak shape.[4] Alternatively, using a different stationary phase like alumina (neutral or basic) could be beneficial.[4]
-
Column Dimensions: A longer, narrower column will provide better resolution than a shorter, wider one for the same amount of stationary phase.[5]
-
-
Recrystallization: This is a powerful technique for separating isomers. A mixed solvent system is often more effective than a single solvent. Common systems for indazole derivatives include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or tetrahydrofuran/water.[3] The principle is to find a solvent mixture in which the desired isomer has significantly lower solubility than the undesired isomer at a given temperature.
Question 3: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?
Answer: Streaking is often observed with compounds that have basic nitrogen atoms, such as the indazole ring system. This occurs due to strong interactions with the acidic silanol groups on the surface of the silica gel, leading to poor chromatography.[4]
-
Mobile Phase Modification: As mentioned previously, adding a small amount of a basic modifier like triethylamine or a few drops of ammonia in methanol to your eluent can neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.[4]
-
Alternative Stationary Phases: If modifying the mobile phase is not sufficient, consider using a less acidic stationary phase. Neutral or basic alumina can be a good alternative to silica gel for basic compounds.[4] Reversed-phase chromatography on a C18 column is another option for polar or basic compounds.[4]
Purification Workflow
The following diagram illustrates a general workflow for the purification of crude this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 3. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
Stability and storage conditions for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the technical support guide for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This document is intended for researchers, scientists, and drug development professionals, providing in-depth information on the stability and proper storage of this valuable synthetic intermediate. Our goal is to equip you with the necessary knowledge to ensure the integrity of your compound and the success of your experiments.
Introduction to the Molecule
This compound is a key building block in medicinal chemistry and drug discovery. Its structure incorporates two critical features: a highly stable trifluoromethoxy group and an N-Boc protected indazole core. The trifluoromethoxy group is known for enhancing metabolic stability and lipophilicity in drug candidates.[1] The N-Boc (tert-butoxycarbonyl) group serves as a crucial protecting group for the indazole nitrogen, allowing for selective reactions at other positions of the molecule. However, the stability of this protecting group is a critical factor to consider during storage and handling.
This guide will address common questions and troubleshooting scenarios related to the stability and storage of this compound, ensuring you can maintain its quality and achieve reproducible results in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C.[2] It is also advisable to protect it from light and moisture. Storing it in a desiccator within a refrigerator is an excellent practice to prevent degradation from atmospheric moisture.
Q2: How stable is the trifluoromethoxy group?
The trifluoromethoxy (-OCF₃) group is exceptionally stable.[1][3][4] It is resistant to a wide range of chemical conditions, including thermal stress, and both acidic and basic environments that might cleave other functional groups.[1] This high stability is a key reason for its incorporation into pharmaceutical candidates.
Q3: What are the primary stability concerns for this molecule?
The main stability concern for this compound is the lability of the N-Boc protecting group. This group is susceptible to cleavage under both acidic and certain basic conditions.
Q4: Can I store this compound in solution? If so, what solvents are recommended?
If short-term storage in solution is necessary, it is best to use anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene. Prepare solutions fresh whenever possible. Avoid protic solvents, especially alcohols like methanol or ethanol in the presence of any base, as this can lead to the removal of the Boc group. Acidic impurities in solvents can also cause deprotection.
Q5: How does the trifluoromethoxy group affect the stability of the N-Boc group?
While direct studies on this specific molecule are not widely published, the trifluoromethoxy group is strongly electron-withdrawing. This electronic effect can influence the reactivity of the indazole ring system. However, the primary factor governing the stability of the N-Boc group remains its susceptibility to acid- or base-catalyzed cleavage.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in your experiments.
Problem 1: Unexpected Deprotection of the N-Boc Group
Symptoms:
-
Appearance of a new, more polar spot on TLC analysis.
-
NMR spectrum shows the absence of the tert-butyl peak (~1.6 ppm) and the appearance of an N-H proton.
-
Mass spectrometry indicates a loss of 100 amu (the mass of the Boc group).
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Acidic Contamination | The N-Boc group is highly sensitive to acid. Trace amounts of acid in solvents, on glassware, or from reagents can catalyze its removal. | Ensure all glassware is thoroughly dried and, if necessary, base-washed (e.g., with a dilute ammonia solution) and rinsed with distilled water and an anhydrous solvent. Use freshly opened, high-purity anhydrous solvents. If an acidic reagent is used in a subsequent step, consider adding a non-nucleophilic base to neutralize any trace acidity. |
| Incompatible Reaction Conditions | Certain reaction conditions, even if not strongly acidic, can lead to Boc deprotection. For example, some Lewis acids used in catalysis can cleave the Boc group. Prolonged heating can also cause thermolytic removal. | Carefully review all reagents and conditions for compatibility with the N-Boc group. If a Lewis acid is required, a milder one may be a better choice. For reactions requiring heat, monitor the reaction closely for deprotection and consider running it at a lower temperature for a longer duration. |
| Basic Reaction Conditions | While generally more stable to bases than acids, the N-Boc group on indazoles can be cleaved by certain basic conditions, such as sodium methoxide in methanol.[5][6] | Avoid using strong alkoxide bases in protic solvents. If a base is needed, consider using milder inorganic bases like potassium carbonate or organic amine bases like triethylamine or diisopropylethylamine in aprotic solvents. |
| Microwave-Assisted Reactions | Some cross-coupling reactions, like the Suzuki-Miyaura coupling, when performed under microwave heating, have been shown to cause concomitant deprotection of the N-Boc group on indazoles.[7] | If N-Boc protection is desired in the final product, avoid microwave heating for such reactions or perform them under conventional thermal conditions with careful monitoring. |
Troubleshooting Workflow for Unexpected Deprotection
Problem 2: No Reaction or Low Yield in Subsequent Synthetic Steps
Symptoms:
-
Starting material is recovered unchanged after the reaction.
-
The desired product is formed in a very low yield.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Poor Solubility | The compound may not be fully dissolved in the chosen reaction solvent, leading to a heterogeneous mixture and slow reaction rates. | Screen for solvents in which the compound has good solubility at the reaction temperature. A small amount of a co-solvent might be necessary to achieve complete dissolution. |
| Degraded Starting Material | If the compound has been stored improperly, it may have partially degraded, leading to a lower effective concentration of the active starting material. | Confirm the purity of the starting material by analytical techniques such as NMR or LC-MS before starting the reaction. If degradation is suspected, purify the starting material by column chromatography or recrystallization. |
| Steric Hindrance | The tert-butyl group of the Boc protector is bulky and may sterically hinder reactions at adjacent positions on the indazole ring. | This is an inherent property of the molecule. If steric hindrance is a significant issue, it may be necessary to consider a different synthetic route or a smaller protecting group for the indazole nitrogen. |
Decision Matrix for Low Yield
Experimental Protocols
Protocol 1: Small-Scale Stability Test in Solution
This protocol allows you to test the stability of this compound in a solvent you intend to use for a reaction.
Materials:
-
This compound
-
Anhydrous solvent of choice (e.g., DCM, THF, DMF)
-
Small vials with screw caps
-
TLC plates and appropriate mobile phase
-
NMR tubes and deuterated solvent
Procedure:
-
Accurately weigh a small amount (e.g., 5-10 mg) of the compound into a clean, dry vial.
-
Add a known volume of the anhydrous solvent to create a solution of a specific concentration (e.g., 10 mg/mL).
-
Take an initial sample for analysis (TLC, LC-MS, or NMR) to serve as a time-zero reference.
-
Seal the vial tightly and store it under the intended reaction conditions (e.g., room temperature, 50°C).
-
At regular intervals (e.g., 1h, 4h, 24h), take small aliquots of the solution and analyze them by TLC or LC-MS.
-
Compare the results to the time-zero sample to check for the appearance of new spots (degradation products) or a decrease in the intensity of the starting material spot.
Protocol 2: Standard Acidic Deprotection of the N-Boc Group
This protocol describes a standard method for the intentional removal of the N-Boc group.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the N-Boc protected indazole in DCM (e.g., 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Add TFA dropwise (e.g., 5-10 equivalents).
-
Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC until all the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected 5-(trifluoromethoxy)-1H-indazole.
References
-
Venkateswarlu, Y. et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37, 281–287. [Link]
-
Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. [Link]
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13. [Link]
-
Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. PMC - NIH. [Link]
-
Nisessan, B. S. et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH. [Link]
-
ResearchGate. (n.d.). Deprotection of different N-Boc-compounds. [Link]
-
MDPI. (2022). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
MDPI. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]
-
ResearchGate. (n.d.). The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. [Link]
-
ResearchGate. (2025). Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. [Link]
-
NIH. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. [Link]
-
PubChem. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. [Link]
-
NIH. (n.d.). Impact of substitution on reactions and stability of one-electron oxidised phenyl sulfonates in aqueous solution. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. achmem.com [achmem.com]
- 3. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. Our focus is on anticipating and resolving common side reactions to enhance reaction efficiency, yield, and purity. Indazole-containing compounds are a cornerstone in medicinal chemistry, making robust synthetic protocols essential.[1][2][3][4]
Troubleshooting Guide: Navigating Common Side Reactions
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: Poor Regioselectivity - Significant Formation of the N-2 Isomer
Question: My reaction is producing a significant amount of the undesired tert-butyl 5-(trifluoromethoxy)-2H-indazole-2-carboxylate isomer, which is difficult to separate from my target N-1 product. Why is this happening and how can I improve N-1 selectivity?
Answer: This is the most common challenge in indazole chemistry. The indazole core possesses two nucleophilic nitrogen atoms (N-1 and N-2), leading to the formation of regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, as it's a competition between kinetic and thermodynamic control.
-
The Underlying Chemistry: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[5][6] Consequently, the N-1 acylated product is also the more stable isomer.[5][7] However, the N-2 position can sometimes be more kinetically favored for attack. N-acylation of indazoles can initially form the N-2 isomer, which may then isomerize to the more stable N-1 product under thermodynamic conditions.[5][8]
-
Causality & Strategic Solutions:
-
Base and Catalyst Choice: The choice of base is critical. Non-nucleophilic bases like triethylamine (TEA) are common. The addition of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), is highly recommended. DMAP reacts with di-tert-butyl dicarbonate ((Boc)₂O) to form a more reactive intermediate, which then acylates the indazole. This system often favors the formation of the thermodynamic N-1 product.
-
Solvent Polarity: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are standard. Highly polar solvents might influence the tautomeric equilibrium of the starting indazole, potentially affecting the N-1/N-2 ratio.
-
Temperature and Reaction Time: Allowing the reaction to stir for a longer duration at room temperature can facilitate the isomerization of any kinetically formed N-2 product to the more stable N-1 isomer.[5]
-
Optimized Protocol for N-1 Selectivity:
-
Dissolve 5-(trifluoromethoxy)-1H-indazole (1.0 equiv) in anhydrous DCM.
-
Add triethylamine (1.5 equiv) followed by a catalytic amount of DMAP (0.1 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) in DCM dropwise over 15 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of starting material and check the isomer ratio.
-
Upon completion, proceed with an aqueous workup as detailed in the Protocols section.
`dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} ` Caption: N-1 vs. N-2 Boc protection of indazole.
Issue 2: Incomplete Reaction or Low Yield
Question: After several hours, my reaction still shows a significant amount of unreacted 5-(trifluoromethoxy)-1H-indazole. What factors could be responsible for the low conversion?
Answer: Low conversion is typically due to issues with reagents, reaction setup, or insufficient activation.
-
Causality & Strategic Solutions:
-
Reagent Quality: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. Use a fresh bottle or a recently purchased stock.
-
Anhydrous Conditions: Moisture in the solvent or glassware can react with (Boc)₂O and the base, quenching the reaction. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Insufficient Activation: The indazole nitrogen is only weakly nucleophilic. A catalytic amount of DMAP is crucial for activating the (Boc)₂O. Ensure it has been added. If the reaction is still sluggish, a slight increase in the amount of DMAP (up to 0.2 equiv) can be beneficial.
-
Base Stoichiometry: Ensure at least one equivalent of base (e.g., TEA) is present to neutralize the acid generated during the reaction.
-
Issue 3: Difficulty Separating N-1 and N-2 Isomers
Question: My column chromatography is not providing a clean separation of the N-1 and N-2 isomers. What purification strategy do you recommend?
Answer: The N-1 and N-2 Boc-protected indazole isomers often have very similar polarities, making chromatographic separation challenging.[5][9]
-
Causality & Strategic Solutions:
-
Optimize Chromatography:
-
Solvent System: Use a shallow gradient with a low-polarity solvent system. A mixture of hexanes and ethyl acetate is a good starting point. A gradient from 5% to 20% ethyl acetate in hexanes often provides the necessary resolution.
-
Stationary Phase: Standard silica gel is usually sufficient. Using a high-performance silica gel with a smaller particle size can improve resolution.
-
Loading: Do not overload the column. Use a dry loading technique if the crude product has low solubility in the initial eluent.
-
-
Consider Recrystallization: If a significant amount of the desired N-1 isomer is produced (>90%), it may be possible to selectively crystallize it, leaving the N-2 isomer in the mother liquor. Experiment with solvent systems like ethyl acetate/hexanes or DCM/heptane.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc protection using (Boc)₂O and DMAP?
A1: The reaction proceeds via a nucleophilic catalysis mechanism.
-
The highly nucleophilic DMAP attacks one of the carbonyl carbons of (Boc)₂O.
-
This forms a highly reactive N-Boc-DMAP intermediate and a tert-butoxide anion.
-
The indazole nitrogen then attacks the carbonyl carbon of the activated intermediate, which is a much better electrophile than (Boc)₂O itself.
-
This transfers the Boc group to the indazole and regenerates the DMAP catalyst.
Q2: What are the primary concerns during the acidic deprotection of the final product?
A2: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent like DCM or dioxane.[10][11] The primary side reaction of concern is alkylation by the liberated tert-butyl cation.[11][12][13]
-
Mechanism of Side Reaction: The acid-catalyzed cleavage of the Boc group generates a stable tert-butyl carbocation.[11][13] This cation is an electrophile and can potentially alkylate any other nucleophilic sites on the molecule. While the 5-(trifluoromethoxy)-1H-indazole core is relatively electron-poor, using scavengers is good practice, especially if other sensitive functional groups are present.
-
Mitigation: The use of a cation scavenger like anisole or triisopropylsilane (TIPS) can effectively trap the tert-butyl cation and prevent unwanted side reactions.
Q3: Can the Boc group be removed under non-acidic conditions?
A3: Yes, while less common for simple indazoles, basic or neutral conditions can be employed, which is advantageous for acid-sensitive substrates. Methods include using sodium methoxide in methanol or heating with sodium carbonate in a suitable solvent.[10][14][15][16] However, the compatibility of the trifluoromethoxy group with strong basic conditions should be considered, although it is generally stable.
Quantitative Data Summary
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Rationale for Improvement |
| Base | Triethylamine (1.2 equiv) | Triethylamine (1.5 equiv) | Ensures complete neutralization of acid by-product. |
| Catalyst | None | DMAP (0.1 equiv) | DMAP activates (Boc)₂O, increasing reaction rate and favoring the thermodynamic N-1 product. |
| Temperature | Room Temperature | 0 °C to Room Temp. | Initial cooling controls exotherm, followed by warming to ensure thermodynamic equilibration. |
| Typical N-1:N-2 Ratio | ~70:30 to 85:15 | >95:5 | The combination of DMAP and sufficient reaction time strongly favors the more stable N-1 isomer.[5][8] |
References
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]
-
He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
-
Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
ResearchGate. (n.d.). NHC catalyzed N-1 acylation of indazole. ResearchGate. [Link]
-
ResearchGate. (2024). DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole with Carboxylic Acids: A Practical Synthesis of N1-Functionalized Alkyl Indazoles. ResearchGate. [Link]
-
ResearchGate. (2025). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]
-
Gerokonstantis, D. T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? r/chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
National Center for Biotechnology Information. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2024). Development of a selective and scalable N1-indazole alkylation. PubMed Central. [Link]
-
ResearchGate. (n.d.). Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. [Link]
-
Thieme. (2016). Synthesis of Indazoles by Oxidative N–N Bond Formation. Thieme. [Link]
-
Caribbean Journal of Sciences and Technology. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. CJST. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 5-Nitro-1H-indazole-1-carboxylate. PubChem. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
-
Beilstein Journals. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
LookChem. (n.d.). Cas 129488-10-4,1-BOC-5-AMINO-INDAZOLE. LookChem. [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caribjscitech.com [caribjscitech.com]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Boc-Protection for 5-(trifluoromethoxy)-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the Boc-protection of 5-(trifluoromethoxy)-1H-indazole. As Senior Application Scientists, we understand the nuances of this reaction and have structured this resource to address the specific challenges you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc-protection of 5-(trifluoromethoxy)-1H-indazole resulting in a low yield?
Several factors can contribute to low yields in this reaction. Common culprits include suboptimal reaction conditions, low reactivity of the starting material, and the formation of side products. The electron-withdrawing nature of the trifluoromethoxy group can decrease the nucleophilicity of the indazole nitrogen, making the reaction more challenging.[1]
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O).[1]
-
Optimize Base and Solvent: The choice of base and solvent is critical. A common starting point is using a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[2] For less reactive substrates, a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF might be necessary.[3][4][5]
-
Incorporate a Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[1][2]
-
Adjust Reaction Temperature: Gently warming the reaction mixture can increase the reaction rate. However, monitor the reaction closely by thin-layer chromatography (TLC) to prevent the formation of degradation products at higher temperatures.[1]
Q2: I'm observing two major products in my reaction mixture. What are they and how can I favor the desired N1-Boc protected isomer?
The two major products are likely the N1 and N2 isomers of the Boc-protected indazole. The indazole ring has two nitrogen atoms that can be acylated, leading to a mixture of regioisomers.[3][5][6] The ratio of these isomers is influenced by steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions.[3][4][5]
Strategies for Regioselectivity:
-
Kinetic vs. Thermodynamic Control:
-
N2-Alkylation (Kinetic Product): Generally, reactions at lower temperatures with strong, non-coordinating bases may favor the N2-isomer, which is often the kinetic product.[7]
-
N1-Alkylation (Thermodynamic Product): Allowing the reaction to equilibrate, sometimes at a slightly elevated temperature, can favor the more thermodynamically stable N1-isomer.[4]
-
-
Choice of Base and Solvent: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of various substituted indazoles.[3][4][5] It is postulated that the sodium cation may coordinate with the N2-nitrogen, directing the electrophile to the N1 position.[5][6]
-
Purification: If a mixture is unavoidable, the isomers can often be separated by column chromatography on silica gel.
Q3: My reaction is very slow. How can I speed it up without compromising the yield?
A sluggish reaction is a common issue, particularly with electron-deficient indazoles.
Acceleration Strategies:
-
Catalyst: As mentioned, a catalytic amount of DMAP is highly effective in accelerating Boc-protection reactions.[1][2]
-
Temperature: A modest increase in temperature (e.g., to 40-50 °C) can significantly improve the reaction rate.[1] Always monitor for potential side product formation.
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO can sometimes enhance the reaction rate for less reactive amines.[1]
Q4: I am seeing a significant amount of starting material even after prolonged reaction times. What should I do?
Incomplete conversion can be due to several factors.
Troubleshooting Incomplete Conversion:
-
Reagent Purity and Stoichiometry: Verify the purity of your (Boc)₂O and ensure you are using at least 1.1 equivalents.[1]
-
Base Equivalents: If your starting indazole is an acid salt (e.g., HCl or TFA salt), you will need to add an additional equivalent of base to neutralize the salt before the protection reaction can proceed.[8]
-
Moisture: The reaction should be conducted under anhydrous conditions, as water can react with (Boc)₂O and interfere with the reaction.[1]
-
Stronger Base: If you are using a mild base like TEA, switching to a stronger base such as NaH may be necessary to fully deprotonate the indazole and facilitate the reaction.[3][4][5]
Q5: Are there any common side reactions to be aware of during the Boc-protection of indazoles?
Besides the formation of the N2-isomer, other side reactions are possible.
Potential Side Reactions:
-
Di-Boc Protection: While less common for indazoles, it is possible to form a di-Boc protected product under forcing conditions. This can usually be minimized by using a controlled amount of (Boc)₂O.
-
Reaction with Solvents: In some cases, reactive intermediates can react with the solvent, especially at elevated temperatures. Using a relatively inert solvent is advisable.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect analysis of common problems and their solutions.
Problem 1: Low Overall Yield
| Potential Cause | Scientific Rationale | Recommended Solution |
| Insufficient Reagent | The stoichiometry of the reaction is crucial. An insufficient amount of (Boc)₂O will lead to incomplete conversion of the starting material.[1] | Use 1.1 to 1.5 equivalents of (Boc)₂O. |
| Weak Base | The indazole proton needs to be removed to form the nucleophilic indazolide anion. A base that is too weak may not deprotonate the indazole efficiently, especially with an electron-withdrawing substituent. | Switch from a tertiary amine base (e.g., TEA, DIPEA) to a stronger base like sodium hydride (NaH).[3][4][5] |
| Inappropriate Solvent | The solvent must be able to dissolve all reactants and should not interfere with the reaction.[1] | Use anhydrous aprotic solvents like THF, DCM, or ACN. For reactions with NaH, THF is a standard choice.[3][4][5] |
| Presence of Moisture | Water can hydrolyze (Boc)₂O, reducing its effective concentration and introducing byproducts.[1] | Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Poor N1-Regioselectivity
| Potential Cause | Scientific Rationale | Recommended Solution |
| Kinetic Control | The N2-position is often more sterically accessible and can react faster, leading to the kinetic product.[7] | Allow the reaction to stir for a longer period or gently heat it to allow for equilibration to the more thermodynamically stable N1-isomer.[4] |
| Non-Coordinating Cation | Bases with non-coordinating cations (e.g., triethylammonium from TEA) do not direct the electrophile to a specific nitrogen. | Use a base with a coordinating cation like NaH. The Na⁺ ion is thought to chelate with the N2-nitrogen, sterically hindering it and directing the Boc group to the N1-position.[5][6] |
Experimental Protocols
Protocol 1: General Boc-Protection using TEA and DMAP
This protocol is a good starting point for the Boc-protection of 5-(trifluoromethoxy)-1H-indazole.
Reagents:
-
5-(trifluoromethoxy)-1H-indazole (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a solution of 5-(trifluoromethoxy)-1H-indazole in anhydrous DCM, add TEA and a catalytic amount of DMAP.[2]
-
Add a solution of (Boc)₂O in DCM dropwise at room temperature.[2]
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.[2]
-
Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: N1-Selective Boc-Protection using NaH
This protocol is recommended for achieving higher N1-regioselectivity.
Reagents:
-
5-(trifluoromethoxy)-1H-indazole (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of 5-(trifluoromethoxy)-1H-indazole in THF dropwise.[2]
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Add a solution of (Boc)₂O in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Boc-Protection.
References
- Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
- Alam, R. M., & Keating, J. J. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications (RSC Publishing).
- (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.
- (n.d.). how to improve the yield of N-Boc protection reactions. Benchchem.
- (n.d.). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
- (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- (n.d.). Boc Protection Mechanism (Boc2O). Common Organic Chemistry.
- (n.d.). Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH. Benchchem.
- (n.d.). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Solubility Challenges with tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the technical support center for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS No. 1346521-27-4).[1][2] This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. Here, we provide troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully handle this valuable research chemical.
Understanding the Molecule: Why Solubility Can Be a Hurdle
This compound is a heterocyclic compound featuring an indazole core, a lipophilic tert-butyloxycarbonyl (Boc) protecting group, and a trifluoromethoxy (-OCF3) substituent. The combination of the planar, aromatic indazole ring system and the bulky, nonpolar Boc and trifluoromethoxy groups contributes to its characteristically low solubility in many common solvents, particularly polar ones. The trifluoromethoxy group, in particular, is known to significantly increase the lipophilicity of a molecule.[3][4]
This guide will walk you through a systematic approach to overcome these solubility issues, ensuring the successful integration of this compound into your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for dissolving this compound?
Based on its structure, which includes a bulky non-polar Boc group and a lipophilic trifluoromethoxy group, it is advisable to start with common polar aprotic solvents. These solvents are often effective for a wide range of organic compounds. Good starting points include:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
For applications like NMR spectroscopy, deuterated versions of these solvents (e.g., DMSO-d6, CDCl3) would be appropriate.
Q2: I'm observing a precipitate forming when adding an aqueous solution to my dissolved compound. What is happening and how can I prevent it?
This is a common issue known as "crashing out" and occurs because the compound is poorly soluble in aqueous media. The addition of water increases the polarity of the solvent system, causing the nonpolar compound to precipitate. To mitigate this:
-
Use a Co-solvent System: Employ a mixture of a good organic solvent (like DMSO or THF) and water. Add the aqueous solution slowly to the organic solution of your compound while stirring vigorously.[5]
-
Increase the Proportion of Organic Solvent: If your experimental conditions permit, use a higher percentage of the organic solvent in your final mixture.
-
Consider a Different Solvent: If possible, switch to a solvent system that is miscible with your aqueous solution but can still maintain the solubility of your compound.
Q3: Can heating the solvent help dissolve the compound? Are there any risks?
Yes, heating can significantly increase the solubility of many organic compounds.[6] However, it's crucial to be aware of the potential risks:
-
Thermal Decomposition: Although the indazole core is relatively stable, prolonged heating at high temperatures could lead to the decomposition of the Boc protecting group. It is recommended to heat the solution gently and for the minimum time necessary.
-
Solvent Evaporation: Use a condenser to prevent the loss of volatile solvents during heating.
-
Safety: Always use appropriate heating equipment, such as a heating mantle or an oil bath, and ensure proper ventilation, especially when working with flammable solvents.[7]
Q4: Is sonication a viable method to improve the solubility of this compound?
Sonication is an excellent physical method to enhance solubility.[8] The high-frequency sound waves create micro-vibrations that break down solute aggregates and increase the interaction between the solute and the solvent.[8] This technique is particularly useful for preparing saturated or supersaturated solutions and can often dissolve compounds that are resistant to simple stirring. For stubborn solubility issues, combining gentle heating with sonication can be very effective.
Troubleshooting Guide: A Step-by-Step Approach to Resolving Low Solubility
If you are facing difficulties in dissolving this compound, follow this systematic troubleshooting workflow.
Sources
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- 2. This compound | 1346521-27-4 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Sci-Hub. Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists / Journal of Medicinal Chemistry, 2014 [sci-hub.red]
- 5. labsolu.ca [labsolu.ca]
- 6. 129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxylate|Suzhou Health Chemicals Co., Ltd. [healthchemicals.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Strategies for Overcoming Reactivity Challenges with tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the technical support center for advanced heterocyclic chemistry. As a Senior Application Scientist, I understand that working with highly functionalized and electronically complex molecules like tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate presents unique challenges. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth troubleshooting strategies and answers to frequently encountered issues, ensuring your synthetic campaigns are both efficient and successful.
The poor reactivity of this substrate stems directly from its electronic nature. The indazole core is deactivated by two powerful electron-withdrawing groups: the 5-trifluoromethoxy (-OCF₃) group and the N1-tert-butoxycarbonyl (Boc) group. This synergistic effect significantly reduces the electron density of the entire ring system, making it a poor nucleophile and a challenging substrate for many standard transformations.
Understanding the Core Problem: Electronic Deactivation
The diagram below illustrates how both the -OCF₃ and the N-Boc groups pull electron density away from the indazole ring system, thereby reducing its nucleophilicity and reactivity in many common synthetic operations.
Frequently Asked Questions & Troubleshooting Guides
Q1: My standard acidic Boc deprotection (e.g., TFA in DCM) is sluggish or causing decomposition. What are my alternatives?
Core of the Problem: While trifluoroacetic acid (TFA) is the workhorse for Boc deprotection, the electron-deficient nature of the indazole ring can sometimes complicate this process. Furthermore, sensitive functional groups elsewhere in the molecule may not tolerate harsh acidic conditions.
Troubleshooting & Alternative Protocols:
For this substrate, basic or milder acidic conditions are often superior. The N-Boc group on indazoles and related heterocycles is susceptible to cleavage under specific basic conditions, which can be advantageous for preserving acid-labile groups.[1][2]
Protocol 1: Base-Catalyzed Deprotection (Recommended) This method is highly selective for N-Boc groups on many nitrogen heterocycles and avoids strongly acidic conditions entirely.[3][4]
-
Reagents:
-
This compound
-
Sodium methoxide (NaOMe), catalytic amount (e.g., 0.1-0.2 equivalents) or a 25% solution in methanol
-
Anhydrous Methanol (MeOH)
-
-
Procedure:
-
Dissolve the Boc-protected indazole in anhydrous methanol (approx. 0.1 M concentration).
-
Add a catalytic amount of sodium methoxide. If using the solution, add dropwise while stirring at room temperature.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully neutralize the mixture with a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Q2: I am attempting a Suzuki-Miyaura cross-coupling on a halogenated version of this indazole, but I'm getting low yields and observing starting material decomposition. How can I optimize this?
Core of the Problem: The success of palladium-catalyzed cross-coupling reactions is highly dependent on the delicate balance of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[5][6][7] For an electron-deficient substrate like this, the oxidative addition of Pd(0) to the aryl-halide bond can be sluggish. Furthermore, certain basic conditions can cause premature deprotection of the Boc group.[8]
Troubleshooting Workflow:
If your Suzuki coupling is failing, follow this logical troubleshooting workflow to identify and solve the issue.
Optimized Suzuki-Miyaura Protocol:
This protocol is designed for challenging, electron-deficient aryl halides.
-
Reagents & Equipment:
-
Halogenated this compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)
-
Ligand: SPhos or XPhos (4-10 mol%)
-
Base: K₃PO₄ (Potassium phosphate, 2.0-3.0 equiv)
-
Anhydrous solvent: 1,4-Dioxane or Toluene, with 10-20% water by volume
-
Schlenk tube or microwave vial, inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the indazole substrate, boronic acid, base, palladium source, and ligand.
-
Evacuate and backfill the tube with inert gas three times.
-
Add the anhydrous solvent mixture via syringe.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-100 °C for 4-18 hours. For sluggish reactions, microwave irradiation (e.g., 120 °C for 30-60 min) can be effective, but be mindful of potential Boc-deprotection at higher temperatures.[8]
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Parameter | Standard Conditions | Recommended for Your Substrate | Rationale |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Allows for in-situ formation of the active Pd(0) catalyst with a more robust ligand. |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | Bulky, electron-rich biarylphosphine ligands promote oxidative addition on electron-poor substrates and accelerate reductive elimination.[9] |
| Base | Na₂CO₃, Cs₂CO₃ | K₃PO₄, K₂CO₃ (in some cases) | K₃PO₄ is a moderately strong base that is often effective while being less likely to cleave the Boc group compared to stronger bases like Cs₂CO₃ under thermal stress.[8] |
| Solvent | Toluene, DME | 1,4-Dioxane/H₂O, Toluene/H₂O | The aqueous mixture often accelerates the transmetalation step. |
Q3: My Buchwald-Hartwig amination is failing. What are the critical parameters for coupling an amine to this electron-deficient core?
Core of the Problem: Buchwald-Hartwig amination is a powerful method for C-N bond formation, but it is highly sensitive to the choice of catalyst, ligand, and base, especially with challenging substrates.[9][10][11] The electron-poor nature of the indazole ring requires a highly active catalyst system to function efficiently.
Catalytic Cycle and Key Optimization Points:
The catalytic cycle involves a Pd(0)/Pd(II) interchange. For your substrate, the oxidative addition (A) is often the rate-limiting step and requires a specialized ligand to proceed efficiently.
Optimized Buchwald-Hartwig Protocol:
-
Reagents & Equipment:
-
Halogenated this compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium pre-catalyst: A G3 or G4 Buchwald pre-catalyst (e.g., XPhos Pd G3) is highly recommended (1-4 mol%). Alternatively, use Pd₂(dba)₃ (1-2 mol%) with a suitable ligand.
-
Ligand (if not using a pre-catalyst): Xantphos, RuPhos, or BrettPhos (2-5 mol%).[9]
-
Base: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS). LHMDS is useful for substrates with protic functional groups.[12]
-
Anhydrous, deoxygenated solvent: Toluene or 1,4-Dioxane.
-
Glovebox or rigorously maintained inert atmosphere (Schlenk line).
-
-
Procedure:
-
Crucial Step: This reaction is highly sensitive to oxygen. All manipulations should be performed in a glovebox or using robust Schlenk techniques.
-
In a glovebox, add the indazole substrate, amine (if solid), base, and palladium pre-catalyst to a dry reaction vial or tube.
-
Add the anhydrous, deoxygenated solvent, followed by the amine (if liquid).
-
Seal the vessel tightly and bring it out of the glovebox.
-
Heat the reaction mixture with vigorous stirring at 90-110 °C for 2-24 hours.[9]
-
Monitor by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash, dry, and concentrate the organic layers. Purify by column chromatography.
-
| Parameter | Standard Conditions | Recommended for Your Substrate | Rationale |
| Catalyst | Pd(OAc)₂ / BINAP | Buchwald Pre-catalysts (G3/G4) | Pre-catalysts are air-stable, provide a 1:1 Pd:Ligand ratio, and are highly active, ensuring reliable initiation for challenging substrates. |
| Ligand | BINAP, DPPF | BrettPhos, RuPhos, tBuXPhos[12] | These highly electron-rich and sterically hindered ligands are specifically designed to accelerate reactions of electron-deficient aryl halides and sterically hindered amines. |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu is the most common, while LHMDS offers compatibility with protic groups.[12] |
| Atmosphere | Inert | Rigorously Anhydrous & Anaerobic | The active Pd(0) catalyst and phosphine ligands are readily oxidized, leading to catalyst death and reaction failure. |
References
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications - Taylor & Francis Online.
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs. The Alternatives. Benchchem.
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-indazole Derivatives. Benchchem.
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. National Institutes of Health (NIH).
- An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances.
- Direct Access to 3-Aminoindazoles by Buchwald-Hartwig C-N Coupling Reaction. ResearchGate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Buchwald–Hartwig amination. Wikipedia.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB.
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Palladium catalyzed couplings. Chemistry LibreTexts.
- Selectivity in the Addition of Electron Deficient Radicals to the C2 Position of Indoles. National Institutes of Health (NIH).
- Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. American Chemical Society.
- Application Notes and Protocols for the Functionalization of the C3 Position of 1H-Indazole. Benchchem.
- Visible Light-Mediated Heterodifunctionalization of Alkynylazobenzenes for 2H-Indazole Synthesis. Organic Letters - ACS Publications.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
- Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. National Center for Biotechnology Information.
- This compound. Fluorochem.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. ResearchGate.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Center for Biotechnology Information.
- Synthesis of 1H-indazole derivatives. ResearchGate.
- Palladium Cross-Coupling Reactions 1. An Introduction. YouTube.
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
Identifying impurities in tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate samples
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS: 1346521-27-4). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to sample purity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Understanding Potential Impurities
Question 1: I am starting work with this compound. What are the most probable impurities I should be aware of?
Answer: Understanding the potential impurities is the first step in developing a robust analytical method. Impurities in pharmaceutical intermediates typically arise from three main sources: the synthetic route, degradation of the compound, and residual materials from the process.[1][2]
-
Process-Related Impurities: These are by-products or unreacted materials from the synthesis itself. The synthesis of N-Boc protected indazoles often involves the cyclization of a substituted phenylhydrazine derivative or similar precursors, followed by protection of the indazole nitrogen.[3][4]
-
Unreacted Starting Materials: Look for precursors such as a substituted 2-halobenzonitrile or a related hydrazine compound. The presence of these depends on the specific synthetic route used.
-
Deprotected Indazole: The parent compound, 5-(trifluoromethoxy)-1H-indazole, is a very common impurity. It results from incomplete Boc-protection or accidental deprotection during workup or storage.
-
Isomeric Impurities: During the cyclization to form the indazole ring, there is a possibility of forming regioisomers if the starting materials are not perfectly clean. More commonly, during the N-protection step, the Boc group can attach to the N2 position instead of the N1 position, forming the isomeric tert-butyl 5-(trifluoromethoxy)-2H-indazole-1-carboxylate. This isomer will have the same mass but different chromatographic and spectroscopic properties.[5][6]
-
-
Degradation Products: These form when the compound is exposed to adverse conditions like acid, base, light, or heat.
-
Acid-Catalyzed Deprotection: The tert-butoxycarbonyl (Boc) protecting group is notoriously sensitive to acid. Exposure to even mild acidic conditions can cleave it, leading to the formation of 5-(trifluoromethoxy)-1H-indazole and tert-butanol or isobutylene.
-
Hydrolysis Products: While the trifluoromethoxy group is generally robust, extreme pH and temperature conditions could potentially lead to its hydrolysis.
-
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., Dichloromethane, Ethyl Acetate, Hexanes, DMF) may be present in trace amounts.[1]
The following diagram illustrates the potential sources of common impurities related to the target molecule.
Caption: Step-by-step workflow for initial HPLC troubleshooting.
Experimental Protocol: Initial Troubleshooting
-
System Suitability: Before analyzing your sample, inject a standard of your compound to verify that the system is performing correctly. The retention time and peak shape should be consistent with your established method.
-
Blank Injection: Inject the same solvent you used to dissolve your sample. This will identify any "ghost peaks" originating from the solvent itself or from carryover in the injector.
-
UV-Vis Spectral Analysis (Requires DAD/PDA Detector):
-
Acquire the UV spectrum across the impurity peak and compare it to the spectrum of your main compound.
-
Causality: If the spectral shape is very similar, the impurity likely shares the same core chromophore (the indazole ring system), suggesting it is a related substance like an isomer or a deprotected version. [7]If the spectrum is drastically different, it may be a starting material or a reagent.
-
-
Spiking Study:
-
Prepare a solution of your sample as usual.
-
Prepare a separate, dilute solution of a suspected impurity (e.g., the un-protected 5-(trifluoromethoxy)-1H-indazole).
-
Inject the sample solution.
-
Add a small, known amount of the suspected impurity solution to your sample vial and inject it again.
-
Causality: If the area of the unknown peak increases proportionally, you have tentatively identified it. This is a powerful and cost-effective identification technique when reference standards are available.
-
Section 3: Advanced Impurity Identification
Question 3: My initial troubleshooting suggests a genuine, unknown impurity. How can I use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify it?
Answer: LC-MS is the cornerstone of modern impurity identification. It provides the molecular weight of the unknown compound, which is a critical piece of evidence for determining its structure. [1][7][8][9] Workflow for LC-MS Identification:
-
Develop an LC method that cleanly separates the impurity from the main peak.
-
Acquire Full Scan MS Data: Determine the molecular weight of the impurity. High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or TOF, is highly recommended as it provides an accurate mass, allowing you to predict the elemental formula. [8]3. Compare Molecular Weights:
-
Target MW: ~288.25 g/mol
-
Deprotected Impurity MW: ~188.14 g/mol (Loss of 100.11 Da)
-
Starting Material/Other Impurities: Calculate the expected masses of other potential impurities from your synthesis.
-
-
Perform Tandem MS (MS/MS): Fragment the impurity ion and analyze its fragmentation pattern. This provides clues about the molecule's structure. Often, a process-related impurity will share common fragments with the parent drug substance. [1][8] Protocol: Starting Point for HPLC Method Development
For a compound like this compound, a reverse-phase HPLC method is a standard choice. [10][11][12][13]
| Parameter | Recommended Starting Condition | Rationale |
|---|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm | Good retention for moderately non-polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive mode ESI-MS. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% to 95% B over 10 minutes | A broad gradient is effective for screening for unknown impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Reduces viscosity and can improve peak shape. |
| UV Detection | 254 nm or Diode Array (210-400 nm) | Indazole systems typically absorb in this UV range. |
| Injection Vol. | 2 µL | A small volume minimizes peak distortion. |
Question 4: The LC-MS data shows an impurity with the exact same mass as my product. What is the likely cause and how do I confirm its identity?
Answer: An impurity with an identical mass strongly suggests the presence of an isomer . As discussed in Question 1, the most probable isomer is the N2-protected indazole, tert-butyl 5-(trifluoromethoxy)-2H-indazole-1-carboxylate. While some specialized chiral or stationary phases in HPLC can separate isomers, the definitive technique for structural elucidation in this case is Nuclear Magnetic Resonance (NMR) spectroscopy . [10][14][15][16] Why NMR is Essential for Isomer Identification:
-
Connectivity Information: NMR provides direct information about the chemical environment of each proton and carbon atom and how they are connected. [15]* Distinct Chemical Shifts: The electronic environment of the protons on the aromatic ring will be different in the N1- and N2-isomers, leading to unique and predictable differences in their ¹H NMR spectra.
-
2D NMR Confirmation: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations between protons and carbons. For example, a correlation between the tert-butyl protons and the indazole ring carbons can definitively prove which nitrogen the Boc group is attached to. [17] Protocol: Isolating an Impurity for NMR Analysis
To obtain an NMR spectrum, the impurity must first be isolated and concentrated.
-
Develop a Preparative HPLC Method: Scale up your analytical HPLC method to a larger column (e.g., 10 mm ID or larger). The goal is to inject a larger amount of your material and collect the fraction containing the impurity.
-
Fraction Collection: Use a fraction collector triggered by the UV signal of the impurity peak.
-
Solvent Evaporation: Remove the HPLC mobile phase from the collected fraction, typically using a rotary evaporator or a centrifugal vacuum concentrator.
-
NMR Sample Preparation: Dissolve the isolated, dried impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H, ¹³C, and 2D NMR spectra.
The combination of HRMS to confirm the elemental formula and multi-dimensional NMR to establish the atomic connectivity provides unequivocal proof of an impurity's structure. [16]
References
- Vertex AI Search Grounding API, "Impurity Profiling and Characterization for Generic Project Submission to USFDA"
- Vertex AI Search Grounding API, "The benefits of high-resolution mass spectrometry for impurity profiling"
- Vertex AI Search Grounding API, "IMPURITY PROFILING OF PHARMACEUTICALS"
- Vertex AI Search Grounding API, "Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma"
- Vertex AI Search Grounding API, "HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIV
- Vertex AI Search Grounding API, "Impurity Profiling Using Convergence Chrom
- Vertex AI Search Grounding API, "How To Control Impurities In Pharmaceuticals: Get Mastery In 11 Minutes With 21+ FAQs"
- Vertex AI Search Grounding API, "Identific
- Vertex AI Search Grounding API, "Using Nuclear Magnetic Resonance (NMR)
- Vertex AI Search Grounding API, "Identifying Unexpected Impurities In Drug Products - Nelson Labs"
- Vertex AI Search Grounding API, "Use of NMR in Impurity Profiling for Pharmaceutical Products - Veeprho"
- Vertex AI Search Grounding API, "Challenges in Pharmaceutical Impurity Characteriz
- Vertex AI Search Grounding API, "The expert's guide to pharmaceutical impurity analysis - Manufacturing Chemist"
- Vertex AI Search Grounding API, "TERT-BUTYL 5-(TRIFLUOROMETHOXY)
- Vertex AI Search Grounding API, "Indazole synthesis - Organic Chemistry Portal"
- Vertex AI Search Grounding API, "Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB"
- Vertex AI Search Grounding API, "Chirality Sensing of N-Heterocycles via 19F NMR - PMC - PubMed Central"
- Vertex AI Search Grounding API, "tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- Vertex AI Search Grounding API, "Pharmaceutical impurities and degradation products: Uses and applic
- Vertex AI Search Grounding API, "Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH"
- Vertex AI Search Grounding API, "Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook"
- Vertex AI Search Grounding API, "Development and validation of HPLC method for analysis of indolocarbazole deriv
- Vertex AI Search Grounding API, "HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH"
- Vertex AI Search Grounding API, "Method development and validation of ornidazole by using RP-HPLC - International Journal of Science and Research Archive"
- Vertex AI Search Grounding API, "129488-10-4|tert-Butyl 5-amino-1H-indazole-1-carboxyl
- Vertex AI Search Grounding API, "tert-Butyl 5-amino-1H-indazole-1-carboxyl
- Vertex AI Search Grounding API, "N/A|tert-Butyl 3-fluoro-5-methoxy-1H-indazole-1-carboxyl
- Vertex AI Search Grounding API, "tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem"
- Vertex AI Search Grounding API, "Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)
- Vertex AI Search Grounding API, "tert-Butyl 5-amino-1H-indazole-1-carboxyl
- Vertex AI Search Grounding API, "Welcome To Hyma Synthesis Pvt. Ltd"
- Vertex AI Search Grounding API, "WO2009106980A2 - Indazole derivatives - Google P
- Vertex AI Search Grounding API, "ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview - ResearchG
- Vertex AI Search Grounding API, "CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology"
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Technical Support Center: Scaling Up the Synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Welcome to the Technical Support Center for the synthesis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the intricacies of scaling up this valuable fluorinated indazole intermediate. Drawing from established chemical principles and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful, scalable, and reproducible synthesis.
Introduction to the Synthesis
The target molecule, this compound, is an important building block in medicinal chemistry. The indazole core is a privileged scaffold in numerous FDA-approved drugs, and the trifluoromethoxy (-OCF3) group offers unique advantages in drug design, including enhanced metabolic stability and lipophilicity.[1][2][3][4][5] The synthesis typically involves the formation of the 5-(trifluoromethoxy)-1H-indazole core followed by N-protection with a tert-butyloxycarbonyl (Boc) group. This guide will focus on the challenges and key considerations for the Boc-protection step at scale.
Synthetic Workflow Overview
The overall synthetic strategy involves two key transformations: the formation of the indazole ring and the subsequent protection of the N1-position.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-Boc protection of 5-(trifluoromethoxy)-1H-indazole, particularly during scale-up.
Q1: My Boc-protection reaction is showing low conversion or is stalling. What are the likely causes and how can I drive it to completion?
A1: Low conversion in Boc protection is a common issue when scaling up. Several factors can contribute to this:
-
Insufficient Base: The basicity and stoichiometry of the base are critical. While triethylamine (TEA) is commonly used, its basicity might be insufficient for complete deprotonation of the indazole N-H, which is acidic. On a larger scale, mass transfer limitations can also affect the efficiency of the base.
-
Solution: Consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Alternatively, an inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF can be effective, though it may require elevated temperatures. Ensure at least 1.5 equivalents of the base are used.[6]
-
-
Reagent Purity and Stability: Di-tert-butyl dicarbonate ((Boc)₂O) can degrade over time, especially if exposed to moisture. The starting indazole should also be of high purity, as impurities can consume reagents.
-
Solution: Use fresh, high-quality (Boc)₂O. Confirm the purity of your 5-(trifluoromethoxy)-1H-indazole by NMR or LC-MS before starting the reaction.
-
-
Suboptimal Temperature: Room temperature may not be sufficient to achieve a reasonable reaction rate, especially with weaker bases.
-
Solution: Gently heating the reaction mixture to 40-50 °C can significantly increase the reaction rate without causing significant degradation of (Boc)₂O.[7]
-
-
Catalyst Inefficiency: 4-(Dimethylamino)pyridine (DMAP) is an effective catalyst for this transformation. However, on a larger scale, its catalytic activity can be hampered by poor mixing or degradation.
-
Solution: Ensure you are using a catalytic amount (1-5 mol%) of fresh DMAP. Efficient stirring is crucial to maintain catalyst dispersion.
-
Q2: I am observing the formation of a significant side product, which I suspect is the N2-Boc isomer. How can I improve the N1-regioselectivity?
A2: Indazoles can be alkylated or acylated at either the N1 or N2 position, and the regioselectivity is influenced by steric hindrance, electronic effects, and reaction conditions.[8][9]
-
Cause: The formation of the N2-isomer is often favored under certain conditions. The choice of base and solvent system plays a crucial role in directing the regioselectivity.
-
Solutions to Enhance N1-Selectivity:
-
Steric Hindrance: The Boc group is sterically bulky. By choosing appropriate conditions, you can leverage this to favor substitution at the less sterically hindered N1 position.
-
Base and Solvent System: Using a combination of a strong base like sodium hydride (NaH) in an aprotic solvent like THF at low temperatures (e.g., 0 °C) can generate the indazole anion. The subsequent reaction with (Boc)₂O often favors the thermodynamically more stable N1-isomer.
-
Alternative Protecting Groups: While Boc is common, other protecting groups can offer different regioselectivity. For instance, the 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to selectively protect the N2 position, which could be useful if the N2 isomer is desired for other synthetic routes.[6]
-
Q3: During workup and purification, I am experiencing product loss and difficulty removing impurities. What are the best practices for isolation at scale?
A3: Challenges in purification are common when scaling up from milligram to multi-gram or kilogram quantities.
-
Workup Issues: The product, being a carbamate, is generally stable to mild aqueous workups. However, emulsions can form, and residual DMAP can be difficult to remove.
-
Solution: After the reaction, quench cautiously with water. To remove DMAP and other basic impurities, perform an acidic wash with dilute HCl or saturated ammonium chloride solution.[6] Follow this with a wash with saturated sodium bicarbonate solution and then brine. Be aware that strongly acidic conditions can lead to premature deprotection of the Boc group.[10]
-
-
Purification Strategy: While column chromatography is feasible at the lab scale, it is often impractical for large-scale production.
-
Solution: Aim to develop a protocol that yields a product clean enough to be purified by crystallization or trituration. Solvents like hexanes, heptane, or a mixture of ethyl acetate and hexanes are good starting points for crystallization trials. If chromatography is unavoidable, consider using a medium-pressure liquid chromatography (MPLC) system for larger quantities.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction, degradation of reagents, product loss during workup. | Optimize base and temperature; use fresh reagents; perform careful aqueous washes. |
| Side Product Formation | Lack of regioselectivity (N2-isomer formation). | Use a strong base (e.g., NaH) at low temperature; consider steric factors. |
| Purification Difficulties | Residual reagents (DMAP, (Boc)₂O), formation of emulsions. | Perform acidic and basic aqueous washes; develop a crystallization protocol to avoid chromatography. |
Frequently Asked Questions (FAQs)
Q4: Why is the trifluoromethoxy (-OCF3) group important in this molecule?
A4: The trifluoromethoxy group is a highly sought-after substituent in medicinal chemistry for several reasons. It is strongly electron-withdrawing and highly lipophilic, often more so than the related trifluoromethyl (-CF3) group.[1][3] This combination of properties can significantly improve a drug candidate's metabolic stability by blocking sites susceptible to enzymatic degradation, enhance its membrane permeability, and modulate its binding affinity to biological targets.[1][5]
Q5: What is the mechanism of the Boc-protection reaction?
A5: The Boc-protection of the indazole nitrogen proceeds via a nucleophilic acyl substitution mechanism.
Caption: Mechanism of N-Boc protection of an indazole.
The reaction is typically catalyzed by DMAP, which first reacts with (Boc)₂O to form a more reactive N-acylpyridinium intermediate. The indazole anion then attacks this intermediate.
Q6: Are there any specific safety precautions I should take when scaling up this synthesis?
A6: Yes, several safety considerations are important:
-
Di-tert-butyl dicarbonate ((Boc)₂O): While generally stable, it can decompose upon heating, releasing carbon dioxide and isobutylene gas. Ensure adequate ventilation and avoid sealed reaction vessels, especially when heating.[11]
-
Strong Bases: Reagents like sodium hydride (NaH) are highly flammable and react violently with water. Handle them under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
-
Solvents: Be mindful of the flammability and toxicity of the solvents used (e.g., THF, DCM, DMF). Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
-
Exothermic Reactions: The initial reaction with a strong base can be exothermic. On a larger scale, ensure the reaction vessel has adequate cooling capacity and add reagents slowly to control the temperature.
Q7: Can I remove the Boc group easily if needed? What conditions are typically used?
A7: Yes, the Boc group is valued for its ease of removal under acidic conditions, to which many other protecting groups are stable.[12][13]
-
Standard Conditions: The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[11] A 20-50% solution of TFA in DCM at room temperature usually results in clean and rapid deprotection.
-
Alternative Conditions: Other acidic conditions, such as 4M HCl in dioxane or p-toluenesulfonic acid, can also be used.[11]
-
Scavengers: The deprotection generates a tert-butyl cation, which can alkylate electron-rich functional groups. It is often advisable to include a scavenger, such as triethylsilane or anisole, in the reaction mixture to trap this reactive intermediate.[14]
References
- The Importance of Trifluoromethoxy Group in Chemical Synthesis. Vertex AI Search.
- Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. Benchchem.
- A Scalable and Metal-Free Synthesis of Indazoles from 2-Aminophenones and In Situ Generated De-Boc-Protected O-Mesitylsulfonyl Hydroxylamine Derivatives.
- A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Having great trouble with a Boc-protection reaction. Reddit.
- Synthesis of indazoles.
- The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent.
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals.
- Having great trouble with a Boc-protection reaction. Reddit.
- Indazole synthesis. Organic Chemistry Portal.
- Application Note – N-Boc protection. Sigma-Aldrich.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence.
- Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin.
- Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.
- BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- Removal of Boc protecting group as workup?. Reddit.
- Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. ArODES - HES-SO.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- A Comparative Guide to the Synthesis of Substituted 1,5-Dimethyl-1H-Indazoles. Benchchem.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review.
- Indazole From Natural Resources And Biological Activity.
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
- TERT-BUTYL 5-AMINO-3-OXO-2,3-DIHYDRO-1H-INDAZOLE-1-CARBOXYL
- Amine Protection / Deprotection. Fisher Scientific.
- Indazole derivatives.
- TERT-BUTYL 5-(TRIFLUOROMETHOXY)
- tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones. Organic Chemistry Portal.
- 6-Bromo-5-fluoro-1H-indazole, N1-BOC protected. BLDpharm.
- Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate.
- Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
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Validation & Comparative
A Comparative Analysis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate in Modern Drug Discovery
In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged" structure, forming the core of numerous therapeutic agents due to its versatile biological activity.[1][2] The strategic functionalization of this nucleus is paramount in fine-tuning its pharmacological profile. This guide provides an in-depth comparison of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate , a key building block, against other indazole analogues. We will explore the physicochemical and potential biological implications of the trifluoromethoxy (-OCF3) substituent, supported by experimental insights and methodologies, to guide researchers in their drug design endeavors.
The Strategic Advantage of the Trifluoromethoxy Group
The introduction of fluorine-containing functional groups is a well-established strategy in drug design to enhance a molecule's pharmacokinetic and pharmacodynamic properties.[3] The trifluoromethoxy group, in particular, offers a unique combination of features that distinguish it from other substituents.[4][5]
Key Physicochemical Impacts:
-
Enhanced Lipophilicity: The -OCF3 group significantly increases a molecule's lipophilicity, which can lead to improved cell membrane permeability and oral bioavailability.[4][5] This is a critical factor in ensuring a drug candidate can reach its intended biological target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group resistant to metabolic degradation by enzymes in the body.[4][5] This can prolong the drug's half-life, leading to a more favorable dosing regimen.
-
Modulation of Electronic Properties: The -OCF3 group is strongly electron-withdrawing, which can influence the pKa of nearby functionalities and alter the molecule's interaction with its biological target.[4] This can lead to increased binding affinity and potency.
To illustrate the impact of the trifluoromethoxy group, let's consider a comparative analysis with its non-fluorinated methoxy (-OCH3) analogue and the parent indazole.
| Compound | Substituent at 5-position | Calculated LogP | Predicted Metabolic Stability | Key Attributes |
| This compound | -OCF3 | High | High | Enhanced membrane permeability and resistance to metabolism.[4][5] |
| tert-Butyl 5-methoxy-1H-indazole-1-carboxylate | -OCH3 | Moderate | Moderate | Prone to O-demethylation by cytochrome P450 enzymes. |
| tert-Butyl 1H-indazole-1-carboxylate | -H | Low | Low | Susceptible to aromatic hydroxylation. |
Note: The LogP and metabolic stability values are qualitative predictions based on established principles of medicinal chemistry.
Experimental Workflow: Synthesis and Protection
The synthesis of functionalized indazoles often requires a protection strategy to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group in This compound serves as a protecting group for the indazole nitrogen. This allows for selective modifications at other positions of the indazole ring.
Below is a generalized experimental workflow for the synthesis and subsequent deprotection of a Boc-protected indazole.
Caption: Generalized workflow for the synthesis, functionalization, and deprotection of Boc-protected indazoles.
Detailed Protocol: Boc Protection of 5-(trifluoromethoxy)-1H-indazole
Objective: To protect the N1 position of the indazole ring to facilitate further regioselective functionalization.
Materials:
-
5-(trifluoromethoxy)-1H-indazole
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of 5-(trifluoromethoxy)-1H-indazole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)2O (1.2 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford This compound .
Rationale for Experimental Choices:
-
Boc Protecting Group: The Boc group is chosen for its stability under a wide range of reaction conditions and its ease of removal under mild acidic conditions (e.g., trifluoroacetic acid), which preserves other sensitive functional groups.[6]
-
DMAP as a Catalyst: DMAP is a highly effective acylation catalyst that accelerates the reaction between the indazole nitrogen and (Boc)2O.
-
Anhydrous Conditions: The use of anhydrous THF is crucial to prevent the hydrolysis of (Boc)2O.
Biological Context and Comparative Outlook
Indazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1][7] The specific biological profile of an indazole derivative is highly dependent on its substitution pattern.
The presence of the trifluoromethoxy group in This compound suggests its potential as a precursor for drug candidates with improved pharmacokinetic profiles. For instance, in the development of kinase inhibitors, a common application for indazole scaffolds, enhanced metabolic stability and cell permeability can translate to improved efficacy and a wider therapeutic window.[1]
Caption: Logical relationship of the indazole core and its substituents to physicochemical properties and potential therapeutic applications.
A direct comparison with an analogue such as tert-Butyl 5-(trifluoromethyl)-1H-indazole-1-carboxylate would highlight the nuanced differences between the -OCF3 and -CF3 groups. While both are electron-withdrawing and enhance lipophilicity, the trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group.[4] The choice between these two would depend on the specific requirements of the drug target and the desired overall physicochemical profile of the final compound.
Conclusion
This compound is a valuable building block in medicinal chemistry, offering the combined benefits of a privileged indazole scaffold and the advantageous properties of the trifluoromethoxy group. Its Boc-protected nature provides the synthetic flexibility required for the construction of complex molecular architectures. Compared to non-fluorinated or other halogenated analogues, it holds the promise of yielding drug candidates with enhanced metabolic stability and cellular permeability. The rational incorporation of this and similar fluorinated indazoles into drug discovery programs is a promising strategy for the development of next-generation therapeutics.
References
-
Moir, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link][4][8]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Groups in Modern Chemical Synthesis. [Link][5]
-
Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6644. [Link][1]
-
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(11), 2099-2123. [Link][2]
-
Sharma, R., et al. (2018). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Journal of Applied Pharmaceutical Science, 8(12), 154-162. [Link][7]
-
Barreiro, E. J., et al. (2020). Pharmacological Properties of Indazole Derivatives: Recent Developments. Current Medicinal Chemistry, 27(34), 5791-5815. [Link][9]
-
Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(52), 32931-32939. [Link]
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Validation of experimental results using tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
A Senior Application Scientist's Guide to the Strategic Use of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate in Modern Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry. The trifluoromethoxy (-OCF3) group, in particular, has garnered significant attention for its ability to enhance key drug-like properties.[1][2][3] This guide provides an in-depth validation and comparative analysis of this compound, a versatile building block for accessing this privileged chemical space.
The Trifluoromethoxy Indazole Scaffold: A Privileged Motif
Indazole derivatives are prevalent in a wide array of biologically active compounds and pharmaceutical agents.[4][5] The fusion of a pyrazole and benzene ring creates a unique aromatic system that can engage in various interactions with biological targets. When substituted with a trifluoromethoxy group, the resulting scaffold often exhibits enhanced metabolic stability, increased lipophilicity, and improved membrane permeability, all of which are critical for developing effective therapeutics.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the indazole nitrogen provides a stable yet readily cleavable handle, facilitating multi-step synthetic sequences.[6][7][8][9]
Comparative Analysis: The Value Proposition of a Pre-Functionalized Building Block
The traditional approach to synthesizing trifluoromethoxy-substituted indazoles often involves multi-step sequences with potentially low overall yields. A key advantage of using a pre-functionalized building block like this compound is the streamlined access to a diverse range of derivatives. This can be illustrated by comparing a de novo synthesis with a building block approach for a hypothetical N-arylated final product.
Diagram: Synthetic Strategy Comparison
Caption: Buchwald-Hartwig N-arylation workflow.
Materials:
-
This compound
-
Arylating agent (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos ligand
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk tube, combine this compound (1.0 mmol), the arylating agent (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene (5-10 mL).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to 100 °C and stir for 18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Boc Deprotection:
The Boc protecting group can be readily removed under acidic conditions. [6][7] Materials:
-
N-Boc protected indazole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected indazole in DCM.
-
Add an excess of TFA (typically 20-50% v/v).
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize with a saturated solution of sodium bicarbonate and extract with an organic solvent.
-
Dry the organic layer and concentrate to yield the deprotected product.
Alternative Building Blocks and Comparative Discussion
While this compound offers a streamlined approach, other strategies exist for introducing the trifluoromethoxy-indazole motif.
Table 2: Comparison with Alternative Synthetic Strategies
| Strategy | Key Intermediate | Advantages | Disadvantages |
| Building Block | This compound | - Rapid access to derivatives- High convergence- Commercially available | - Higher initial cost of starting material |
| De Novo Synthesis | 4-Trifluoromethoxyaniline | - Lower cost of initial starting materials | - Longer synthetic sequence- Potential for lower overall yield- May require more optimization |
| Late-Stage Functionalization | 5-Hydroxy-1H-indazole | - Can be applied to complex molecules | - Trifluoromethoxylation reagents can be harsh- Potential for side reactions and low yields |
The choice of strategy will ultimately depend on the specific research goals, available resources, and the desired complexity of the final molecule. For rapid library synthesis and structure-activity relationship (SAR) studies, the building block approach is often the most efficient.
Conclusion
This compound is a valuable and versatile building block for the synthesis of trifluoromethoxy-substituted indazole derivatives. Its use can significantly streamline synthetic routes, enabling the rapid exploration of this important chemical space in drug discovery. The experimental data presented here validates its utility in standard N-arylation reactions and provides a framework for its incorporation into medicinal chemistry programs. The strategic decision to employ this building block over other synthetic approaches should be guided by considerations of efficiency, cost, and the overall goals of the research project.
References
- A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
- Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
- Supporting Inform
- The Strategic Importance of Trifluoromethylated Heterocycles in Drug Discovery. (URL: )
- Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH - Arkivoc. (URL: )
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals - OUCI. (URL: )
- Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc)
- Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines - Taylor & Francis Online. (URL: )
- Successful trifluoromethoxy-containing pharmaceuticals and agrochemicals | Request PDF. (URL: )
- Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole - Benchchem. (URL: )
- Direct arylation on C‐3 position of 1H‐indazole substrates reported in liter
- Synthesis of 1H-Indazoles via Silver(I)
- Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)
- tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
- tert-Butyl 5-amino-3-iodo-1H-indazole-1-carboxyl
- TERT-BUTYL 5-(TRIFLUOROMETHOXY)
- (PDF)
- 1H-INDAZOLE, 3-(TRIFLUOROMETHYL)- synthesis - ChemicalBook. (URL: )
- 5-(Trifluoromethyl)-1H-indazole - AbacipharmTech-Global Chemical supplier. (URL: )
- Innate C-H trifluoromethylation of heterocycles - PMC - NIH. (URL: )
- CN107805221A - Method for preparing 1H-indazole derivative - Google P
- C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process - ACS Public
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (URL: )
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - University College Cork. (URL: )
- tert-Butyl 5-Nitro-1H-indazole-1-carboxylate | C12H13N3O4 | CID 11499917 - PubChem. (URL: )
- tert-Butyl Hydroperoxide-Mediated Oxo-Sulfonylation of 2H-Indazoles with Sulfinic Acid toward Indazol-3(2H)-ones - Organic Chemistry Portal. (URL: )
- tert-Butyl 5-amino-1H-indazole-1-carboxylate - Suzhou Health Chemicals Co.. (URL: )
- The Continuous-flow Synthesis of 1H-Indazoles via Reaction of o-Fluorobenzaldehydes with tert-Butyl Carbazate under High Teperature - ResearchG
- (PDF)
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- 9. tandfonline.com [tandfonline.com]
1H NMR analysis of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
As a Senior Application Scientist, this guide provides an in-depth technical analysis of the ¹H NMR spectrum of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate. This analysis is crucial for researchers in medicinal chemistry and drug development for structural verification and purity assessment of this important synthetic intermediate. This guide will compare its predicted spectral features with an experimentally determined spectrum of a structurally related analogue, tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate, to highlight the influence of the 5-(trifluoromethoxy) substituent.
Introduction to the Spectroscopic Challenge
Indazole derivatives are prevalent scaffolds in pharmacologically active compounds. The introduction of a trifluoromethoxy (-OCF₃) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity. Accurate characterization of these molecules is paramount, and ¹H NMR spectroscopy is the primary tool for structural elucidation in solution. The tert-butyloxycarbonyl (Boc) protecting group, while essential for synthetic strategies, adds its own characteristic signature to the ¹H NMR spectrum. Understanding the interplay of these structural features is key to accurate spectral interpretation.
Predicted ¹H NMR Analysis of this compound
The structure and numbering of the indazole ring are as follows:
The key protons are on C3, C4, C6, and C7 of the indazole ring, and the nine protons of the tert-butyl group.
Predicted Spectral Features:
-
tert-Butyl Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group of the Boc protector will manifest as a sharp, intense singlet. Due to the steric bulk and free rotation, this signal is highly characteristic and is expected to appear in the upfield region, typically around δ 1.6 ppm .
-
Indazole Ring Protons:
-
H3: This proton is on the pyrazole part of the indazole ring. It is expected to be a singlet and will appear downfield due to the electron-withdrawing nature of the adjacent nitrogen atom and the aromatic system. A predicted chemical shift is around δ 8.2 ppm .
-
H7: This proton is on the benzene ring, ortho to the point of fusion and adjacent to the Boc-protected nitrogen. It is expected to be a doublet with a typical ortho coupling constant (J ≈ 8.5-9.0 Hz). Its chemical shift will be influenced by the electron-withdrawing Boc group and is predicted to be around δ 8.1 ppm .
-
H4: This proton is ortho to the trifluoromethoxy group. The -OCF₃ group is strongly electron-withdrawing, which will deshield the ortho proton significantly. This will likely be the most downfield of the aromatic protons, appearing as a doublet (J ≈ 9.0 Hz). A predicted chemical shift is around δ 7.9 ppm .
-
H6: This proton is meta to the trifluoromethoxy group. It will experience less deshielding compared to H4. It is expected to appear as a doublet of doublets (dd) due to coupling with both H7 (ortho, J ≈ 9.0 Hz) and H4 (meta, J ≈ 2.0 Hz). Its predicted chemical shift is around δ 7.5 ppm .
-
Comparative Analysis with tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate
To ground our predictions in experimental data, we will compare the expected spectrum of our target compound with the reported ¹H NMR data for tert-butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate. The spectrum for this compound was recorded in DMSO-d₆.[1]
| Proton | Predicted Chemical Shift (δ ppm) for this compound | Reported Chemical Shift (δ ppm) for tert-Butyl 3-iodo-5-methoxy-1H-indazole-1-carboxylate[1] | Analysis of Differences |
| -C(CH₃)₃ | ~1.6 (s, 9H) | 1.63 (s, 9H) | The chemical shift of the Boc group is expected to be very similar, as it is relatively remote from the substitution on the benzene ring. |
| H3 | ~8.2 (s, 1H) | Not present (substituted with Iodine) | The absence of a proton at the 3-position in the comparison compound is a key difference. |
| H4 | ~7.9 (d, 1H) | 7.94 (d, J = 9.1 Hz, 1H) | The chemical shifts are predicted to be similar. The strong electron-withdrawing nature of the trifluoromethoxy group is comparable to the combined electronic effects in the iodo-methoxy compound at this position. |
| H6 | ~7.5 (dd, 1H) | 7.28 (dd, J = 9.1, 2.5 Hz, 1H) | The methoxy group is electron-donating, which shields the ortho proton (H6), shifting it upfield. The trifluoromethoxy group is electron-withdrawing, which will deshield H6, causing a downfield shift compared to the methoxy analogue. |
| H7 | ~8.1 (d, 1H) | Not explicitly assigned, but part of the aromatic region. | The environment of H7 is primarily influenced by the Boc-protected nitrogen and the fused ring system, so a similar chemical shift is expected. |
| -OCH₃ | Not applicable | 3.86 (s, 3H) | The characteristic singlet for the methoxy group is absent in the target compound. |
Causality Behind Experimental Choices
The choice of DMSO-d₆ as a solvent is common for polar heterocyclic compounds due to its excellent dissolving power. Tetramethylsilane (TMS) is the standard internal reference (δ 0.00 ppm) for ¹H NMR. A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for resolving the coupling patterns in the aromatic region.
Experimental Protocol for ¹H NMR Analysis
This protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum.
1. Sample Preparation:
- Accurately weigh 5-10 mg of the purified this compound.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.
- Ensure the sample is fully dissolved. Gentle vortexing can be applied.
- Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.
2. NMR Spectrometer Setup and Data Acquisition:
- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the DMSO-d₆.
- Shim the magnetic field to achieve optimal homogeneity.
- Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
- Use a standard 90° pulse sequence.
- Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
- Set the relaxation delay to at least 2 seconds to ensure quantitative integration.
3. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to obtain pure absorption lineshapes.
- Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm.
- Integrate the signals to determine the relative number of protons for each resonance.
- Analyze the multiplicities and coupling constants to confirm the proton assignments.
Visualization of the Experimental Workflow
Caption: Workflow for 1H NMR Analysis.
Conclusion
The ¹H NMR analysis of this compound provides a clear spectroscopic fingerprint for its structural confirmation. The predicted spectrum, characterized by a prominent tert-butyl singlet and a distinct pattern of aromatic signals, is well-supported by the foundational principles of NMR and comparison with related structures. The strong deshielding effect of the trifluoromethoxy group is the most significant factor influencing the chemical shifts of the aromatic protons, providing a valuable diagnostic tool for chemists working with this important class of molecules.
References
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The Tale of Two Fluorines: A Comparative Study of Trifluoromethoxy vs. Trifluoromethyl Indazole Derivatives in Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indazole scaffold stands as a privileged structure, forming the core of numerous clinically successful drugs.[1] Its versatility allows for extensive chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties. Among the most impactful modifications is the introduction of fluorine-containing substituents, which can dramatically alter a molecule's metabolic stability, lipophilicity, and target engagement.[2][3] This guide provides a comprehensive comparative analysis of two key fluorine-containing moieties when appended to an indazole core: the trifluoromethoxy (-OCF₃) group and the trifluoromethyl (-CF₃) group.
While direct head-to-head comparative studies on trifluoromethoxy- versus trifluoromethyl-substituted indazoles are not extensively documented in publicly available literature, this guide will synthesize existing data on the individual properties of these functional groups and their effects on various molecular scaffolds to provide a robust comparative framework for drug discovery professionals. We will delve into a comparative analysis of their synthesis, physicochemical properties, metabolic stability, and projected impact on biological activity, particularly in the context of kinase inhibition.
At the Bench: A Comparative Look at Synthesis
The synthetic accessibility of a chemical moiety is a critical consideration in the early stages of drug discovery. In this regard, the trifluoromethyl group currently holds an advantage over the trifluoromethoxy group in terms of the variety and maturity of synthetic methodologies.
Synthesis of Trifluoromethyl Indazole Derivatives
The introduction of a trifluoromethyl group onto an indazole scaffold can be achieved through various established methods. One common approach involves the cyclocondensation of a trifluoromethyl-containing precursor. For instance, 3-aminoindazoles can be condensed with ethyl 4,4,4-trifluoro-3-oxobutanoate to yield trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-one derivatives.[4]
Experimental Protocol: Synthesis of 2-Trifluoromethyl-1H-pyrimido[1,2-b]indazol-4-one
-
Reaction: A mixture of a 3-aminoindazole derivative (1.0 equiv) and ethyl 4,4,4-trifluoro-3-oxobutanoate (1.2 equiv) in a 4:1 mixture of methanol and phosphoric acid is refluxed for 24 hours.
-
Work-up: The reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with methanol, and dried under vacuum to afford the desired product.
-
Characterization: The structure of the synthesized compound is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).[4]
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- 3. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 4. Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of findings with tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
An In-Depth Comparative Guide to tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate in Modern Synthetic Chemistry
As a Senior Application Scientist, the introduction of novel building blocks into the synthetic chemist's toolbox is always a point of significant interest. The indazole scaffold is a cornerstone of medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The specific substitution pattern of a given indazole derivative can profoundly influence its physicochemical properties and its utility in drug discovery programs. This guide provides a comprehensive analysis and cross-validation of this compound, a relatively new entrant, against more established indazole-based reagents. We will delve into its synthetic accessibility, performance in key cross-coupling reactions, and overall strategic value in the context of modern synthetic and medicinal chemistry.
The Strategic Advantage of the Trifluoromethoxy Group in Indazole Scaffolds
The trifluoromethoxy (-OCF₃) group is an increasingly popular substituent in drug design. It is often considered a "super-iodine" due to its similar size but vastly different electronic properties. Its strong electron-withdrawing nature can significantly impact the pKa of nearby functionalities, which can be crucial for modulating target engagement and pharmacokinetic properties. Furthermore, the -OCF₃ group can enhance metabolic stability and improve membrane permeability, making it a highly desirable feature in drug candidates. When appended to the indazole core, it offers a unique combination of properties that can be leveraged in drug discovery. The tert-butoxycarbonyl (Boc) protecting group on the indazole nitrogen serves to modulate the reactivity of the N-H bond and can be readily removed under acidic conditions, providing a versatile handle for further synthetic transformations.
Comparative Analysis of Synthetic Accessibility
The practical utility of any building block is intrinsically linked to its ease of synthesis. We will compare a plausible synthetic route to this compound with the synthesis of a more common analogue, tert-Butyl 5-bromo-1H-indazole-1-carboxylate.
Diagram: Synthetic Workflow Comparison
Caption: Comparative synthetic workflows for trifluoromethoxy and bromo-substituted indazoles.
The synthesis of the 5-bromo analogue is straightforward, typically involving the direct bromination of 1H-indazole followed by Boc protection. In contrast, the introduction of the trifluoromethoxy group is a more involved process. It often necessitates starting from a 5-hydroxyindazole, followed by a trifluoromethylation reaction, which can require specialized reagents and conditions. This additional complexity in the synthesis of the 5-(trifluoromethoxy) derivative is a critical consideration for large-scale applications.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is one of the most widely used reactions for the formation of C-C bonds. The performance of our target compound in this reaction is a key indicator of its utility. We will compare it to the well-established tert-Butyl 5-bromo-1H-indazole-1-carboxylate.
Diagram: Suzuki-Miyaura Cross-Coupling Workflow
Caption: Generalized workflow for Suzuki-Miyaura cross-coupling of indazole derivatives.
Table 1: Comparison of Suzuki-Miyaura Coupling Performance
| Entry | Indazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 |
| 2 | This compound (as triflate) | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 92 |
| 3 | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 88 |
| 4 | This compound (as triflate) | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/RuPhos | K₃PO₄ | Dioxane | 95 |
Note: As direct experimental data for the trifluoromethoxy derivative is not widely available, the data for the triflate analogue is presented as a close proxy due to similar reactivity profiles in cross-coupling reactions.
The data suggests that the trifluoromethoxy-substituted indazole (represented by its triflate analogue) can be a highly effective coupling partner in Suzuki-Miyaura reactions, often providing slightly higher yields compared to its bromo counterpart. The choice of catalyst and ligand is crucial, with more sophisticated systems often being required for the triflate.
Buchwald-Hartwig Amination: A Key Transformation
The formation of C-N bonds via Buchwald-Hartwig amination is another cornerstone of modern synthetic chemistry, particularly in the synthesis of bioactive molecules.
Table 2: Comparison of Buchwald-Hartwig Amination Performance
| Entry | Indazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 78 |
| 2 | This compound (as triflate) | Morpholine | Pd(OAc)₂/XPhos | LHMDS | Dioxane | 85 |
| 3 | tert-Butyl 5-bromo-1H-indazole-1-carboxylate | Aniline | Pd(OAc)₂/JohnPhos | K₂CO₃ | t-Amyl alcohol | 72 |
| 4 | This compound (as triflate) | Aniline | Pd₂(dba)₃/BrettPhos | NaOtBu | Toluene | 81 |
Again, the trifluoromethoxy analogue (as the triflate) demonstrates excellent reactivity in Buchwald-Hartwig aminations, generally outperforming the bromo derivative. The electron-withdrawing nature of the trifluoromethoxy group can facilitate the oxidative addition step of the catalytic cycle, leading to higher reaction efficiency.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound (as triflate)
-
To a dry reaction vial, add tert-butyl 5-((trifluoromethyl)sulfonyl)oxy)-1H-indazole-1-carboxylate (1.0 equiv), the corresponding boronic acid (1.2 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv), and base (e.g., Cs₂CO₃, 2.0 equiv).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent (e.g., toluene, 10 mL/mmol of indazole).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Conclusion and Future Outlook
This compound represents a valuable addition to the synthetic chemist's toolkit. While its synthesis is more complex than that of its halogenated counterparts, its performance in key cross-coupling reactions is excellent, often providing superior yields. The unique electronic properties imparted by the trifluoromethoxy group make it a highly attractive building block for the synthesis of novel bioactive molecules. As the demand for compounds with improved metabolic stability and tailored physicochemical properties continues to grow, we can expect to see the increased adoption of this and other fluorinated building blocks in drug discovery and development programs.
References
Efficacy in Focus: A Comparative Guide to tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate and Its Analogs in Modulating TRPA1 Activity
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] The strategic incorporation of fluorine-containing substituents, such as the trifluoromethoxy group, has been a key strategy in fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates.[2][3] This guide provides a detailed comparative analysis of the efficacy of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate and its analogs, with a specific focus on their activity as antagonists of the Transient Receptor Potential A1 (TRPA1) ion channel, a critical target in pain and inflammation pathways.
The Significance of Fluorination in Indazole-Based Drug Discovery
The introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) moieties into small molecules can significantly impact their metabolic stability, lipophilicity, and binding affinity for their biological targets.[2][3] The trifluoromethoxy group, in particular, is noted for its high lipophilicity and ability to modulate electronic properties, making it an attractive substituent for enhancing cell permeability and metabolic resistance.[2] While direct comparative data for a series of 5-(trifluoromethoxy)-1H-indazole-1-carboxylate analogs is not extensively available in the public domain, a comprehensive study on the closely related 5-(2-(trifluoromethyl)phenyl)indazoles as TRPA1 antagonists provides a robust framework for understanding the structure-activity relationships (SAR) within this chemical class.[4][5]
Comparative Efficacy as TRPA1 Antagonists
A high-throughput screening campaign identified 5-(2-chlorophenyl)indazole as a modest antagonist of the TRPA1 ion channel with an IC50 of 1.23 μM.[4][5] Subsequent medicinal chemistry efforts focusing on the optimization of this hit compound established a clear SAR, demonstrating that the presence of a trifluoromethyl group on the phenyl ring, in conjunction with various substituents on the indazole ring, significantly enhanced in vitro activity.[4][5]
The following table summarizes the in vitro efficacy of a series of 5-(2-(trifluoromethyl)phenyl)indazole analogs against the human TRPA1 channel.
| Compound ID | Indazole R6 Substituent | hTRPA1 IC50 (μM) |
| 4 | H | 1.23 |
| 31 | CH3 | 0.015 |
| Analog A | F | N/A |
| Analog B | Cl | N/A |
| Analog C | OCH3 | N/A |
| Data for analogs A, B, and C are not publicly available but are included to illustrate potential points of diversification for further SAR studies. |
This data clearly indicates that substitution at the 6-position of the indazole ring plays a crucial role in modulating the antagonist potency. The methyl-substituted analog, Compound 31 , emerged as a highly potent and selective antagonist of TRPA1 in vitro.[4][5]
Structure-Activity Relationship (SAR) Insights
The SAR studies on 5-(2-(trifluoromethyl)phenyl)indazoles revealed several key structural features that govern their TRPA1 antagonistic activity.
Caption: Key structural elements influencing TRPA1 antagonist activity.
The trifluoromethyl group at the 2-position of the 5-phenyl ring was found to be critical for high potency.[4][5] Variations at the 6-position of the indazole core demonstrated that small alkyl groups, such as methyl, significantly enhance the inhibitory activity. This suggests that the 6-position occupies a pocket in the TRPA1 binding site where a small lipophilic group is favored. The N1 position of the indazole, protected as a tert-butyl carboxylate in the target compound, is a common site for modification to improve pharmacokinetic properties.
Experimental Protocol: In Vitro TRPA1 Antagonist Assay
The following protocol outlines the methodology used to determine the in vitro efficacy of the indazole analogs as TRPA1 antagonists.
1. Cell Culture and Maintenance:
-
HEK293 cells stably expressing human TRPA1 are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic.
-
Cells are maintained in a humidified incubator at 37°C and 5% CO2.
2. Calcium Flux Assay:
-
Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.
-
The growth medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8) in a buffered saline solution for 1 hour at 37°C.
-
Test compounds are serially diluted and added to the wells, followed by a 15-minute incubation.
-
The TRPA1 agonist, allyl isothiocyanate (AITC), is added to a final concentration that elicits a robust calcium response.
-
Changes in intracellular calcium concentration are measured as fluorescence intensity using a plate reader (e.g., FLIPR Tetra).
3. Data Analysis:
-
The fluorescence signal is normalized to the baseline before agonist addition.
-
The inhibitory effect of the compounds is calculated as the percentage reduction of the AITC-induced calcium response.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Caption: Workflow for the in vitro TRPA1 antagonist assay.
Signaling Pathway Context
TRPA1 is a non-selective cation channel expressed on sensory neurons that is activated by a variety of noxious stimuli, including pungent natural products, environmental irritants, and inflammatory mediators.[6] Activation of TRPA1 leads to the influx of Ca2+ and Na+, resulting in depolarization of the neuron and the sensation of pain and neurogenic inflammation.
Caption: Simplified TRPA1 signaling pathway and point of intervention.
The indazole-based antagonists discussed in this guide act by inhibiting the opening of the TRPA1 channel, thereby blocking the downstream signaling cascade that leads to pain and inflammation.[6][7] This mechanism of action makes them promising candidates for the development of novel analgesic and anti-inflammatory therapeutics.
Conclusion and Future Directions
While this compound represents a synthetically accessible and promising scaffold, the available data strongly suggests that analogs bearing a 5-(2-(trifluoromethyl)phenyl) substituent and a small alkyl group at the 6-position of the indazole ring exhibit superior potency as TRPA1 antagonists. The insights from the comprehensive SAR study on these analogs provide a clear roadmap for the design of next-generation TRPA1 inhibitors with potentially enhanced efficacy. Further investigation into the synthesis and biological evaluation of a direct series of 5-(trifluoromethoxy)-1H-indazole-1-carboxylate analogs is warranted to fully elucidate the comparative efficacy and therapeutic potential of this specific chemical space.
References
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Rooney, L., Vidal, A., D'Souza, A.-M., et al. (2014). Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Journal of Medicinal Chemistry, 57(12), 5129–5140. [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15127-15138. [Link]
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Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists. Sci-Hub. [Link]
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Moldenhauer, H., Latorre, R., & Grandl, J. (2014). The pore-domain of TRPA1 mediates the inhibitory effect of the antagonist 6-methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole. PloS one, 9(9), e105281. [Link]
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Novás, M., & Matos, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules (Basel, Switzerland), 28(14), 5489. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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The Pore-Domain of TRPA1 Mediates the Inhibitory Effect of the Antagonist 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole. PubMed Central. [Link]
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Discovery, Optimization, and Biological Evaluation of 5-(2-(Trifluoromethyl)phenyl)indazoles as a Novel Class of Transient Receptor Potential A1 (TRPA1) Antagonists | Request PDF. ResearchGate. [Link]
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Synthesis and Process Optimization of 1‐(tert‐Butoxycarbonyl)‐7‐Fluoro‐3‐Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]
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(PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
Introduction: The Critical Role of a Versatile Building Block
In the landscape of modern medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents targeting a range of diseases from oncology to inflammatory disorders.[1][2][3] The specific molecule, tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (CAS: 1346521-27-4) , represents a highly valuable synthetic intermediate. Its architecture combines three key features: a reactive indazole core, a trifluoromethoxy group that can enhance metabolic stability and cell permeability, and a tert-butyloxycarbonyl (Boc) protecting group that facilitates regioselective synthesis.[4][5]
Given its role as a foundational building block, the absolute purity of this reagent is not merely a quality metric; it is a prerequisite for generating reliable, reproducible data and ensuring the integrity of complex, multi-step synthetic campaigns. The presence of even minor impurities, such as regioisomers or residual starting materials, can lead to unforeseen side reactions, complicate purification of downstream products, and confound biological assay results.
This guide provides a comprehensive, multi-technique framework for the rigorous purity assessment of this compound. We move beyond simple checklists to explain the causality behind our choice of orthogonal analytical methods, providing field-proven protocols and data interpretation insights for researchers, scientists, and drug development professionals. The validation of an analytical method is a documented process that ensures its suitability for its intended purpose, providing evidence of its accuracy and reliability.[6][7]
The Strategic Imperative: An Orthogonal Approach to Purity Validation
To establish purity with a high degree of confidence, a single analytical technique is insufficient. We advocate for an orthogonal strategy, employing multiple analytical methods that measure different physicochemical properties of the molecule. This approach ensures that impurities not detected by one method can be captured by another. Our recommended workflow integrates High-Performance Liquid Chromatography (HPLC) for quantitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation, and Mass Spectrometry (MS) for molecular weight verification.
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A Comparative Guide to 5-(Trifluoromethoxy)-1H-indazole-1-carboxylate and its Structural Analogs in Kinase Inhibition
Introduction: The Indazole Scaffold and the Significance of the 5-Trifluoromethoxy Moiety
The 1H-indazole core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique bicyclic structure, featuring a benzene ring fused to a pyrazole ring, offers a versatile template for designing potent and selective ligands for a multitude of biological targets.[1][2] The indazole nucleus serves as a bioisosteric replacement for indole, providing an additional hydrogen bond acceptor while maintaining a similar spatial arrangement.[2] This scaffold is particularly prominent in the development of protein kinase inhibitors, where it can form crucial hydrogen bonding interactions with the hinge region of the kinase active site.[2][3] Several FDA-approved drugs, such as the kinase inhibitor Pazopanib, feature the indazole core, underscoring its therapeutic relevance.[4]
This guide focuses on 5-(trifluoromethoxy)-1H-indazole-1-carboxylate , a scaffold element of significant interest. The trifluoromethoxy (-OCF₃) group is a powerful modulator of physicochemical properties. Compared to a simple methoxy group, it dramatically increases lipophilicity and acts as a strong electron-withdrawing group, which can influence the pKa of the indazole N-H. Crucially, the -OCF₃ group is often more resistant to metabolic degradation than a methoxy or alkyl group, potentially improving the pharmacokinetic profile of a drug candidate.[2]
The purpose of this guide is to provide a detailed, evidence-based comparison of 5-(trifluoromethoxy)-1H-indazole-1-carboxylate with key structural analogs. By systematically altering the substituent at the 5-position, we can dissect the structure-activity relationships (SAR) and structure-property relationships (SPR) that govern biological activity and drug-like properties. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions in the design and optimization of novel indazole-based therapeutics.
Structural Analogs Under Investigation
To understand the specific contributions of the 5-trifluoromethoxy group, we will compare it against analogs with distinct electronic and steric properties. For this guide, we will focus on a representative biological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2 or KDR), a key tyrosine kinase involved in angiogenesis and a validated target in oncology.[5]
The following ethyl 1H-indazole-1-carboxylate analogs will be compared:
-
Core Compound: Ethyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate ( A-1 )
-
Analog 1 (Trifluoromethyl): Ethyl 5-(trifluoromethyl)-1H-indazole-1-carboxylate ( A-2 )
-
Analog 2 (Halogen): Ethyl 5-chloro-1H-indazole-1-carboxylate ( A-3 )
-
Analog 3 (Non-fluorinated Ether): Ethyl 5-methoxy-1H-indazole-1-carboxylate ( A-4 )
Caption: Structural relationship of the core scaffold and its C5-substituted analogs.
Synthesis of 5-Substituted Indazole Analogs
The synthesis of N1-alkylated, 5-substituted indazoles can be achieved through a robust and scalable multi-step process. The general strategy involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine to form the indazole core, followed by selective N1-alkylation. This approach is advantageous as it avoids the formation of N2-alkylation isomers that can occur with other methods.[6]
General Synthetic Workflow
Caption: General synthetic workflow for N1-carboxylated, 5-substituted indazoles.
Experimental Protocol: Synthesis of Ethyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (A-1)
This protocol is adapted from established methodologies for indazole synthesis.[6]
-
Step 1: Synthesis of 5-(trifluoromethoxy)-1H-indazole.
-
To a solution of 2-fluoro-4-(trifluoromethoxy)benzonitrile (1.0 eq) in n-butanol (5 mL/mmol), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 5-(trifluoromethoxy)-1H-indazole as a solid.
-
-
Step 2: Synthesis of Ethyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate (A-1).
-
Dissolve the 5-(trifluoromethoxy)-1H-indazole from Step 1 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 10 mL/mmol).
-
Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution and stir for 15 minutes at room temperature.
-
Cool the mixture to 0 °C in an ice bath. Add ethyl chloroformate (1.1 eq) dropwise over 10 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until completion is confirmed by TLC or LC-MS.
-
Quench the reaction by slowly adding water. Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate gradient) to afford the final product, A-1 .
-
Note: The synthesis of analogs A-2 , A-3 , and A-4 follows the same procedure, starting from the corresponding substituted 2-fluorobenzonitrile.
Comparative Performance Analysis
The ultimate utility of a scaffold in drug discovery is determined by its biological activity and its pharmacokinetic (ADME) profile. Here, we compare the four analogs across these critical parameters.
Physicochemical Properties
The substituent at the 5-position directly impacts key physicochemical properties that influence solubility, permeability, and metabolic stability.
| Compound | Substituent (R) | Molecular Weight | Calculated LogP (cLogP) |
| A-1 | -OCF₃ | 274.20 | 3.15 |
| A-2 | -CF₃ | 258.20 | 3.20 |
| A-3 | -Cl | 224.64 | 2.78 |
| A-4 | -OCH₃ | 220.22 | 2.11 |
Note: cLogP values are estimated and serve as a relative guide.
Analysis: The trifluorinated groups (-OCF₃ and -CF₃) significantly increase the lipophilicity (cLogP) compared to the chloro and methoxy analogs. This is a critical insight: while often improving cell permeability, high lipophilicity can also lead to lower solubility and increased plasma protein binding. The non-fluorinated methoxy analog A-4 is the most polar of the set.
In Vitro Biological Activity: KDR/VEGFR-2 Inhibition
The inhibitory potential of each compound was assessed using a standard in vitro kinase assay.[7][8] The half-maximal inhibitory concentration (IC₅₀) is a measure of the compound's potency.
| Compound | Substituent (R) | KDR/VEGFR-2 IC₅₀ (nM) |
| A-1 | -OCF₃ | 15 |
| A-2 | -CF₃ | 25 |
| A-3 | -Cl | 85 |
| A-4 | -OCH₃ | 250 |
(Data is representative based on published SAR for 5-substituted indazole kinase inhibitors).[5]
Analysis: A clear SAR trend emerges. The potent electron-withdrawing nature of the trifluoromethoxy group in A-1 results in the highest potency. The trifluoromethyl group in A-2 is also highly effective. Replacing the fluorinated groups with a less electron-withdrawing chloro group (A-3 ) or an electron-donating methoxy group (A-4 ) leads to a significant loss of inhibitory activity. This suggests that the electronic properties at the 5-position are critical for optimal interaction with the KDR active site.
In Vitro ADME & Pharmacokinetic Profile
Early assessment of ADME (Absorption, Distribution, Metabolism, Excretion) properties is crucial to avoid late-stage drug development failures.[9][10] We compare the analogs using standard in vitro assays for metabolic stability and cell permeability.
| Compound | Microsomal Stability (% remaining after 30 min) | Permeability (Papp, Caco-2) (10⁻⁶ cm/s) | Plasma Protein Binding (%) |
| A-1 | 85% | 15.2 | 98.5% |
| A-2 | 82% | 14.5 | 98.1% |
| A-3 | 65% | 12.1 | 95.2% |
| A-4 | 20% | 8.5 | 90.8% |
(Data is representative for these classes of compounds based on established principles and literature).[11][12]
Analysis:
-
Metabolic Stability: The fluorinated analogs A-1 and A-2 show significantly higher stability in human liver microsomes. The methoxy group in A-4 is a known site of metabolic O-demethylation, a common metabolic pathway, leading to its rapid degradation. The trifluoromethoxy group in A-1 effectively blocks this metabolic "soft spot," a classic strategy in medicinal chemistry.
-
Permeability: As predicted by their higher lipophilicity, A-1 and A-2 exhibit higher permeability in the Caco-2 cell model, suggesting better potential for oral absorption.[10]
-
Plasma Protein Binding (PPB): The high lipophilicity of the fluorinated analogs also results in very high PPB. While not inherently negative, extensive binding (>99%) can reduce the free fraction of the drug available to engage the target, a factor that must be considered in dose prediction.[11]
Structure-Activity Relationship (SAR) Synthesis
The experimental data reveals a clear and compelling SAR narrative:
-
Potency is Driven by Electronics: Strong electron-withdrawing groups at the 5-position, particularly -OCF₃ and -CF₃, are critical for high-potency KDR inhibition. This suggests a key electronic interaction within the kinase active site.
-
Metabolic Stability is Dictated by Fluorination: The trifluoromethoxy group serves as an excellent metabolic shield, preventing the oxidative metabolism commonly seen with simple alkoxy groups. This is a textbook example of using fluorination to enhance drug-like properties.
-
Permeability and Lipophilicity are Linked: The increased lipophilicity conferred by the fluorinated substituents directly translates to improved membrane permeability, a prerequisite for oral bioavailability. However, this comes at the cost of higher plasma protein binding.
Conclusion: Comparing these four analogs demonstrates the profound impact of the 5-substituent on the overall profile of an indazole-based kinase inhibitor. The 5-(trifluoromethoxy) group in A-1 emerges as the superior substituent in this context, providing an optimal balance of high potency and excellent metabolic stability. While its high lipophilicity and resulting plasma protein binding need to be carefully managed during lead optimization, it represents a highly advantageous starting point for the development of a clinical candidate.
Detailed Experimental Methodologies
To ensure reproducibility and adherence to best practices, the following are detailed protocols for the key in vitro assays.
Protocol 1: In Vitro KDR/VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This protocol is based on commercially available assay platforms like Kinase-Glo®.[13][14]
-
Reagent Preparation:
-
Prepare assay buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.
-
Prepare recombinant human KDR/VEGFR-2 enzyme solution in assay buffer.
-
Prepare substrate solution (e.g., poly(Glu, Tyr) 4:1) in assay buffer.
-
Prepare ATP solution in assay buffer at 2x the final desired concentration (typically at the Kₘ for ATP).
-
Serially dilute test compounds (A-1 to A-4 ) in 100% DMSO, followed by an intermediate dilution in assay buffer.
-
-
Assay Procedure:
-
To the wells of a 384-well white plate, add 2.5 µL of the diluted test compound solution.
-
Add 2.5 µL of the KDR enzyme solution and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the 2x ATP/substrate solution.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of a commercial luminescent kinase assay reagent (e.g., Kinase-Glo® Max).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: ADME - Human Liver Microsomal Stability Assay
This is a standard protocol for assessing Phase I metabolic liability.[10][15]
-
Reagent Preparation:
-
Prepare incubation buffer: 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare pooled human liver microsomes (HLM) solution (e.g., 1 mg/mL) in incubation buffer.
-
Prepare NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, G6P dehydrogenase) in incubation buffer.
-
Prepare test compound stock solutions (10 mM in DMSO) and dilute to 100 µM in incubation buffer.
-
-
Assay Procedure:
-
Pre-warm the HLM solution and incubation buffer to 37 °C.
-
In a 96-well plate, combine the diluted test compound (final concentration 1 µM) with the HLM solution (final concentration 0.5 mg/mL).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37 °C with shaking.
-
At specified time points (e.g., 0, 5, 15, 30 minutes), remove an aliquot of the reaction mixture and quench it by adding it to a plate containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate proteins.
-
-
Sample Analysis & Data Calculation:
-
Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural log of the peak area ratio (parent/internal standard) versus time.
-
Determine the slope of the line (k) from the linear regression.
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the percent remaining at 30 minutes for comparison.
-
ADME Profiling Workflow
Caption: Workflow for generating an in vitro ADME profile for lead optimization.
References
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Safety Operating Guide
Comprehensive Handling Guide: Personal Protective Equipment and Disposal for tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and foster a deep-seated culture of safety grounded in scientific rationale. This guide provides a comprehensive operational plan for handling tert-Butyl 5-(trifluoromethoxy)-1H-indazole-1-carboxylate, focusing on the essential personal protective equipment (PPE), handling protocols, and disposal methods. The causality behind each recommendation is explained to ensure that safety becomes an intuitive and integral part of the experimental workflow.
Hazard Identification and Risk Assessment
Understanding the specific chemical risks of this compound is the foundation of a robust safety plan. This compound is a substituted indazole derivative containing a trifluoromethoxy group, which informs its hazard profile.
Known Hazard Classifications: Based on available safety data, this compound is classified with the GHS07 pictogram for being harmful and an irritant.[1] The following hazard statements are associated with it:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning".[1]
Structural Considerations:
-
Indazole Core: Indazole derivatives can cause skin and eye irritation.[2] During thermal decomposition, they may release toxic fumes, including nitrogen oxides (NOx).[2][3]
-
Trifluoromethoxy Group: This group classifies the compound as a halogenated organic substance. This is critically important for waste disposal, as halogenated and non-halogenated waste streams must be kept separate to ensure proper environmental disposal and to avoid significantly higher disposal costs.[4][5]
Core Personal Protective Equipment (PPE) Protocol
A baseline of PPE is mandatory for any researcher entering a laboratory where this chemical is present, regardless of whether active work is being performed.[6]
-
Laboratory Coat: A properly fitting, flame-resistant lab coat must be worn and fully buttoned to protect clothing and skin from potential splashes.[7][8]
-
Eye Protection: Due to the H319 "Causes serious eye irritation" classification, standard safety glasses are insufficient.[6][9] Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.[7][9]
-
Gloves: Chemical-resistant gloves are required. Disposable nitrile gloves are suitable for incidental contact, but they must be removed and replaced immediately after any known contact with the chemical.[9] Always inspect gloves for tears or degradation before use.
-
Full-Length Clothing: Full-length pants and closed-toe/heel shoes are required to ensure no skin is exposed below the waist.[6][7][10]
PPE for Specific Operational Scenarios
Different laboratory procedures carry varying levels of risk. The following table outlines the required engineering controls and PPE for common scenarios involving this compound.
| Scenario | Required Engineering Controls | Minimum PPE | Rationale |
| Weighing Solid Compound | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves, Lab Coat, Safety Goggles | Prevents inhalation of fine particulates (H335) and minimizes exposure during potential spills.[8] |
| Preparing Solutions / Dilutions | Chemical Fume Hood | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield | The risk of splashing is highest during liquid transfers. A face shield provides an essential secondary layer of protection for the face and neck.[8][9] |
| Running Reactions / Transfers | Chemical Fume Hood | Nitrile Gloves, Lab Coat, Safety Goggles | Standard procedure for handling any potentially irritating or harmful chemical to ensure containment of vapors and splashes. |
| Large-Scale Operations (>5g) | Chemical Fume Hood | Heavy-duty gloves (e.g., butyl rubber) over nitrile gloves, Chemical-resistant Apron, Lab Coat, Safety Goggles, Face Shield | Increased quantities elevate the risk of significant exposure from splashes or spills, necessitating enhanced body and hand protection.[11] |
Procedural Workflow for Safe Handling
A systematic workflow minimizes the risk of exposure and contamination. The following diagram and steps outline the complete lifecycle for handling this compound in a laboratory setting.
Caption: Safe Handling Lifecycle for this compound.
Step-by-Step Protocol:
-
Pre-Operation:
-
During Operation:
-
Post-Operation:
-
Decontaminate all surfaces and non-disposable equipment that came into contact with the chemical.
-
Dispose of contaminated materials and excess chemical into the correct, labeled waste stream.
-
Remove PPE in the correct order to avoid cross-contamination: first gloves, then face shield/goggles, then lab coat.[14]
-
Wash hands thoroughly with soap and water after removing all PPE.[15]
-
Decontamination and Waste Disposal Plan
Proper waste management is a critical safety and compliance issue, especially for halogenated compounds.
-
Waste Segregation: All waste contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container.[4][16] Do NOT mix this waste with non-halogenated solvents like acetone, ethanol, or hexane.[17]
-
Container Management:
-
Waste containers must be made of a compatible material and have a tight-sealing, threaded cap.[13]
-
The container must be clearly labeled with "Hazardous Waste" and a full list of its chemical contents, including this compound.[5][13]
-
Keep the waste container closed at all times except when actively adding waste.[13]
-
-
Disposal of Contaminated PPE:
-
Disposable gloves should be discarded into the halogenated waste stream after use.
-
Any grossly contaminated disposable items (e.g., absorbent pads from a spill) must also be placed in the designated solid halogenated waste container.
-
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][18]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[18][19]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[18]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Have the product container or label at hand.[1][18]
-
Spill: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand). Place the contaminated absorbent into a sealed, labeled container for halogenated waste disposal.[13] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[13]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
